(-)-Heraclenol
Description
Structure
2D Structure
3D Structure
Propriétés
Formule moléculaire |
C16H16O6 |
|---|---|
Poids moléculaire |
304.29 g/mol |
Nom IUPAC |
9-[(2S)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C16H16O6/c1-16(2,19)11(17)8-21-15-13-10(5-6-20-13)7-9-3-4-12(18)22-14(9)15/h3-7,11,17,19H,8H2,1-2H3/t11-/m0/s1 |
Clé InChI |
FOINLJRVEBYARJ-NSHDSACASA-N |
SMILES isomérique |
CC(C)([C@H](COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)O)O |
SMILES canonique |
CC(C)(C(COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)O)O |
Origine du produit |
United States |
Foundational & Exploratory
The Chemical Architecture and Biological Landscape of (-)-Heraclenol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
(-)-Heraclenol, a naturally occurring furanocoumarin, has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological effects, with a focus on its potential as a therapeutic agent. Detailed experimental protocols and data are presented to facilitate further research and development.
Chemical Structure and Properties
This compound is the (S)-enantiomer of heraclenol. Its chemical identity is defined by the following parameters:
-
IUPAC Name : 9-[(2S)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one[1][2]
-
Stereochemistry : The stereocenter at the C2' position of the side chain has an (S)-configuration.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₆O₆ | [1][3] |
| Molecular Weight | 304.29 g/mol | [1][3] |
| IUPAC Name | 9-[(2S)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one | [1][2] |
| CAS Number | 139079-42-8 | [1][3] |
| Canonical SMILES | CC(C)(C(COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)O)O | [1] |
| Isomeric SMILES | CC(C)(--INVALID-LINK--O)O | [1] |
| InChI Key | FOINLJRVEBYARJ-NSHDSACASA-N | [1] |
| Purity (typical) | >98% (HPLC) | [1] |
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques. While a complete, publicly available dataset is not consistently reported in a single source, the following represents typical data used for its characterization.
Table 2: Spectroscopic Data for Heraclenol
| Technique | Data | Reference |
| ¹H NMR | A published ¹H NMR spectrum (400 MHz, CDCl₃) is available for heraclenol, though specific peak assignments for the (-)-enantiomer require further consultation of primary literature. | [2] |
| ¹³C NMR | Detailed ¹³C NMR data for many furanocoumarins are available in the literature and databases, which can be used for comparative assignment. | |
| Mass Spectrometry (MS) | High-resolution mass spectrometry would confirm the elemental composition consistent with the molecular formula C₁₆H₁₆O₆. | |
| Infrared (IR) Spectroscopy | IR spectroscopy would reveal characteristic absorption bands for the hydroxyl (-OH), carbonyl (C=O of the lactone), ether (C-O-C), and aromatic (C=C) functional groups present in the molecule. |
Isolation from Natural Sources
This compound is primarily isolated from plants of the Heracleum genus, particularly Heracleum candicans.
General Isolation Protocol
A common method for the extraction and isolation of furanocoumarins like this compound from plant material involves the following steps:
-
Extraction : The dried and powdered plant material (typically roots) is subjected to solvent extraction. Methanol is a commonly used solvent for this purpose.[4]
-
Fractionation : The crude extract is then fractionated using techniques such as solvent-solvent partitioning to separate compounds based on their polarity.
-
Chromatographic Purification : The fraction containing the furanocoumarins is further purified using column chromatography over silica gel. A gradient elution system, for example, with toluene and ethyl acetate, can be employed.[5]
-
Quantification : The purity and quantity of the isolated this compound can be determined using High-Performance Thin-Layer Chromatography (HPTLC) or High-Performance Liquid Chromatography (HPLC).[4][5] For HPTLC, a mobile phase of toluene:ethyl acetate (7:3) and densitometric scanning at 366 nm has been reported for the quantification of heraclenol.[5] The concentration of heraclenol in the roots of Heracleum candicans has been reported to be in the range of 0.29–0.43% w/w.[4]
Biological Activities and Mechanism of Action
This compound exhibits a range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.
Antibacterial and Antibiofilm Activity
This compound has demonstrated activity against various pathogenic bacteria. A proposed mechanism for its antibacterial action is the inhibition of histidine biosynthesis.
Caption: Proposed antibacterial mechanism of this compound.
Anticancer Activity
While specific quantitative data for this compound is limited in publicly accessible literature, related furanocoumarins and natural compounds have shown cytotoxic effects against various cancer cell lines. The primary mechanism of action is often the induction of apoptosis.
Table 3: General IC₅₀ Values for Related Compounds against Cancer Cell Lines
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Furanocoumarins (various) | Various | 0.24 - 50 | [6] |
| Natural Antioxidant Hybrids | HCT116 (Colon) | 0.34 - 22.4 | [1] |
| HTB-26 (Breast) | 10 - 50 | [1] | |
| PC-3 (Prostate) | 10 - 50 | [1] | |
| HepG2 (Liver) | 10 - 50 | [1] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Seeding : Plate cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment : Treat the cells with various concentrations of this compound (e.g., in a range from 1 to 100 µM) and incubate for a further 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition : After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization : Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the untreated control cells and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.
Apoptosis Signaling Pathway
The induction of apoptosis by many natural compounds often involves the modulation of the Bcl-2 family of proteins and the activation of caspases. A potential pathway is illustrated below.
Caption: General apoptotic pathway potentially induced by this compound.
Experimental Protocol: Western Blot for Apoptosis Markers
Western blotting can be used to detect changes in the expression of key apoptotic proteins.
-
Cell Lysis : Treat cancer cells with this compound as in the MTT assay. After treatment, lyse the cells in RIPA buffer to extract total proteins.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE : Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting : Block the membrane and then incubate with primary antibodies against apoptotic markers such as cleaved Caspase-3, Bax, and Bcl-2.
-
Detection : Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Anti-inflammatory Activity
This compound is also reported to possess anti-inflammatory properties. A common in vitro assay to assess this activity is the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Protocol: Nitric Oxide (NO) Production Assay
-
Cell Culture : Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Treatment : Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation : Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response and NO production.
-
Griess Assay : Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Data Analysis : Compare the nitrite levels in the treated cells to those in the LPS-stimulated control cells to determine the inhibitory effect of this compound on NO production.
Synthesis
Detailed protocols for the enantioselective synthesis of this compound are not widely available in the public domain. The synthesis of chiral furanocoumarins typically involves asymmetric catalytic methods to introduce the stereocenter in the side chain.
Conclusion
This compound is a promising natural product with a well-defined chemical structure and a spectrum of biological activities that warrant further investigation. While its isolation from natural sources is established, the development of a robust enantioselective synthetic route would be highly beneficial for its further pharmacological evaluation. The provided experimental protocols offer a foundation for researchers to explore the anticancer and anti-inflammatory potential of this molecule and to elucidate its precise mechanisms of action. Future studies should focus on obtaining comprehensive quantitative bioactivity data and exploring its effects on specific signaling pathways in relevant disease models.
References
Biosynthesis of Furanocoumarins: A Technical Guide to the Pathway of (-)-Heraclenol
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: Furanocoumarins are a class of plant secondary metabolites renowned for their significant pharmacological and toxicological properties. Their biosynthesis is a complex, multi-step process involving several key enzyme families, including cytochrome P450 monooxygenases (P450s), prenyltransferases, and methyltransferases. This technical guide provides an in-depth exploration of the furanocoumarin biosynthetic pathway, with a specific focus on the formation of the linear furanocoumarin, (-)-Heraclenol. We detail the enzymatic steps from the primary precursor L-phenylalanine to the central intermediate umbelliferone, the subsequent divergence into linear and angular scaffolds, and the specific terminal reactions leading to this compound. This document includes summaries of available quantitative enzyme kinetic data, detailed experimental protocols for pathway analysis, and visualizations of the core biochemical routes and workflows to support further research and development in this field.
The Core Furanocoumarin Biosynthetic Pathway
The biosynthesis of all furanocoumarins originates from the shikimate pathway, which produces the aromatic amino acid L-phenylalanine. This core pathway can be divided into two major stages: the formation of the central coumarin intermediate, umbelliferone, and its subsequent modification and cyclization to form the characteristic furan ring.
Stage 1: Phenylpropanoid Pathway to Umbelliferone
Umbelliferone (7-hydroxycoumarin) is the universal precursor for the biosynthesis of both linear and angular furanocoumarins in higher plants.[1][2] Its formation proceeds through the general phenylpropanoid pathway:
-
Deamination of L-Phenylalanine: The pathway begins with the deamination of L-phenylalanine by Phenylalanine Ammonia-Lyase (PAL) to produce trans-cinnamic acid.[3]
-
Hydroxylation at C4: trans-Cinnamic acid is then hydroxylated by Cinnamate 4-Hydroxylase (C4H) , a P450 enzyme, to yield p-coumaric acid.[3]
-
CoA Ligation: p-Coumaric acid is activated by 4-Coumarate:CoA Ligase (4CL) to form p-coumaroyl-CoA.
-
Ortho-Hydroxylation and Cyclization: The key step to forming the coumarin ring is the ortho-hydroxylation (at the 2'-position) of p-coumaroyl-CoA, catalyzed by p-Coumaroyl-CoA 2'-Hydroxylase (C2'H) . This product, 2',4'-dihydroxy-cinnamoyl-CoA, undergoes spontaneous lactonization (ring closure) to form umbelliferone.[4]
Stage 2: The Divergence of Linear and Angular Furanocoumarins
Umbelliferone stands at a critical branch point where the pathway diverges to produce either linear (psoralen-type) or angular (angelicin-type) furanocoumarins. This divergence is dictated by the regiospecific prenylation of the umbelliferone core by distinct aromatic prenyltransferases (PTs) .[1][5]
-
Linear Pathway: Prenylation at the C6 position, catalyzed by an umbelliferone 6-prenyltransferase , yields demethylsuberosin, the precursor to all linear furanocoumarins.[1]
-
Angular Pathway: Prenylation at the C8 position, catalyzed by an umbelliferone 8-prenyltransferase , yields osthenol, the precursor to angular furanocoumarins.[1]
These membrane-bound enzymes utilize dimethylallyl diphosphate (DMAPP) as the prenyl donor.[1]
The subsequent steps involve cyclization and aromatization reactions, primarily catalyzed by specialized P450 enzymes, to form the furan ring.
-
Linear: Demethylsuberosin is converted to (+)-marmesin by marmesin synthase . (+)-Marmesin is then converted to psoralen by psoralen synthase , which cleaves off an acetone molecule.[6]
-
Angular: Osthenol is converted to (+)-columbianetin by columbianetin synthase , which is then transformed into angelicin by angelicin synthase .[7]
Specific Biosynthesis Pathway of this compound
This compound is a highly decorated linear furanocoumarin. Its biosynthesis begins with the psoralen core and involves a series of hydroxylation, methylation, prenylation, epoxidation, and epoxide hydrolysis steps.
-
Hydroxylation of Psoralen: Psoralen undergoes regiospecific hydroxylation at the C8 position, catalyzed by psoralen 8-monooxygenase (a P450 enzyme), to produce xanthotoxol.[8]
-
O-Methylation: The 8-hydroxyl group of xanthotoxol is methylated by xanthotoxol O-methyltransferase (XOMT) , using S-adenosyl methionine (SAM) as a methyl donor, to yield xanthotoxin (also known as 8-methoxypsoralen).[3][8]
-
Prenyloxylation: Xanthotoxin is converted to imperatorin. This step involves the attachment of a dimethylallyl (prenyl) group to the oxygen at the 8-position of the psoralen precursor, xanthotoxol, followed by methylation, or potentially direct prenyloxylation of xanthotoxin. Imperatorin is chemically 9-(3-methylbut-2-enoxy)furo[3,2-g]chromen-7-one.[9]
-
Epoxidation: The prenyl side chain of imperatorin is epoxidized by a P450 monooxygenase to form heraclenin.[10]
-
Epoxide Hydrolysis: Finally, the epoxide ring of heraclenin is hydrolyzed by an epoxide hydrolase to form the vicinal diol, yielding this compound.[11]
Quantitative Data on Key Biosynthetic Enzymes
While comprehensive kinetic data for all enzymes in the furanocoumarin pathway are not available, studies on recombinant enzymes and cell cultures have provided valuable parameters for several key steps. These data are crucial for metabolic engineering efforts and for understanding pathway flux.
| Enzyme | Source Organism | Substrate(s) | Apparent Km (µM) | Vmax / kcat | Reference(s) |
| Psoralen Synthase (CYP71AJ1mut) | Ammi majus | (+)-Marmesin | 1.5 ± 0.5 | 340 ± 24 min-1 (kcat) | [6] |
| Bergaptol O-Methyltransferase (AmBMT) | Ammi majus | Bergaptol | 2.8 | Not Reported | [3] |
| S-adenosyl methionine (SAM) | 6.5 | Not Reported | [3] | ||
| Umbelliferone 6-Prenyltransferase (PsPT1) | Pastinaca sativa | Umbelliferone | 2.7 ± 0.6 | Not Reported | [1] |
| Dimethylallyl diphosphate (DMAPP) | 5 ± 1 | Not Reported | [1] | ||
| Xanthotoxol Metabolism (Overall, via HLMs) | Human Liver Microsomes | Xanthotoxol | 8.46 | 0.55 nmol·min-1·mg-1 (Vmax) | [12] |
Experimental Protocols
Protocol: In Vitro Assay for P450-Mediated Furanocoumarin Biosynthesis
This protocol provides a general framework for assaying the activity of recombinant P450 enzymes (e.g., marmesin synthase, psoralen synthase) involved in furanocoumarin biosynthesis. The enzyme is typically expressed in yeast (Saccharomyces cerevisiae) or insect cells and isolated as a microsomal fraction.
1. Materials:
-
Yeast or insect cell microsomes containing the recombinant P450 enzyme.
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+).
-
Reaction Buffer: 50 mM Potassium Phosphate buffer, pH 7.5.
-
Substrate: e.g., (+)-marmesin for psoralen synthase, dissolved in DMSO (typically 10-20 mM stock).
-
Quenching/Extraction Solvent: Ethyl acetate.
-
Internal Standard (for HPLC/UPLC analysis): e.g., Angelicin or another furanocoumarin not present in the reaction.
2. Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube, combine the following on ice:
-
Reaction Buffer.
-
Microsomal preparation (protein amount to be optimized, e.g., 50-100 µg).
-
NADPH regenerating system components.
-
-
Pre-incubation: Pre-incubate the mixture at the desired reaction temperature (e.g., 30°C) for 5 minutes to equilibrate.
-
Initiate Reaction: Start the reaction by adding the substrate (e.g., (+)-marmesin to a final concentration of 10-50 µM). Vortex briefly.
-
Incubation: Incubate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range. Agitation may be required.
-
Stop Reaction: Terminate the reaction by adding 2 volumes of ethyl acetate containing the internal standard. Vortex vigorously for 1 minute to extract the products.
-
Phase Separation: Centrifuge at high speed (e.g., 13,000 x g) for 5 minutes to separate the organic and aqueous layers.
-
Sample Preparation for Analysis: Carefully transfer the upper organic (ethyl acetate) layer to a new tube. Evaporate the solvent to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitution and Analysis: Reconstitute the dried residue in a known volume of mobile phase (e.g., 100 µL of 50% methanol) and analyze by UPLC-MS/MS.
9. Controls:
-
No Substrate Control: To check for endogenous products from the microsomes.
-
No NADPH Control: To confirm the reaction is NADPH-dependent, a hallmark of P450 enzymes.
-
Boiled Enzyme Control: To ensure the observed activity is enzymatic.
Protocol: Furanocoumarin Extraction and Quantification by UPLC-MS
This protocol describes a method for the extraction and sensitive quantification of furanocoumarins like this compound from plant tissues, adapted from methods used for citrus peels.[4]
1. Materials:
-
Plant Tissue (e.g., leaves, peel), flash-frozen in liquid nitrogen and lyophilized.
-
Extraction Solvent: Methanol or Acetonitrile.
-
UPLC System coupled to a tandem mass spectrometer (e.g., triple quadrupole).
-
UPLC Column: C18 reversed-phase column (e.g., 1.8 µm particle size, 2.1 x 100 mm).
-
Mobile Phase A: 0.1% Formic Acid in Ultrapure Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol or Acetonitrile.
-
Analytical standards for all target furanocoumarins.
2. Extraction Procedure:
-
Homogenization: Weigh approximately 50 mg of lyophilized, powdered plant tissue into a 2 mL tube.
-
Solvent Addition: Add 1.5 mL of methanol. Vortex thoroughly.
-
Extraction: Sonicate the sample in a water bath for 30 minutes.
-
Centrifugation: Centrifuge the sample at 13,000 x g for 10 minutes to pellet debris.
-
Filtration: Transfer the supernatant to a new tube and filter through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.
3. UPLC-MS Method:
-
Column Temperature: 40°C.
-
Injection Volume: 2-5 µL.
-
Elution Gradient (Example):
-
0.0 min: 10% B
-
0.7 min: 20% B
-
6.0 min: 60% B
-
10.0 min: 90% B
-
12.0 min: 100% B (hold for 4 min)
-
16.1 min: 10% B (re-equilibration for 4 min)
-
Total Run Time: 20 minutes.[10]
-
-
MS Detection: Operate in Multiple Reaction Monitoring (MRM) mode. For each compound, optimize precursor ion and product ion transitions and collision energies by infusing individual standards. Use positive electrospray ionization (ESI+).
4. Quantification:
-
Generate a calibration curve for each target analyte using serial dilutions of the analytical standards.
-
Plot the peak area ratio (analyte/internal standard, if used) against concentration.
-
Calculate the concentration in the unknown samples by interpolating from the linear regression of the calibration curve.
Conclusion
The biosynthesis of this compound and other furanocoumarins is a testament to the intricate metabolic capabilities of plants. The pathway relies on the coordinated action of several enzyme classes, with cytochrome P450s playing a central role in generating structural diversity through hydroxylation, cyclization, and epoxidation reactions. While the core pathway to the psoralen and angelicin scaffolds is well-established, the specific enzymes catalyzing the terminal, decorative steps in many species, including those leading to this compound, remain areas of active investigation. The data and protocols presented herein provide a robust foundation for researchers aiming to elucidate these remaining steps, perform metabolic engineering to produce high-value furanocoumarins, or develop analytical methods for their detection and quantification in complex biological matrices.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Kinetics of rat brain and liver solubilized membrane-bound catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Furanocoumarin biosynthesis in Ammi majus L. Cloning of bergaptol O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A coumarin-specific prenyltransferase catalyzes the crucial biosynthetic reaction for furanocoumarin formation in parsley - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Two CYP71AJ enzymes function as psoralen synthase and angelicin synthase in the biosynthesis of furanocoumarins in Peucedanum praeruptorum Dunn [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Angelicin—A Furocoumarin Compound With Vast Biological Potential [frontiersin.org]
- 8. Methoxsalen - Wikipedia [en.wikipedia.org]
- 9. Imperatorin | C16H14O4 | CID 10212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Mutagenicity of a furocoumarin epoxide, heraclenin, in Chlamydomonas reinhardii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Epoxide Hydrolases: Multipotential Biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolism and Metabolic Inhibition of Xanthotoxol in Human Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Activity of (-)-Heraclenol against Plasmodium falciparum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Malaria, a devastating parasitic disease caused by Plasmodium species, continues to pose a significant global health challenge, exacerbated by the emergence of drug-resistant parasite strains. This necessitates the urgent discovery and development of novel antimalarial agents. Furanocoumarins, a class of naturally occurring compounds, have demonstrated a wide range of biological activities, including potential antiplasmodial effects. This technical guide focuses on the biological activity of a specific furanocoumarin, (-)-Heraclenol, against Plasmodium falciparum, the deadliest species of human malaria parasite. While direct experimental data on the antiplasmodial activity of this compound is not currently available in the public domain, this document synthesizes the existing knowledge on its cytotoxicity, the antiplasmodial activity of structurally related furanocoumarins, and provides detailed, standardized protocols for its evaluation as a potential antimalarial candidate. The aim is to provide a foundational resource for researchers to initiate and conduct studies on this compound's efficacy and mechanism of action against P. falciparum.
Introduction
The relentless evolution of drug resistance in Plasmodium falciparum to frontline antimalarial therapies, including artemisinin-based combination therapies (ACTs), underscores the critical need for new chemical entities with novel mechanisms of action. Natural products have historically been a rich source of antimalarial drugs, with quinine and artemisinin being prominent examples. Furanocoumarins, a class of phytochemicals found in various plant families, are known for their diverse pharmacological properties. This compound, a psoralen-type furanocoumarin, has been investigated for its effects on cancer cell lines, but its potential against P. falciparum remains unexplored. This guide provides a comprehensive overview of the available data on this compound and outlines the necessary experimental framework to assess its antiplasmodial potential.
Quantitative Data on this compound and Related Furanocoumarins
While direct in vitro antiplasmodial data for this compound against P. falciparum is not documented in publicly available literature, cytotoxicity data against mammalian cell lines is available and crucial for assessing its therapeutic potential. Furthermore, antiplasmodial data for structurally similar furanocoumarins provide a basis for hypothesizing the potential activity of this compound.
Cytotoxicity Data for Heraclenol
The assessment of a compound's toxicity against mammalian cells is a critical step in drug development to determine its selectivity for the parasite. The following table summarizes the available cytotoxicity data for heraclenol.
| Compound | Cell Line | Assay Method | Cytotoxicity (CC50/IC50) | Reference |
| Heraclenol | NIH/3T3 (normal murine fibroblast) | Not Specified | 65.78 µM (IC50) | [1] |
| Heraclenol | Vero (kidney epithelial) | MTT Assay | >1024 µg/mL | [2][3] |
Note: A study on uropathogenic Escherichia coli reported only a 13% decrease in Vero cell viability at a heraclenol concentration of 1024 µg/mL[2][3].
Antiplasmodial Activity of Structurally Related Furanocoumarins
The antiplasmodial activity of furanocoumarins such as imperatorin and isoimperatorin, which share the same core structure as this compound, has been reported. This data suggests that the furanocoumarin scaffold may possess inherent antiplasmodial properties.
| Compound | P. falciparum Strain(s) | Assay Method | Antiplasmodial Activity (IC50) | Reference |
| Imperatorin | Not Specified | Not Specified | Not Specified in detail | [4] |
| Isoimperatorin | Not Specified | Not Specified | Not Specified in detail | [5] |
Note: While specific IC50 values against P. falciparum for imperatorin and isoimperatorin are not detailed in the provided search results, their antimycobacterial and other biological activities suggest they are bioactive molecules[4][5]. Further literature review beyond the scope of this initial synthesis would be required to pinpoint exact antiplasmodial IC50 values.
Proposed Experimental Protocols
To systematically evaluate the antiplasmodial activity and cytotoxicity of this compound, the following detailed experimental protocols are proposed based on established and widely used methodologies.
In Vitro Antiplasmodial Susceptibility Testing: SYBR Green I-based Assay
This assay is a standard, fluorescence-based method for determining the 50% inhibitory concentration (IC50) of a compound against the erythrocytic stages of P. falciparum.
Objective: To determine the in vitro efficacy of this compound against chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., K1) strains of P. falciparum.
Materials:
-
P. falciparum cultures (3D7 and K1 strains)
-
Human erythrocytes (O+)
-
Complete parasite culture medium (RPMI 1640 with L-glutamine, supplemented with 25 mM HEPES, 2 g/L sodium bicarbonate, 10% human serum or 0.5% AlbuMAX II)
-
This compound stock solution (in DMSO)
-
Chloroquine and Artemisinin (as reference drugs)
-
96-well microplates
-
SYBR Green I nucleic acid gel stain (10,000x stock in DMSO)
-
Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)
-
Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2
Procedure:
-
Parasite Synchronization: Synchronize parasite cultures at the ring stage using 5% D-sorbitol treatment.
-
Plate Preparation: Serially dilute this compound and reference drugs in complete culture medium in a 96-well plate. Include drug-free wells as negative controls and wells with uninfected erythrocytes for background fluorescence.
-
Parasite Seeding: Add synchronized ring-stage parasite culture (2% hematocrit, 1% parasitemia) to each well.
-
Incubation: Incubate the plates for 72 hours at 37°C in a controlled gas environment.
-
Lysis and Staining: Add SYBR Green I diluted in lysis buffer to each well.
-
Incubation: Incubate the plates in the dark at room temperature for 1-2 hours.
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader.
-
Data Analysis: Calculate the percentage of parasite growth inhibition for each concentration relative to the drug-free control. Determine the IC50 value by plotting the inhibition percentage against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Cytotoxicity Testing: MTT Assay
This colorimetric assay determines the 50% cytotoxic concentration (CC50) of a compound on mammalian cells, which is essential for calculating the selectivity index (SI).
Objective: To assess the cytotoxicity of this compound against a mammalian cell line (e.g., HEK293 or Vero cells).
Materials:
-
Mammalian cell line (e.g., HEK293 or Vero)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
Doxorubicin (as a positive control for cytotoxicity)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate spectrophotometer (absorbance at 570 nm)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Addition: Add serial dilutions of this compound and the positive control to the wells. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours until formazan crystals are formed.
-
Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the CC50 value by plotting cell viability against the log of the drug concentration.
Mandatory Visualizations
Experimental Workflow for Antiplasmodial Activity Assessment
Caption: Workflow for the SYBR Green I-based in vitro antiplasmodial assay.
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for the MTT-based in vitro cytotoxicity assay.
Logical Relationship for Drug Candidate Evaluation
Caption: Decision-making flowchart for evaluating a potential antimalarial compound.
Conclusion and Future Directions
While direct evidence of the antiplasmodial activity of this compound against Plasmodium falciparum is currently lacking, its furanocoumarin structure and the known bioactivity of related compounds suggest that it warrants investigation as a potential antimalarial candidate. The cytotoxicity data available for Heraclenol indicates a potentially favorable therapeutic window, although further testing against a broader range of cell lines is recommended.
The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of this compound. Future research should focus on:
-
In vitro screening: Determining the IC50 values of this compound against both drug-sensitive and drug-resistant strains of P. falciparum.
-
Cytotoxicity profiling: Assessing the CC50 values against a panel of human cell lines to establish a comprehensive safety profile and calculate the selectivity index.
-
Mechanism of action studies: If significant antiplasmodial activity is observed, subsequent studies should investigate the potential molecular targets and pathways affected by this compound in the parasite.
-
In vivo efficacy: Promising in vitro results should be followed by evaluation in animal models of malaria to assess in vivo efficacy and pharmacokinetics.
The exploration of novel chemical scaffolds such as that of this compound is a crucial endeavor in the global effort to combat malaria. This technical guide serves as a catalyst for initiating such investigations, providing the necessary foundational information and methodologies for researchers in the field.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro and In Vivo Studies of Heraclenol as a Novel Bacterial Histidine Biosynthesis Inhibitor against Invasive and Biofilm-Forming Uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imperatorin–pharmacological meaning and analytical clues: profound investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro activity of isoimperatorin, alone and in combination, against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Cytotoxicity of (-)-Heraclenol on Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Heraclenol, a natural furocoumarin, has been identified as a compound of interest for its potential biological activities. This document provides a technical overview of the current, albeit limited, understanding of its in vitro cytotoxicity against various cell lines. It summarizes available quantitative data, outlines standard experimental protocols for assessing its efficacy, and explores potential molecular mechanisms and signaling pathways that may be involved in its cytotoxic action, based on the known effects of related natural compounds. This guide is intended to serve as a foundational resource for researchers investigating the anticancer potential of this compound.
Quantitative Cytotoxicity Data
The evaluation of a compound's potency is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of a biological process, such as cell viability[1]. The available data on the cytotoxic effects of this compound is nascent. One study assessed its impact on normal murine NIH/3T3 fibroblasts, revealing an IC50 value of 65.78 μM[2]. The same study noted its antiproliferative effects on both sensitive and multidrug-resistant mouse T-lymphoma cells[2]. In contrast, another study observed no significant cytotoxicity against the Vero cell line, a lineage of normal kidney epithelial cells from the African green monkey[3].
For comparative purposes, the table below summarizes the reported IC50 values. The limited data underscores the need for comprehensive screening against a broad panel of human cancer cell lines.
| Compound | Cell Line | Cell Type | IC50 Value (µM) | Reference |
| This compound | NIH/3T3 | Normal Murine Fibroblast | 65.78 | [2] |
| This compound | Vero | Normal Monkey Kidney Epithelial | Not significantly cytotoxic | [3] |
| This compound | Mouse T-Lymphoma | Cancer | Potent antiproliferative effect | [2] |
Key Experimental Protocols
To further elucidate the cytotoxic and anticancer potential of this compound, standardized in vitro assays are essential. The following sections detail the methodologies for key experiments.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability[1]. It measures the metabolic activity of cells, which is typically proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing various concentrations of the compound. Include untreated cells as a negative control and a known chemotherapeutic agent (e.g., Doxorubicin) as a positive control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson’s glycine buffer) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value using non-linear regression analysis[1].
Apoptosis Assessment by Flow Cytometry
Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells[4][5]. This can be quantified using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Data Acquisition: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptosis, late apoptosis, necrotic) to determine the pro-apoptotic effect of the compound.
Cell Cycle Analysis
Many cytotoxic compounds exert their effects by inducing cell cycle arrest[6][7]. The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) can be analyzed by staining DNA with a fluorescent dye like Propidium Iodide (PI).
Protocol:
-
Cell Treatment: Treat cells with this compound as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and treat them with RNase A to prevent staining of RNA. Stain the cells with PI solution.
-
Data Acquisition: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Model the resulting histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase suggests compound-induced cell cycle arrest[8].
Potential Signaling Pathways in this compound-Induced Cytotoxicity
While the precise molecular mechanisms of this compound are yet to be fully elucidated, the actions of other natural bioactive compounds, such as flavonoids and other coumarins, suggest that it may induce apoptosis through the intrinsic and/or extrinsic pathways[4][5][9]. These pathways are central to the regulation of programmed cell death and are common targets for anticancer agents[5][10].
The Intrinsic (Mitochondrial) Apoptosis Pathway
The intrinsic pathway is triggered by intracellular stress and is regulated by the Bcl-2 family of proteins[9]. Pro-apoptotic proteins like Bax and Bak facilitate the release of cytochrome c from the mitochondria, which in turn activates a caspase cascade leading to cell death[4][9]. Many natural compounds induce apoptosis by altering the balance of pro- and anti-apoptotic Bcl-2 proteins[11][12].
The Extrinsic (Death Receptor) Apoptosis Pathway
The extrinsic pathway is initiated by the binding of extracellular ligands (e.g., TNF-α, FasL) to death receptors on the cell surface[4]. This binding leads to the recruitment of adaptor proteins and the activation of initiator caspases, such as Caspase-8, which then activate effector caspases like Caspase-3, culminating in apoptosis[5].
Conclusion and Future Directions
The current body of research on the in vitro cytotoxicity of this compound is limited but suggests that the compound warrants further investigation. While it shows antiproliferative activity against mouse T-lymphoma cells, its effects on a wider range of human cancer cell lines remain unknown[2]. Future research should focus on:
-
Broad-Spectrum Screening: Evaluating the cytotoxicity of this compound against a comprehensive panel of human cancer cell lines from different tissues.
-
Mechanism of Action Studies: Investigating the molecular underpinnings of its cytotoxic effects, including its ability to induce apoptosis, cell cycle arrest, and its specific protein targets.
-
Signaling Pathway Analysis: Using techniques like Western blotting and qPCR to confirm its impact on key proteins and genes within the apoptotic and other relevant signaling pathways.
-
Selectivity Assessment: Comparing its cytotoxicity in cancer cells versus normal, non-transformed cells to determine its therapeutic index.
By systematically addressing these areas, the scientific community can build a robust profile of this compound and determine its true potential as a candidate for anticancer drug development.
References
- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics [frontiersin.org]
- 5. The Involvement of Natural Polyphenols in Molecular Mechanisms Inducing Apoptosis in Tumor Cells: A Promising Adjuvant in Cancer Therapy [mdpi.com]
- 6. Molecular Mechanisms of Action of Eugenol in Cancer: Recent Trends and Advancement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signaling Pathways that Control Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quercetin modulates signaling pathways and induces apoptosis in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 10. Anticancer Properties of Kaempferol on Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Eugenol Exerts Apoptotic Effect and Modulates the Sensitivity of HeLa Cells to Cisplatin and Radiation - PMC [pmc.ncbi.nlm.nih.gov]
(-)-Heraclenol: A Novel Bacterial Histidine Biosynthesis Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Heraclenol, a naturally occurring furanocoumarin, has emerged as a promising antibacterial agent that selectively targets the bacterial histidine biosynthesis pathway. This pathway is essential for bacterial survival and absent in humans, making it an attractive target for novel antibiotic development. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative antibacterial and antibiofilm data, detailed experimental protocols for its evaluation, and methods for its isolation and characterization. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals working on the discovery of new antibacterial agents.
Introduction
The rise of antibiotic-resistant bacteria poses a significant threat to global health. Consequently, there is an urgent need to identify and develop new antibacterial agents with novel mechanisms of action. The bacterial histidine biosynthesis pathway presents a compelling target for such endeavors due to its essentiality for bacterial growth and its absence in mammals. This compound, a natural product found in plants of the Heracleum genus, has been identified as an inhibitor of this pathway, demonstrating efficacy against pathogenic bacteria such as uropathogenic Escherichia coli (UPEC). This guide synthesizes the current knowledge on this compound, offering a technical resource for its further investigation and development.
Mechanism of Action
This compound exerts its antibacterial effect by inhibiting the bacterial histidine biosynthesis pathway. Molecular docking studies have suggested that this compound likely targets histidinol-phosphate aminotransferase (HisC), a key enzyme in this pathway.[1] HisC catalyzes the seventh step in histidine biosynthesis, the conversion of imidazoleacetol-phosphate to L-histidinol phosphate. By binding to the active site of HisC, this compound is thought to prevent the natural substrate from binding, thereby halting the production of histidine and leading to bacterial cell death.
Bacterial Histidine Biosynthesis Pathway and the Role of this compound
Caption: Bacterial Histidine Biosynthesis Pathway and the inhibitory action of this compound on HisC.
Quantitative Data
The antibacterial and antibiofilm activities of this compound have been quantified against various bacterial strains. The following tables summarize the available data.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound
| Bacterial Strain | MIC (µg/mL) | Reference |
| Uropathogenic Escherichia coli (UPEC) CFT073 | 1024 | [2] |
| Staphylococcus aureus | 680 | [2] |
| Staphylococcus epidermidis | 640 | [2] |
| Pseudomonas aeruginosa | 700 | [2] |
| Enterobacter cloacae | 770 | [2] |
| Klebsiella pneumoniae | 850 | [2] |
| Streptococcus mutans | 530 | [2] |
| Streptococcus viridans | 500 | [2] |
Table 2: In Vivo Efficacy of this compound against UPEC in a Murine Catheter-Associated Urinary Tract Infection (CAUTI) Model
| Treatment Group | Bacterial Load Reduction (log CFU) | Organ | Reference |
| This compound (at MIC and above) | ≥4 | Bladder, Kidney, Urine | [2] |
Table 3: Antibiofilm Activity of this compound against UPEC
| Parameter | Result | Reference |
| Biofilm formation reduction | 70% | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from the guidelines of the Clinical & Laboratory Standards Institute (CLSI).
Materials:
-
This compound stock solution
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial culture (e.g., UPEC CFT073) adjusted to 0.5 McFarland standard
-
Sterile saline
-
Incubator (37°C)
-
Microplate reader (optional)
Procedure:
-
Prepare serial two-fold dilutions of this compound in MHB in a 96-well plate. The final volume in each well should be 100 µL.
-
Prepare a bacterial inoculum by diluting the 0.5 McFarland standard suspension in sterile saline to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Add 5 µL of the bacterial inoculum to each well of the microtiter plate, including a positive control well (MHB with inoculum, no drug) and a negative control well (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of this compound that completely inhibits visible bacterial growth. Alternatively, the optical density at 600 nm (OD600) can be measured using a microplate reader.
Antibiofilm Assay (Crystal Violet Method)
This protocol describes a common method for quantifying biofilm formation.
Materials:
-
This compound
-
Tryptic Soy Broth (TSB) supplemented with 0.5% glucose
-
96-well flat-bottom polystyrene plates
-
Bacterial culture (e.g., UPEC)
-
0.1% (w/v) crystal violet solution
-
30% (v/v) acetic acid in water
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C)
-
Microplate reader
Procedure:
-
Grow a bacterial overnight culture in TSB.
-
Dilute the overnight culture 1:100 in fresh TSB with 0.5% glucose.
-
Add 200 µL of the diluted culture to the wells of a 96-well plate containing different concentrations of this compound. Include a no-drug control.
-
Incubate the plate at 37°C for 24-48 hours without shaking.
-
Gently remove the planktonic cells by washing the wells three times with 200 µL of PBS.
-
Fix the biofilms by adding 200 µL of methanol to each well and incubating for 15 minutes.
-
Remove the methanol and allow the plate to air dry.
-
Stain the biofilms by adding 200 µL of 0.1% crystal violet solution to each well and incubating for 15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells thoroughly with distilled water until the water runs clear.
-
Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well.
-
Measure the absorbance at 590 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.
HisC Enzyme Inhibition Assay (General Protocol)
While a specific protocol for this compound has not been published, this general protocol for a histidinol-phosphate aminotransferase (HisC) assay can be adapted. The assay typically measures the formation of glutamate from 2-oxoglutarate in a coupled reaction.
Materials:
-
Purified HisC enzyme
-
This compound
-
L-histidinol phosphate (substrate)
-
2-oxoglutarate (co-substrate)
-
Pyridoxal-5'-phosphate (PLP) (cofactor)
-
Coupled enzyme (e.g., Glutamate Dehydrogenase)
-
NADH
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
96-well UV-transparent plate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, L-histidinol phosphate, 2-oxoglutarate, PLP, NADH, and the coupled enzyme.
-
Add varying concentrations of this compound to the wells of the 96-well plate. Include a no-inhibitor control.
-
Initiate the reaction by adding the purified HisC enzyme to each well.
-
Immediately monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C). The rate of NADH oxidation is proportional to the HisC activity.
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.
Experimental Workflow Diagram
Caption: A logical workflow for the evaluation of this compound as a bacterial histidine biosynthesis inhibitor.
Isolation and Characterization
This compound is a natural product that can be isolated from various plant species, particularly from the genus Heracleum.
Isolation and Purification
A general protocol for the isolation of furanocoumarins like this compound from Heracleum species is outlined below. This protocol may require optimization depending on the specific plant material.
Materials:
-
Dried and powdered plant material (e.g., roots of Heracleum candicans)
-
Solvents: n-hexane, ethyl acetate, methanol, chloroform
-
Silica gel for column chromatography
-
TLC plates (silica gel F254)
-
Rotary evaporator
Procedure:
-
Extraction:
-
Macerate the powdered plant material with a suitable solvent (e.g., methanol or acetone) at room temperature for an extended period (e.g., 24-48 hours) with occasional shaking.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate).
-
Monitor the fractions for the presence of this compound using Thin Layer Chromatography (TLC).
-
-
Column Chromatography:
-
Subject the fraction enriched with this compound to column chromatography on silica gel.
-
Elute the column with a gradient of solvents (e.g., n-hexane:ethyl acetate) of increasing polarity.
-
Collect fractions and monitor them by TLC.
-
-
Purification:
-
Combine the fractions containing pure this compound (as determined by TLC).
-
Further purification can be achieved by recrystallization or preparative HPLC if necessary.
-
Spectroscopic Data
The structure of this compound can be confirmed using various spectroscopic techniques.
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound provides characteristic signals for the furanocoumarin core and the dihydroxy-3-methylbutoxy side chain. A representative spectrum can be found in the literature.[3]
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): While a specific published ¹³C NMR spectrum for this compound was not readily available in the searched literature, the expected chemical shifts can be predicted based on the structure and comparison with similar furanocoumarins. The spectrum would show signals corresponding to the carbonyl carbon, aromatic and olefinic carbons of the furanocoumarin system, and the aliphatic carbons of the side chain.
Conclusion
This compound represents a promising lead compound for the development of new antibacterial agents targeting the essential histidine biosynthesis pathway in bacteria. Its demonstrated in vitro activity against a range of pathogenic bacteria, including its ability to inhibit biofilm formation, and its in vivo efficacy in a relevant infection model, underscore its therapeutic potential. This technical guide provides a foundational resource for researchers to further explore the mechanism of action, optimize the antibacterial activity, and advance the development of this compound and its analogs as next-generation antibiotics. Further studies to determine the IC50 against HisC and to fully elucidate its pharmacokinetic and pharmacodynamic properties are warranted.
References
The Enduring Saga of Heracleum: A Technical Guide to the Discovery and Therapeutic Potential of its Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The genus Heracleum, commonly known as hogweed or cow parsnip, encompasses over 120 species and has been a cornerstone of traditional medicine across various cultures for centuries.[1] Its historical applications, ranging from treating skin disorders to alleviating inflammatory conditions, have paved the way for modern scientific investigation into its rich phytochemical landscape. This technical guide provides an in-depth exploration of the discovery, history, and pharmacological properties of compounds derived from Heracleum, with a particular focus on the prominent furanocoumarins. It aims to serve as a comprehensive resource for researchers and professionals in drug development by presenting quantitative data, detailed experimental protocols, and insights into the molecular mechanisms of action of these potent natural products.
A Legacy of Healing: Historical Perspective and Ethnobotanical Uses
The medicinal use of Heracleum species is deeply rooted in traditional practices worldwide. In Iranian folk medicine, the fruits and leaves have been utilized for their antiseptic, carminative, and analgesic properties.[1] European traditions have employed Heracleum sphondylium (cow parsnip) for treating diarrhea, while in the Indian system of medicine, Heracleum candicans has been valued as an aphrodisiac and nerve tonic.[1] First Nations communities in Eastern Canada have traditionally used Heracleum maximum to address respiratory ailments, including tuberculosis.[1] These long-standing ethnobotanical applications have provided the foundational knowledge that has spurred contemporary phytochemical and pharmacological research into this diverse genus. The genus name Heracleum itself, described by Carl Linnaeus in 1753, is derived from the Greek hero Heracles, alluding to the plants' robust size and potent properties.
The Furanocoumarin Frontier: Discovery and Key Compounds
The primary bioactive constituents responsible for many of the therapeutic and phototoxic effects of Heracleum are furanocoumarins. These compounds, derivatives of psoralen, are characterized by a furan ring fused with a coumarin core. The isolation and characterization of these molecules marked a significant milestone in understanding the medicinal properties of the Heracleum genus.
The scientific journey into the chemical constituents of Heracleum and related plants began with the isolation of psoralen and its derivatives. While the precise timeline of the very first isolation from a Heracleum species is not definitively documented in the readily available literature, the study of furanocoumarins as a chemical class dates back to the 19th and early 20th centuries from various plant sources. The structural elucidation of psoralen was a key step, revealing its linear furanocoumarin nature.
Subsequent research led to the identification of a diverse array of furanocoumarins within various Heracleum species. Among the most significant are:
-
Xanthotoxin (8-Methoxypsoralen): A major furanocoumarin found in many Heracleum species, known for its potent photosensitizing effects and use in the treatment of skin conditions like psoriasis and vitiligo.[1]
-
Bergapten (5-Methoxypsoralen): Another prominent linear furanocoumarin with significant photosensitizing and antimicrobial properties.[1]
-
Psoralen: The parent compound of the linear furanocoumarins, also exhibiting photosensitizing activity.[1]
-
Angelicin: An angular furanocoumarin, which differs in the position of the furan ring fusion, and is also found in several Heracleum species.[2]
-
Imperatorin and Phellopterin: Other furanocoumarins that contribute to the overall pharmacological profile of Heracleum extracts.[1]
The discovery of these compounds was largely driven by advancements in chromatographic and spectroscopic techniques, which allowed for the separation and identification of individual molecules from complex plant extracts.
Quantitative Analysis of Bioactive Compounds
The concentration of furanocoumarins and other bioactive compounds in Heracleum species can vary significantly depending on the species, plant part, geographical location, and developmental stage. The following tables summarize key quantitative data from various studies.
Table 1: Concentration of Major Furanocoumarins in Heracleum Species
| Compound | Species | Plant Part | Concentration | Reference |
| Bergapten | H. sosnowskyi | Leaves | 3.14 mg/g | [2] |
| Xanthotoxin | H. sosnowskyi | Leaves | 0.76 mg/g | [2] |
| Psoralen | H. sosnowskyi | Leaves | 0.15 mg/g | [2] |
| Angelicin | H. sosnowskyi | Leaves | 2.3 mg/g | [2] |
| Pimpinellin | H. sibiricum | Roots | Main Component | [3] |
| Bergapten | H. sibiricum | Fruits | Major Compound | [3] |
| Imperatorin | H. verticillatum | Fruits | Major Compound | [3] |
Table 2: Cytotoxic and Anti-inflammatory Activity of Heracleum-Derived Compounds and Extracts
| Compound/Extract | Activity | Cell Line/Assay | IC50 Value | Reference |
| H. humile Ethyl Acetate Extract | Cytotoxic | MDA-MB-231 | 97.94 µg/mL (48h) | [4] |
| H. humile Ethyl Acetate Extract | Cytotoxic | MCF-7 | 103.9 µg/mL (24h) | [4] |
| Phellopterin | Cytotoxic | U-266 | 44.3 ± 1.4 µg/mL | [5] |
| Phellopterin | Cytotoxic | SK-MM-1 | 69.1 ± 1.2 µg/mL | [5] |
| Phellopterin | Cytotoxic | RPMI-8226 | 85.7 ± 1.8 µg/mL | [5] |
| H. candolleanum Methanol Extract | Cytotoxic | A431 | 45 µg/ml | [6] |
| H. candolleanum Methanol Extract | Cytotoxic | A375 | 38 µg/ml | [6] |
| H. candolleanum Methanol Extract | Cytotoxic | MDA-MB-231 | 52 µg/ml | [6] |
| H. candolleanum Methanol Extract | Cytotoxic | U937 | 49 µg/ml | [6] |
| H. candolleanum Methanol Extract | Cytotoxic | HeLa | 41 µg/ml | [6] |
| Xanthotoxin | Anti-inflammatory | LPS-stimulated RAW264.7 cells | Inhibition of NO production | [7] |
| Bergapten | Anti-inflammatory | - | Reduces pro-inflammatory cytokines | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the study of Heracleum-derived compounds.
Microwave-Assisted Extraction (MAE) of Furanocoumarins
This protocol is adapted from a study on the extraction of furanocoumarins from Heracleum sosnowskyi.[2]
Objective: To efficiently extract furanocoumarins from Heracleum plant material.
Materials and Equipment:
-
Dried and ground Heracleum plant material (e.g., leaves)
-
Hexane (analytical grade)
-
Microwave reactor (e.g., Anton Paar)
-
30 mL G30 Wide Neck glass vials with silicone septa and snap caps
-
Whatman® Grade 114 qualitative filter paper
-
Vortex mixer
-
Centrifuge
Procedure:
-
Weigh 0.1 g of dried, ground plant material and place it into a 30 mL glass vial.
-
Add 2 mL of hexane to the vial.
-
Seal the vial with a silicone septum and snap cap.
-
Place the vial in the microwave reactor.
-
Set the microwave program to "heat as fast as possible" to reach the target temperature of 70 °C.
-
Maintain the temperature at 70 °C for an extraction time of 10 minutes.
-
After extraction, allow the vial to cool to 50 °C.
-
Filter the extract using Whatman® Grade 114 qualitative filter paper to remove solid plant material.
-
The resulting hexane extract is ready for further analysis (e.g., GC-MS).
Note: The optimal solvent-to-solid ratio was determined to be 20:1.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol is a general guideline for the analysis of furanocoumarins in Heracleum extracts.
Objective: To identify and quantify furanocoumarins in the plant extract.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., PerkinElmer Clarus 580 series GC with a Clarus 560 S MS)
-
Capillary column (e.g., Elite-5MS, 30 m × 0.25 mm i.d., 0.25 µm film thickness)
-
Helium (carrier gas)
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 10:1)
-
Carrier Gas Flow Rate: 1.9 mL/min (constant flow)
-
Oven Temperature Program:
-
Initial temperature: 40 °C
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
Transfer Line Temperature: 280 °C
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 180 °C
-
Scan Mode: Full scan
-
Mass Range: m/z 45–500
Data Analysis:
-
Compound identification is performed by comparing the retention indices and mass spectra of the peaks with entries in a spectral library (e.g., NIST).
-
Quantification can be achieved using an external standard calibration curve or by using a flame ionization detector (FID) with established response factors.
MTT Cytotoxicity Assay
This protocol describes a common method for assessing the cytotoxic effects of plant extracts or isolated compounds on cancer cell lines.
Objective: To determine the concentration at which a compound or extract inhibits the growth of cancer cells by 50% (IC50).
Materials and Equipment:
-
Cancer cell line of interest (e.g., MDA-MB-231, MCF-7)
-
Complete cell culture medium
-
96-well plates
-
Heracleum extract or isolated compound, dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the test compound or extract in the cell culture medium. Remove the old medium from the wells and add 100 µL of the different concentrations of the test substance. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the test substance) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37 °C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 2-4 hours at 37 °C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the concentration of the test substance.
In Vitro Anti-inflammatory Assay: COX-2 Inhibition
This protocol provides a general framework for assessing the cyclooxygenase-2 (COX-2) inhibitory activity of Heracleum extracts.
Objective: To determine the ability of a plant extract to inhibit the activity of the COX-2 enzyme, a key mediator of inflammation.
Materials and Equipment:
-
COX-2 inhibitor screening assay kit (commercially available)
-
Heracleum extract dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., celecoxib or indomethacin)
-
Microplate reader
Procedure (General, based on commercially available kits):
-
Reagent Preparation: Prepare the reagents provided in the kit according to the manufacturer's instructions. This typically includes a reaction buffer, heme, the COX-2 enzyme, and a substrate (arachidonic acid).
-
Reaction Setup: In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme to each well.
-
Inhibitor Addition: Add different concentrations of the Heracleum extract to the test wells. Add the positive control to its designated wells and a solvent control to others.
-
Pre-incubation: Incubate the plate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 25 °C) to allow the inhibitors to interact with the enzyme.
-
Reaction Initiation: Add arachidonic acid to all wells to start the enzymatic reaction.
-
Reaction Termination: After a specific incubation period, stop the reaction by adding a stop solution (often an acid).
-
Detection: The product of the COX-2 reaction (prostaglandin H2) is often unstable and is converted to a more stable product (e.g., prostaglandin F2α) which can be quantified colorimetrically or fluorometrically using a microplate reader.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the extract compared to the control. The IC50 value can then be determined.
Molecular Mechanisms and Signaling Pathways
The therapeutic effects of Heracleum-derived furanocoumarins are underpinned by their interactions with various cellular signaling pathways. This section explores the known molecular mechanisms of action for key compounds and provides visual representations using Graphviz.
Anti-inflammatory and Immunomodulatory Effects
Furanocoumarins from Heracleum have demonstrated significant anti-inflammatory properties. Their mechanisms often involve the modulation of key inflammatory signaling pathways:
-
NF-κB Signaling Pathway: Xanthotoxin has been shown to regulate the NF-κB pathway.[9] NF-κB is a crucial transcription factor that controls the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. By inhibiting the activation of NF-κB, furanocoumarins can effectively dampen the inflammatory response.
-
MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is another critical regulator of inflammation. Xanthotoxin has been found to exert its pharmacological effects by modulating the MAPK signaling cascade.[9]
-
Akt-eNOS-cGMP Pathway: Xanthotoxin has also been shown to induce vasorelaxation through the Akt-eNOS-cGMP pathway, which can contribute to its vascular protective and anti-inflammatory effects.
Caption: NF-κB signaling pathway and the inhibitory action of Xanthotoxin.
Caption: MAPK signaling pathway and the inhibitory action of Xanthotoxin.
Anticancer Effects
Several furanocoumarins have exhibited promising anticancer activity. Their mechanisms of action often involve the induction of apoptosis and cell cycle arrest through the modulation of key regulatory pathways:
-
DNA Intercalation and Cross-linking: Upon photoactivation with UVA light, psoralens can intercalate into DNA and form covalent cross-links between DNA strands. This damage inhibits DNA replication and transcription, ultimately leading to apoptosis, particularly in rapidly dividing cancer cells.
-
p53 Signaling Pathway: Psoralen-induced DNA damage can activate the p53 tumor suppressor protein. Activated p53 can then trigger cell cycle arrest to allow for DNA repair or, if the damage is too severe, initiate apoptosis.
-
Tyrosine Kinase Signaling: Photoactivated psoralen can also impact tyrosine kinase signaling pathways, which are often dysregulated in cancer and are crucial for cell growth, proliferation, and survival.[10]
Caption: p53 signaling pathway activation by Psoralen-induced DNA damage.
Experimental and Logical Workflows
The following diagrams illustrate typical workflows for the investigation of bioactive compounds from Heracleum.
Caption: A typical workflow for the isolation of bioactive compounds.
Caption: Logical progression from traditional use to drug discovery.
Conclusion and Future Directions
The genus Heracleum represents a vast and largely untapped reservoir of bioactive compounds with significant therapeutic potential. The historical and traditional uses of these plants have provided a valuable guide for modern scientific inquiry, leading to the discovery and characterization of numerous furanocoumarins with potent anti-inflammatory, antimicrobial, and anticancer properties. This technical guide has summarized the key findings in the discovery and history of Heracleum-derived compounds, presented quantitative data on their occurrence and activity, provided detailed experimental protocols for their study, and elucidated their molecular mechanisms of action.
Future research should focus on several key areas. A comprehensive phytochemical analysis of a wider range of Heracleum species is warranted to identify novel bioactive compounds. Further elucidation of the molecular mechanisms of action of known compounds will be crucial for understanding their full therapeutic potential and for identifying new drug targets. Moreover, preclinical and clinical studies are needed to validate the efficacy and safety of Heracleum-derived compounds for the treatment of various diseases. The development of sustainable and optimized extraction and purification methods will also be essential for the large-scale production of these valuable natural products. By continuing to explore the rich chemical diversity and pharmacological potential of the Heracleum genus, we can unlock new avenues for the development of novel and effective therapeutic agents.
References
- 1. in-vitro-assessment-of-anti-inflammatory-and-cox-2-inhibitory-action-of-some-medicinal-plants - Ask this paper | Bohrium [bohrium.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scilit.com [scilit.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Physicochemical Properties and Solubility of (-)-Heraclenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the known physicochemical properties and solubility of (-)-Heraclenol, a naturally occurring coumarin. The information is compiled from various scientific databases and presented in a structured format to facilitate its use in research and drug development. This document also includes detailed experimental protocols for determining key physicochemical parameters and a logical workflow for the characterization of natural products.
Physicochemical Properties of this compound
This compound, with the molecular formula C₁₆H₁₆O₆, is a complex organic molecule.[1][2] A summary of its key physicochemical properties is presented in Table 1. It is important to note that many of these values are computationally predicted and experimental verification is recommended.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₆O₆ | [1][2] |
| Molecular Weight | 304.29 g/mol | [1][2] |
| IUPAC Name | 9-[(2S)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one | [1] |
| CAS Number | 139079-42-8 | |
| Melting Point | Not Available | |
| Boiling Point (estimated) | 544.00 to 545.00 °C @ 760.00 mm Hg | [3] |
| pKa (Strongest Acidic, predicted) | 13.2 | |
| logP (Octanol/Water Partition Coefficient, predicted) | 1.2 to 2.05 | [1][4] |
| Polar Surface Area (predicted) | 89.1 Ų | [1][2] |
Solubility Profile of this compound
The solubility of a compound is a critical factor in its biological activity and formulation development. The available solubility data for this compound is summarized in Table 2. The compound is reported to be soluble in dimethyl sulfoxide (DMSO) and has a low estimated solubility in water.
| Solvent | Solubility | Source |
| Water (estimated) | 744.4 mg/L @ 25 °C | [3] |
| Water (predicted) | 0.29 g/L | [5] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [6] |
| Ethanol | Not Available | |
| Methanol | Not Available | |
| Acetone | Not Available |
Experimental Protocols
For researchers seeking to experimentally determine the physicochemical properties and solubility of this compound, the following general protocols can be adapted.
Determination of Melting Point
The melting point of a solid organic compound can be determined using the capillary method with a melting point apparatus or a Thiele tube.[7][8][9][10][11]
Materials:
-
Melting point apparatus or Thiele tube setup
-
Capillary tubes (sealed at one end)
-
Thermometer
-
This compound sample (finely powdered)
-
Heating oil (for Thiele tube)
Procedure:
-
Pack a small amount of the finely powdered this compound into the open end of a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus or attach it to the thermometer and place it in the Thiele tube.
-
Heat the apparatus slowly, at a rate of approximately 1-2 °C per minute, when approaching the expected melting point.
-
Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting). This range is the melting point of the compound.
Determination of Boiling Point
For liquid compounds, the boiling point can be determined using a micro-boiling point method.[12][13][14][15][16] Since this compound is a solid at room temperature, this method would only be applicable if it were to be melted or dissolved in a high-boiling solvent. The estimated high boiling point suggests that specialized equipment would be necessary.
Materials:
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating apparatus (e.g., Thiele tube, aluminum block)
-
Liquid sample
Procedure:
-
Place a small amount of the liquid into the test tube.
-
Invert the capillary tube (sealed end up) and place it into the liquid in the test tube.
-
Attach the test tube to a thermometer and heat it in a heating bath.
-
As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.
-
Remove the heat source once a steady stream of bubbles is observed.
-
The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.
Determination of Solubility (Shake-Flask Method)
The shake-flask method is a common technique for determining the equilibrium solubility of a compound in a specific solvent.
Materials:
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer
-
This compound sample
-
Selected solvents
Procedure:
-
Add an excess amount of this compound to a known volume of the solvent in a vial.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
-
After shaking, allow the suspension to settle.
-
Centrifuge the sample to pellet the undissolved solid.
-
Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Quantify the concentration of this compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
Experimental and Analytical Workflow
The characterization of a natural product like this compound involves a systematic workflow to determine its physical and chemical properties. The following diagram illustrates a general approach.
Caption: A general workflow for the physicochemical characterization of a natural product.
Signaling Pathways
Currently, there is limited specific information available in the public domain regarding the direct interaction of this compound with specific signaling pathways. As a coumarin, it belongs to a class of compounds known to exhibit a wide range of biological activities, which may involve various cellular signaling cascades. Further research is required to elucidate the precise molecular mechanisms and signaling pathways modulated by this compound.
References
- 1. This compound | C16H16O6 | CID 40429858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Heraclenol | C16H16O6 | CID 73253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. heraclenol, 31575-93-6 [thegoodscentscompany.com]
- 4. chemeo.com [chemeo.com]
- 5. Showing Compound Heraclenol (FDB002673) - FooDB [foodb.ca]
- 6. glpbio.com [glpbio.com]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. byjus.com [byjus.com]
- 11. pennwest.edu [pennwest.edu]
- 12. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 13. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 14. cdn.juniata.edu [cdn.juniata.edu]
- 15. byjus.com [byjus.com]
- 16. vijaynazare.weebly.com [vijaynazare.weebly.com]
(-)-Heraclenol: A Furanocoumarin's Emerging Role in Plant Defense Mechanisms
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Heraclenol, a naturally occurring furanocoumarin, is a constituent of various plant species, notably within the Apiaceae family. While research directly focused on this compound's role in plant defense is still emerging, evidence from closely related furanocoumarins, such as Heraclenin, strongly suggests its significant involvement in protecting plants against a range of biotic threats, including insect herbivores and pathogenic fungi. This technical guide synthesizes the current understanding of furanocoumarins' defensive capabilities, with a specific focus on the potential mechanisms of action for this compound. It provides an overview of its biosynthesis, proposed modes of action, and detailed experimental protocols for its isolation and bioactivity assessment. Quantitative data from studies on related compounds are presented to offer a comparative perspective on its potential efficacy. Furthermore, this guide includes diagrammatic representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its role in plant immunity.
Introduction
Plants, being sessile organisms, have evolved a sophisticated arsenal of chemical defenses to deter herbivores and inhibit the growth of microbial pathogens.[1] Among the vast array of secondary metabolites, furanocoumarins represent a prominent class of compounds known for their phototoxic, insecticidal, and antifungal properties.[2][3] These compounds are characteristically found in plants from families such as Apiaceae, Rutaceae, and Fabaceae.[3]
This compound belongs to the linear type of furanocoumarins. While its precise role is under investigation, the well-documented bioactivities of structurally similar furanocoumarins provide a strong foundation for hypothesizing its function in plant defense. This guide aims to provide a comprehensive technical overview of the current knowledge and experimental approaches relevant to understanding the defensive role of this compound.
Chemical Properties and Biosynthesis
This compound is a derivative of psoralen, characterized by a furan ring fused to a coumarin core. Its chemical structure and properties are available in public databases such as PubChem.
The biosynthesis of furanocoumarins is an extension of the phenylpropanoid pathway.[4] The pathway begins with the synthesis of umbelliferone, which then undergoes prenylation and subsequent cyclization and hydroxylation steps to form the diverse array of furanocoumarins, including the precursors to this compound.
Biosynthesis of linear furanocoumarins, including the proposed pathway for this compound.
Role in Plant Defense Mechanisms
The defensive role of furanocoumarins like this compound can be categorized into two main areas: anti-herbivore defense and antimicrobial defense.
Anti-Herbivore Defense
Furanocoumarins are well-established as potent insecticidal and antifeedant compounds.[5] Studies on the related compound, Heraclenin, have demonstrated significant insecticidal effects against the fall armyworm, Spodoptera frugiperda.[5] The proposed mechanisms of action include:
-
Toxicity: Direct toxic effects on insects upon ingestion.
-
Antifeedant Activity: Deterring insects from feeding, thereby reducing damage to the plant.
-
Growth Inhibition: Interfering with the growth and development of insect larvae.
The activation of plant defense against herbivores often involves the jasmonic acid (JA) signaling pathway.[6] It is plausible that the production of this compound is upregulated upon herbivore attack, mediated by JA signaling.
References
Exploring the Stereochemistry of Heraclenol Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heraclenol, a naturally occurring furanocoumarin, possesses a chiral center leading to the existence of two stereoisomers: (+)-Heraclenol and (-)-Heraclenol. The spatial arrangement of atoms in these enantiomers can significantly influence their physicochemical properties and biological activities. This technical guide provides a comprehensive overview of the stereochemistry of Heraclenol isomers, including their synthesis, separation, and a comparative analysis of their biological effects. Particular emphasis is placed on providing detailed experimental methodologies and summarizing quantitative data to facilitate further research and drug development efforts in this area.
Introduction to the Stereochemistry of Heraclenol
Heraclenol, chemically known as 9-(2,3-dihydroxy-3-methylbutoxy)-7H-furo[3,2-g]chromen-7-one, is a furanocoumarin derivative found in various plant species. The presence of a stereogenic center at the C-2' position of the side chain results in two enantiomeric forms: the dextrorotatory (+)-Heraclenol, which is the (R)-enantiomer, and the levorotatory this compound, the (S)-enantiomer.
Stereoisomers, such as enantiomers, have identical chemical formulas and connectivity but differ in the three-dimensional arrangement of their atoms.[1] While they share many physical properties, their interactions with other chiral molecules, including biological receptors and enzymes, can be vastly different.[2][3] This disparity in biological activity is a critical consideration in drug development, as one enantiomer may exhibit therapeutic effects while the other could be inactive or even produce adverse effects.
Synthesis and Separation of Heraclenol Isomers
The preparation of enantiomerically pure Heraclenol isomers is essential for studying their individual biological activities. This typically involves either enantioselective synthesis, which aims to produce a single enantiomer, or the separation of a racemic mixture.
Enantioselective Synthesis
While a specific, detailed protocol for the enantioselective synthesis of Heraclenol is not widely documented in publicly available literature, general strategies for the asymmetric synthesis of chiral alcohols can be adapted. One common approach involves the use of chiral catalysts or reagents to control the stereochemical outcome of key reactions, such as the formation of the chiral diol moiety in the side chain.
Conceptual Workflow for Enantioselective Synthesis:
Caption: Conceptual workflow for the enantioselective synthesis of Heraclenol.
Chiral Separation of Racemic Mixtures
A more common approach to obtaining pure enantiomers is the separation of a racemic mixture of Heraclenol. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most widely used and effective technique for this purpose.[4][5][6] The choice of the CSP and the mobile phase composition are critical for achieving optimal separation.
Experimental Protocol: Chiral HPLC Separation of Furanocoumarin Enantiomers (General Method)
This protocol is a general guideline and may require optimization for Heraclenol.
-
Column: A polysaccharide-based chiral stationary phase, such as cellulose or amylose derivatives, is often effective for the separation of furanocoumarin enantiomers.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used in normal-phase chromatography. The ratio of the solvents is a key parameter for optimizing the separation.
-
Flow Rate: A flow rate of 0.5-1.5 mL/min is generally used.
-
Detection: UV detection at a wavelength where Heraclenol exhibits strong absorbance (e.g., around 254 nm or 300 nm).
-
Injection Volume: 5-20 µL of the sample dissolved in a suitable solvent.
-
Temperature: The column temperature can be controlled to improve resolution and peak shape.
Logical Workflow for Chiral HPLC Method Development:
Caption: Workflow for developing a chiral HPLC separation method.
Comparative Biological Activity of Heraclenol Isomers
The stereochemistry of a molecule can have a profound impact on its biological activity. While data directly comparing the biological effects of (+)-Heraclenol and this compound are limited, studies on other chiral natural products have consistently shown that enantiomers can exhibit different potencies and even different pharmacological effects.[7]
Cytotoxicity
Limited data is available on the cytotoxicity of individual Heraclenol isomers. A study on a racemic mixture of Heraclenol reported an IC50 value against a normal murine fibroblast cell line (NIH/3T3). However, to understand the full potential and selectivity of each isomer, it is crucial to determine their individual cytotoxic profiles against a panel of cancer cell lines and normal cell lines.
Table 1: Cytotoxicity Data for Heraclenol (Racemic Mixture)
| Cell Line | IC50 (µM) |
| NIH/3T3 (murine fibroblast) | 65.78 |
Data on individual isomers is needed for a comprehensive comparison.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of each Heraclenol isomer for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.
Modulation of Cellular Signaling Pathways
Natural products often exert their biological effects by modulating specific cellular signaling pathways.[8] While the specific pathways affected by Heraclenol isomers have not been extensively studied, furanocoumarins, in general, are known to interact with various cellular targets. Investigating the differential effects of (+)- and this compound on key signaling pathways involved in cancer, such as those regulating apoptosis, cell proliferation, and inflammation, is a critical area for future research.
Potential Signaling Pathways for Investigation:
-
Apoptosis Pathways: Intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key proteins to investigate include caspases, Bcl-2 family proteins, and p53.
-
Cell Proliferation Pathways: MAPK/ERK and PI3K/Akt pathways.
-
Inflammatory Pathways: NF-κB signaling pathway.
Logical Diagram of a Generic Cell Signaling Pathway:
Caption: A simplified representation of a cellular signaling pathway.
Conclusion and Future Directions
The stereochemistry of Heraclenol presents a compelling area of investigation for drug discovery and development. While current knowledge establishes the existence of (+)- and this compound, a significant gap remains in the understanding of their individual biological activities and mechanisms of action. Future research should prioritize the following:
-
Development of robust enantioselective synthetic routes to provide access to larger quantities of pure isomers.
-
Establishment of validated chiral HPLC methods for the routine analysis and purification of Heraclenol enantiomers.
-
Comprehensive comparative studies of the biological activities of (+)- and this compound, including cytotoxicity against a broad panel of cancer cell lines, as well as their effects on key cellular signaling pathways.
A deeper understanding of the stereospecific interactions of Heraclenol isomers with biological targets will be instrumental in unlocking their full therapeutic potential.
References
- 1. Molecular Mechanisms of Action of Eugenol in Cancer: Recent Trends and Advancement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 6. csfarmacie.cz [csfarmacie.cz]
- 7. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Signaling Pathways That Promote Radioresistance of Cancer Cells [mdpi.com]
Literature review on the biological activities of furanocoumarins.
Furanocoumarins are a class of naturally occurring organic compounds produced by a variety of plants, most notably in the Apiaceae (celery, parsnip, parsley) and Rutaceae (citrus fruits) families. Their chemical structure, consisting of a furan ring fused with a coumarin, gives rise to a diverse range of biological activities. This technical guide provides an in-depth review of these activities, complete with quantitative data, detailed experimental protocols, and visualizations of key mechanisms, intended for researchers, scientists, and drug development professionals.
Anticancer Activity
Furanocoumarins have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit cancer cell growth and induce cell death.[1][2][3] Their activity is often dependent on their specific chemical structure, including the type and position of substituents on the furanocoumarin backbone.[1][4]
The primary anticancer mechanisms of furanocoumarins involve inducing apoptosis (programmed cell death), promoting autophagy, and causing cell cycle arrest.[1][2][3][4] They have been shown to be effective against a range of cancer cell lines, including leukemia, glioma, and cancers of the breast, lung, liver, colon, and prostate.[2][3]
Mechanisms of Anticancer Action
Furanocoumarins modulate several key signaling pathways implicated in cancer progression:
-
Induction of Apoptosis: Compounds like osthole can activate caspases and modulate the expression of Bcl-2 family proteins, leading to the mitochondrial apoptosis pathway.[5] Some furanocoumarins, such as psoralidin, can also interact with death receptors like TRAIL-R1/DR4 and TRAIL-R2/DR5 to initiate the extrinsic apoptosis pathway.[5]
-
Cell Cycle Arrest: Furanocoumarins can halt the proliferation of cancer cells by arresting the cell cycle at different phases. For instance, isoimperatorin has been shown to induce G2/M phase arrest in gastric cancer cells, while esculetin can cause G1 arrest in leukemia cells by inhibiting the phosphorylation of the retinoblastoma protein (pRb).[5] Xanthotoxin, isolated from Ammi majus, induced a significant increase in the percentage of liver cancer (HepG2) cells in the G2/M phase and the apoptotic pre-G1 phase.[6][7][8]
-
Modulation of Signaling Pathways: Furanocoumarins can interfere with critical signaling pathways that are often dysregulated in cancer. Bergamottin, for example, has been observed to reduce the phosphorylation and nuclear translocation of STAT3, a key regulator of cancer inflammation.[9] They also impact the NF-κB, PI3K/AKT, and MAPK pathways.[9][10][11]
Caption: Furanocoumarin anticancer mechanisms.
Quantitative Data on Anticancer Activity
The cytotoxic effects of various furanocoumarins against different cancer cell lines are summarized below.
| Furanocoumarin | Cancer Cell Line | Assay | IC50 Value | Reference |
| Oxypeucedanin | HeLa | N/A | 314 µg/mL | [9] |
| Xanthotoxin | HepG2 (Liver) | SRB | 6.9 ± 1.07 µg/mL | [6][8] |
| Bergamottin | Multiple Myeloma | N/A | 100 µM (induces effects) | [9] |
Experimental Protocol: Cytotoxicity Assessment (SRB Assay)
This protocol is based on the methodology used for evaluating the cytotoxicity of xanthotoxin against HepG2 cells.[6][7]
Objective: To determine the in vitro cytotoxicity of a furanocoumarin against a cancer cell line.
Materials:
-
Cancer cell line (e.g., HepG2)
-
Normal cell line for selectivity assessment (e.g., NHF1)
-
Complete DMEM medium
-
Furanocoumarin stock solution (dissolved in DMSO)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Trichloroacetic acid (TCA), 10%
-
Tris base solution (10 mM, pH 10.5)
-
96-well microtiter plates
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 2 x 10³ cells per well in complete DMEM and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the furanocoumarin. Include a vehicle control (DMSO) and a positive control. Incubate for 48 hours.
-
Cell Fixation: Discard the medium and fix the cells by adding 150 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.
-
Washing: Remove the TCA and wash the plates five times with distilled water. Allow the plates to air dry.
-
Staining: Add 70 µL of SRB solution to each well and incubate at room temperature for 10 minutes.
-
Wash and Solubilize: Remove the SRB solution and wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry. Add 150 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Measurement: Measure the optical density (OD) at 540 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell survival relative to the control (100% survival). The IC50 value (the concentration that inhibits cell growth by 50%) is determined from the dose-response curve.
Anti-inflammatory Activity
Furanocoumarins exhibit potent anti-inflammatory properties by targeting key mediators of the inflammatory response.[9][10][12]
Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects are primarily achieved through the inhibition of pro-inflammatory enzymes and the reduction of inflammatory mediators.[12]
-
Inhibition of iNOS and COX-2: Many furanocoumarins suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes that produce the inflammatory mediators nitric oxide (NO) and prostaglandins, respectively.[12][13] This suppression can occur at the mRNA level.[14]
-
Reduction of Pro-inflammatory Cytokines: They can reduce the production of cytokines like TNF-α.[14]
-
Antioxidant Activity: Some furanocoumarins possess antioxidant properties, such as scavenging free radicals (DPPH, ABTS) and increasing the activity of antioxidant enzymes like catalase (CAT) and superoxide dismutase (SOD), which helps mitigate oxidative stress associated with inflammation.[9][12]
Caption: Anti-inflammatory action of furanocoumarins.
Quantitative Data on Anti-inflammatory Activity
| Furanocoumarin | Model/Assay | Activity/Endpoint | Result (IC50 / ED50) | Reference |
| Bergapten | Carrageenan-induced foot edema (chick) | Anti-inflammatory | ED50: 101.6 ± 0.003 mg/kg | [12] |
| Oxypeucedanin Hydrate | Carrageenan-induced foot edema (chick) | Anti-inflammatory | ED50: 126.4 ± 0.011 mg/kg | [12] |
| 6´,7´-dihydroxybergamottin | LPS-induced NO production (RAW264.7 cells) | NO Inhibition | IC50: 16.16 ± 1.08 µg/mL | [13] |
| 6´,7´-dihydroxybergamottin | LPS-induced iNOS production (RAW264.7 cells) | iNOS Inhibition | IC50: 18.63 ± 1.42 µg/mL | [13] |
| 6´,7´-dihydroxybergamottin | COX-2 production (HT-29 cells) | COX-2 Inhibition | IC50: 18.19 ± 0.95 µg/mL | [13] |
| Oxypeucedanin Hydrate | LPS-induced NO production (RAW264.7 cells) | NO Inhibition | IC50: 18.23 ± 1.25 µg/mL | [13] |
| Phellopterin | IL-1β-induced NO production (rat hepatocytes) | NO Suppression | Significant | [14] |
| Oxypeucedanin Methanolate | IL-1β-induced NO production (rat hepatocytes) | NO Suppression | Significant | [14] |
Experimental Protocol: Nitric Oxide (NO) Production Assay
This protocol is a generalized procedure based on methods for assessing the inhibition of NO production in LPS-stimulated macrophages.[13][14]
Objective: To measure the effect of a furanocoumarin on the production of nitric oxide in activated macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM medium
-
Lipopolysaccharide (LPS)
-
Furanocoumarin stock solution
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard solution
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of the furanocoumarin for 1-2 hours.
-
Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce inflammation and NO production. Include wells with cells only (negative control) and cells with LPS only (positive control). Incubate for 24 hours.
-
Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction:
-
Add 50 µL of Griess Reagent Part A to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm.
-
Quantification: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve.
-
Analysis: Determine the percentage of NO inhibition by the furanocoumarin compared to the LPS-only control. Calculate the IC50 value.
Enzyme Inhibition
A well-documented activity of furanocoumarins is their ability to inhibit cytochrome P450 (CYP) enzymes, particularly CYP3A4.[15][16][17][18] This interaction is the basis for the "grapefruit juice effect," where the consumption of grapefruit can alter the metabolism of many prescription drugs, leading to potentially dangerous drug interactions.[18][19]
Mechanism of CYP450 Inhibition
Furanocoumarins can act as both competitive and mechanism-based inhibitors of CYP enzymes.[16][17] Mechanism-based inhibition involves the furanocoumarin being metabolized by the CYP enzyme into a reactive intermediate that then irreversibly binds to and inactivates the enzyme. The furan ring is crucial for this inhibitory activity.[15][20]
Caption: Workflow for CYP3A4 inhibition assay.
Quantitative Data on CYP3A4 Inhibition
| Furanocoumarin | Substrate/System | IC50 Value | Reference |
| Bergapten (5-methoxypsoralen) | Quinine / Human Liver Microsomes | 19-36 µM | [15][20] |
| Furanocoumarin Dimers | Testosterone / Human Liver Microsomes | ~0.1 µM | [16] |
| Furanocoumarin Monomers | Testosterone / Human Liver Microsomes | ~10 µM | [16] |
Experimental Protocol: CYP3A4 Inhibition Assay
This protocol describes a general method using human liver microsomes and a probe substrate.[15][21]
Objective: To determine the inhibitory potential (IC50) of a furanocoumarin on CYP3A4 activity.
Materials:
-
Human liver microsomes (HLM)
-
CYP3A4 probe substrate (e.g., testosterone, quinine)
-
Furanocoumarin stock solution
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (or other organic solvent to stop the reaction)
-
HPLC or LC-MS/MS system
Procedure:
-
Preparation: Prepare dilutions of the furanocoumarin in buffer.
-
Pre-incubation: In a microcentrifuge tube, add buffer, HLM, and the furanocoumarin solution. Pre-incubate at 37°C for 5-10 minutes.
-
Initiate Reaction: Add the CYP3A4 probe substrate to the mixture.
-
Start Metabolism: Initiate the metabolic reaction by adding the NADPH regenerating system. The final volume is typically 200 µL.
-
Incubation: Incubate at 37°C for a specified time (e.g., 15-30 minutes).
-
Terminate Reaction: Stop the reaction by adding an equal volume of cold acetonitrile.
-
Protein Precipitation: Centrifuge the tubes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an HPLC vial and analyze for the presence of the metabolite (e.g., 6β-hydroxytestosterone from testosterone, or 3-hydroxyquinine from quinine) using a validated HPLC or LC-MS/MS method.
-
Calculation: Compare the rate of metabolite formation in the presence of the inhibitor to the control (no inhibitor). Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Antimicrobial and Other Activities
Furanocoumarins also possess notable antimicrobial and neuroprotective effects.
-
Antimicrobial Activity: Several furanocoumarins have shown activity against various bacteria and fungi.[22][23][24] Their lipophilicity can enhance their ability to penetrate microbial membranes.[22] Linear furanocoumarins like psoralen and bergapten are known to be toxic to fungi.[19]
-
Neuroprotective Activity: Some studies suggest furanocoumarins may have neuroprotective properties. Hexane extracts of several Heracleum species, rich in furanocoumarins, were found to be effective inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease.[25]
-
Bone Health: Bergapten has been found to stimulate the proliferation of osteoblast-like cells, suggesting a potential role in promoting bone health.[9]
Quantitative Data on Other Activities
| Furanocoumarin/Extract | Activity | Assay/Model | Result (IC50) | Reference |
| Heracleum verticillatum root extract (furanocoumarin-rich) | Acetylcholinesterase Inhibition | In vitro enzyme assay | 0.30 mg/mL | [25] |
| Heracleum angustisectum root extract (furanocoumarin-rich) | Acetylcholinesterase Inhibition | In vitro enzyme assay | 0.34 mg/mL | [25] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a furanocoumarin against a specific microorganism.
Materials:
-
Microorganism strain (bacterial or fungal)
-
Appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi)
-
Furanocoumarin stock solution
-
96-well microtiter plates
-
Positive control antibiotic/antifungal
-
Sterility control and growth control wells
Procedure:
-
Prepare Inoculum: Grow the microorganism and prepare an inoculum suspension standardized to a specific concentration (e.g., 0.5 McFarland standard).
-
Serial Dilutions: Perform a two-fold serial dilution of the furanocoumarin in the broth medium directly in the 96-well plate.
-
Inoculation: Add the standardized inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (microorganism with a standard antibiotic), a negative/growth control (microorganism with broth only), and a sterility control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the furanocoumarin that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density.
This guide provides a comprehensive overview of the significant biological activities of furanocoumarins. The detailed protocols and summarized data serve as a valuable resource for researchers investigating the therapeutic potential of these versatile natural compounds.
References
- 1. Furanocoumarins in anticancer therapy - For and against - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. librarysearch.library.utoronto.ca [librarysearch.library.utoronto.ca]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential Anticancer Activity of the Furanocoumarin Derivative Xanthotoxin Isolated from Ammi majus L. Fruits: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Potential Anticancer Activity of the Furanocoumarin Derivative Xanthotoxin Isolated from Ammi majus L. Fruits: In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest [mdpi.com]
- 10. Chemistry and health effects of furanocoumarins in grapefruit - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Effect of Furanocoumarin Derivatives on Induction of Apoptosis and Multidrug Resistance in Human Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. ffhdj.com [ffhdj.com]
- 15. Inhibition of human CYP3A4 activity by grapefruit flavonoids, furanocoumarins and related compoundsInhibition of human CYP3A4 activity by grapefruit flavonoids, furanocoumarins and related compounds [sites.ualberta.ca]
- 16. cdn.amegroups.cn [cdn.amegroups.cn]
- 17. Inhibition of cytochrome P450 by furanocoumarins in grapefruit juice and herbal medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Furanocoumarin - Wikipedia [en.wikipedia.org]
- 20. Inhibition of human CYP3A4 activity by grapefruit flavonoids, furanocoumarins and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. researchgate.net [researchgate.net]
- 23. tandfonline.com [tandfonline.com]
- 24. Preventing Microbial Infections with Natural Phenolic Compounds [mdpi.com]
- 25. Furanocoumarin Content, Antioxidant Activity, and Inhibitory Potential of Heracleum verticillatum, Heracleum sibiricum, Heracleum angustisectum, and Heracleum ternatum Extracts against Enzymes Involved in Alzheimer's Disease and Type II Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potential of (-)-Heraclenol as a Lead Compound in Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Heraclenol, a natural furanocoumarin, has emerged as a molecule of interest in the field of drug discovery. Furanocoumarins, a class of organic compounds produced by a variety of plants, are known for their diverse biological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's potential as a lead compound, focusing on its biological activities, mechanisms of action, and future research directions. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the pursuit of novel therapeutic agents.
Biological Activities of this compound
Current research suggests that this compound possesses a range of biological activities, including cytotoxic and potential anti-inflammatory effects. These activities are attributed to its unique chemical structure and its ability to interact with various cellular targets.
Cytotoxic and Antiproliferative Activity
Studies have begun to explore the cytotoxic potential of this compound. An initial investigation into the cytotoxicity of furanocoumarins isolated from Ducrosia anethifolia revealed that this compound exhibited a cytotoxic effect on normal murine fibroblast cells (NIH/3T3) with a half-maximal inhibitory concentration (IC50) of 65.78 μM[1]. While this initial finding was on a non-cancerous cell line, the antiproliferative and cytotoxic activities of other furanocoumarins from the same plant against cancer cell lines suggest that this class of compounds warrants further investigation for its anticancer potential[1][2][3][4][5]. Further research is required to establish a comprehensive profile of this compound's activity against a panel of human cancer cell lines to fully assess its potential as an anticancer drug lead.
Table 1: Cytotoxicity of this compound
| Cell Line | Cell Type | IC50 (μM) | Reference |
| NIH/3T3 | Normal Murine Fibroblast | 65.78 | [1] |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound is an area of growing interest. While direct studies on this compound are limited, research on related compounds provides a strong rationale for its investigation. For instance, heraclenol-3″-O-β-glucoside, a derivative of heraclenol, has demonstrated significant anti-inflammatory properties[6]. The genus Heracleum, from which heraclenol and its derivatives are often isolated, is known for its traditional use in treating inflammatory ailments[7]. Furanocoumarins from Heracleum species have been shown to possess anti-inflammatory effects, further supporting the potential of this compound in this therapeutic area[8][9][10]. Future studies should focus on quantifying the anti-inflammatory activity of this compound, for example, by determining its IC50 for the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7.
Experimental Protocols
To facilitate further research into the biological activities of this compound, this section provides detailed methodologies for key in vitro assays.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
Workflow for MTT Assay
Caption: Workflow of the MTT assay for determining cell viability.
Protocol:
-
Cell Seeding: Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Anti-inflammatory Activity: Nitric Oxide (NO) Assay
This assay measures the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophage cells (e.g., RAW 264.7).
Workflow for Nitric Oxide Assay
Caption: Workflow of the nitric oxide assay using Griess reagent.
Protocol:
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS alone).
-
Incubation: Incubate the plate for 24 hours.
-
Griess Reaction: Transfer the cell culture supernatant to a new 96-well plate and mix with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: After a short incubation at room temperature, measure the absorbance at 540 nm.
-
Data Analysis: Determine the nitrite concentration from a standard curve and calculate the percentage of NO production inhibition.
Potential Mechanisms of Action
Understanding the molecular mechanisms by which this compound exerts its biological effects is crucial for its development as a drug lead. Key signaling pathways often implicated in cancer and inflammation, such as the NF-κB and MAPK pathways, are potential targets for furanocoumarins.
Modulation of NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immunity, and cell survival. Its aberrant activation is a hallmark of many cancers and inflammatory diseases.
NF-κB Signaling Pathway
Caption: Potential points of intervention for this compound in the NF-κB signaling pathway.
Future research should investigate whether this compound can inhibit the NF-κB pathway by preventing the degradation of its inhibitory subunit, IκBα, or by blocking the nuclear translocation and DNA binding of the active p65/p50 dimer. This can be assessed using Western blot analysis to measure the protein levels of phosphorylated and total IκBα and p65 in both the cytoplasm and nucleus of cells treated with this compound.
Modulation of MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical regulator of cellular processes, including proliferation, differentiation, and apoptosis. The three main branches of the MAPK pathway are ERK, JNK, and p38.
MAPK Signaling Pathway
Caption: Overview of the MAPK signaling pathways and potential modulation by this compound.
Investigating the effect of this compound on the phosphorylation status of key MAPK proteins (ERK, JNK, and p38) via Western blotting will be crucial to determine its influence on these pathways in both cancer and inflammatory models.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a key feature of cancer. Many anticancer agents exert their effects by inducing apoptosis in cancer cells.
Apoptosis Detection Workflow
Caption: Workflow for the detection of apoptosis using Annexin V/PI staining and flow cytometry.
The ability of this compound to induce apoptosis can be quantitatively assessed using flow cytometry with Annexin V and propidium iodide (PI) staining. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.
Future Directions and Conclusion
This compound presents an intriguing starting point for drug discovery efforts. Its demonstrated cytotoxicity and the anti-inflammatory potential suggested by related compounds provide a solid foundation for further investigation. The immediate priorities for future research should be:
-
Comprehensive Anticancer Profiling: Evaluating the cytotoxic activity of this compound against a diverse panel of human cancer cell lines to identify potential cancer types for which it may be an effective treatment.
-
In-depth Anti-inflammatory Characterization: Quantifying the anti-inflammatory effects of this compound in relevant cellular models and elucidating the underlying mechanisms.
-
Mechanistic Studies: A thorough investigation of the effects of this compound on key signaling pathways, such as NF-κB and MAPK, is essential to understand its mode of action.
-
Apoptosis Induction: Confirming and characterizing the apoptotic pathways induced by this compound in cancer cells.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Antiproliferative and cytotoxic activities of furocoumarins of Ducrosia anethifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti‐Inflammatory Compounds From Roots of Heracleum sphondylium subsp. cyclocarpum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jchemrev.com [jchemrev.com]
- 8. researchgate.net [researchgate.net]
- 9. Natural and Synthetic Coumarins with Effects on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Methodological & Application
Total Synthesis of (-)-Heraclenol and its Analogues: A Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the synthetic pathways and biological significance of (-)-Heraclenol, a naturally occurring furanocoumarin with notable biological activities. While a detailed, step-by-step published total synthesis protocol for this compound remains elusive in the current literature, this guide outlines a plausible enantioselective synthetic strategy based on established methodologies for related compounds. Additionally, it details the known biological activities and experimental protocols for assessing its effects.
This compound is a furanocoumarin that has garnered interest for its diverse biological properties, including anti-inflammatory, antimicrobial, and antiplasmodial activities. Its complex structure, featuring a chiral epoxide ring, presents a significant challenge for synthetic chemists. The development of a robust total synthesis would not only provide access to this valuable natural product for further biological evaluation but also open avenues for the creation of novel analogues with potentially enhanced therapeutic properties.
Plausible Enantioselective Synthetic Pathway
The proposed synthetic route to this compound commences with the furanocoumarin scaffold, which can be functionalized to introduce the necessary side chain for the characteristic epoxide ring. The key steps in this hypothetical pathway involve the synthesis of a suitable precursor, followed by asymmetric epoxidation and subsequent intramolecular cyclization.
Application Notes and Protocols for the Asymmetric Synthesis of the Chiral Center in (-)-Heraclenol
Audience: Researchers, scientists, and drug development professionals.
Introduction: (-)-Heraclenol is a naturally occurring furocoumarin that exhibits a range of biological activities. A key structural feature of this compound is the chiral epoxide on the dihydrofuran ring. The stereochemistry of this epoxide is crucial for its biological function, making enantioselective synthesis a critical aspect of its production for research and drug development. This document outlines a robust and highly enantioselective method for the synthesis of the chiral center in this compound, based on established protocols for structurally analogous compounds.
The primary strategy detailed here is the asymmetric epoxidation of a dihydrofurocoumarin precursor, such as (+)-marmesin, using a Shi-type catalyst. This organocatalytic approach is known for its high efficiency, operational simplicity, and excellent enantioselectivity in the epoxidation of electron-deficient olefins. The protocols and data presented are adapted from the highly successful enantioselective total synthesis of (+)-Angelmarin, a closely related natural product, and are directly applicable to the synthesis of this compound.
Proposed Synthetic Pathway
The asymmetric synthesis of the chiral epoxide in this compound can be efficiently achieved through a two-step sequence starting from the readily available precursor, (+)-marmesin. The key transformation is the enantioselective epoxidation of the double bond in the dihydrofuran ring.
Caption: Proposed synthetic workflow for this compound.
Quantitative Data Summary
The following table summarizes the expected yields and enantioselectivity for the key epoxidation step, based on the synthesis of the analogous compound, (+)-Angelmarin.
| Step | Substrate | Catalyst/Reagents | Product | Yield (%) | Enantiomeric Excess (ee %) |
| Asymmetric Epoxidation | (+)-Marmesin | Shi Catalyst, Oxone®, K₂CO₃, CH₃CN/DMM | This compound | ~85-95 | >95 |
Experimental Protocols
Key Experiment: Asymmetric Epoxidation of (+)-Marmesin
This protocol details the enantioselective epoxidation of (+)-marmesin to yield this compound. The procedure is adapted from the Shi epoxidation used in the total synthesis of (+)-Angelmarin.[1]
Materials:
-
(+)-Marmesin
-
Shi Catalyst (fructose-derived ketone)
-
Oxone® (Potassium peroxymonosulfate)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Dimethoxymethane (DMM), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of (+)-marmesin (1.0 equiv) in a 1:1 mixture of anhydrous acetonitrile and dimethoxymethane (0.1 M), add the Shi catalyst (0.3 equiv).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, prepare a biphasic mixture of Oxone® (2.0 equiv) in water and potassium carbonate (8.0 equiv) in water.
-
Add the Oxone®/K₂CO₃ mixture to the reaction flask dropwise over a period of 1 hour, maintaining the temperature at 0 °C.
-
Stir the reaction vigorously at 0 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion (typically 4-6 hours), quench the reaction by adding water and extract the aqueous layer with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to afford pure this compound.
Logical Relationships and Mechanistic Overview
The enantioselectivity of the Shi epoxidation is governed by the chiral environment created by the fructose-derived ketone catalyst. The catalyst forms a chiral dioxirane intermediate with Oxone®, which then transfers an oxygen atom to the substrate.
Caption: Logical flow of the Shi asymmetric epoxidation.
The asymmetric synthesis of the chiral center in this compound can be achieved with high enantioselectivity and yield using an organocatalytic epoxidation approach. The detailed protocol, based on the successful synthesis of a structurally related natural product, provides a reliable method for researchers in synthetic chemistry and drug development. This approach avoids the use of heavy metals and offers a more environmentally benign route to this important chiral molecule.
References
Extraction and purification of (-)-Heraclenol from plant material.
Application Note: Extraction and Purification of (-)-Heraclenol
Introduction
This compound is a furanocoumarin of significant interest in pharmaceutical research due to its various biological activities. As a secondary metabolite, it is primarily found in plants of the Apiaceae family, notably in various Heracleum species. The isolation of this compound in high purity is essential for pharmacological studies and drug development. This document provides a detailed protocol for the extraction and purification of this compound from plant material, tailored for researchers in natural product chemistry and drug discovery.
1. Principles of Extraction and Purification
The successful isolation of this compound relies on a multi-step process involving careful selection of plant material, an efficient extraction method to liberate the compound from the plant matrix, and a robust purification strategy to separate it from other co-extracted metabolites.
-
Plant Material Selection and Preparation : The concentration of furanocoumarins can vary significantly between different plant parts. For instance, the roots of Heracleum candicans are reported to be a rich source of heraclenin (a precursor) and heraclenol.[1] Proper preparation, including drying and grinding the plant material, is crucial to increase the surface area and improve extraction efficiency.[2][3]
-
Extraction Method : Modern techniques such as Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) offer significant advantages over traditional methods like maceration or Soxhlet extraction, including higher efficiency, reduced solvent consumption, and shorter extraction times.[4][5] The choice of solvent is critical; while polar solvents like methanol are effective for extracting a broad range of furanocoumarins[4][6], less polar solvents like hexane can offer higher selectivity, resulting in a cleaner crude extract with fewer impurities.[5]
-
Purification Strategy : Column chromatography is the most common and effective method for purifying furanocoumarins from a crude extract.[7][8] Silica gel is typically used as the stationary phase due to the semi-polar nature of furanocoumarins.[7] A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, allows for the sequential separation of compounds based on their affinity for the stationary phase. Thin-Layer Chromatography (TLC) is an invaluable tool for monitoring the separation process and identifying fractions containing the target compound.[1][9]
Experimental Protocols
This section outlines a comprehensive workflow for the extraction of this compound from plant material, its purification via column chromatography, and analysis by TLC.
Protocol 1: Microwave-Assisted Extraction (MAE) of this compound
This protocol is adapted from efficient methods developed for furanocoumarin extraction from Heracleum species.[5]
-
Preparation : Weigh 10 g of dried, finely ground plant material (e.g., roots of Heracleum candicans).
-
Extraction : Place the powdered material into a microwave-safe extraction vessel. Add 200 mL of hexane (providing a 20:1 solvent-to-solid ratio).[5]
-
Microwave Parameters : Seal the vessel and place it in a microwave extractor. Set the following parameters:
-
Temperature: 70 °C
-
Extraction Time: 10 minutes
-
Power: 100 W (adjust as per instrument specifications to maintain temperature).
-
-
Filtration : After extraction, allow the mixture to cool to room temperature. Filter the extract through Whatman No. 1 filter paper to remove the solid plant material.
-
Concentration : Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 40 °C. This yields a crude extract enriched with furanocoumarins.
-
Storage : Store the crude extract at 4 °C in a sealed, light-protected vial until purification.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol describes the separation of this compound from the crude extract.
-
Column Packing :
-
Prepare a slurry of silica gel (60-120 mesh) in hexane.
-
Carefully pour the slurry into a glass column (e.g., 40 mm diameter) to form a packed bed of approximately 30 cm in height.
-
Allow the silica to settle, ensuring a uniform, crack-free bed. Drain the excess hexane until the solvent level is just above the silica surface.
-
-
Sample Loading :
-
Dissolve the crude extract (e.g., 1 g) in a minimal amount of dichloromethane or the initial mobile phase.
-
Alternatively, for less soluble extracts, perform a "dry loading" by adsorbing the extract onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution :
-
Begin elution with a non-polar mobile phase, such as 100% n-hexane.
-
Gradually increase the polarity of the mobile phase by introducing ethyl acetate or acetone. A suggested gradient could be:
-
Collect fractions of a consistent volume (e.g., 20 mL) throughout the elution process.
-
-
Fraction Analysis : Analyze the collected fractions using the TLC protocol described below to identify those containing pure this compound.
-
Isolation : Combine the pure fractions containing this compound and evaporate the solvent under reduced pressure to yield the purified compound.
Protocol 3: Thin-Layer Chromatography (TLC) Analysis
This protocol is used to monitor the progress of the column chromatography.[1][9]
-
Plate Preparation : Use silica gel 60 F254 TLC plates.
-
Spotting : Apply a small spot of the crude extract and each collected fraction onto the baseline of the TLC plate.
-
Development : Develop the plate in a chamber saturated with a mobile phase of toluene:ethyl acetate (7:3 v/v) .[9]
-
Visualization : After the solvent front has reached the top of the plate, remove the plate and dry it. Visualize the separated spots under UV light (366 nm).[9]
-
Identification : Compare the spots from the fractions to a this compound standard if available. Combine fractions that show a single spot corresponding to this compound.
Data Presentation
Quantitative data from literature is summarized below to provide context for expected yields and aid in solvent selection.
Table 1: Comparison of Extraction Solvents for Furanocoumarins
| Solvent | Polarity | Advantages | Disadvantages | Citations |
| Hexane | Non-polar | Highly selective for furanocoumarins, resulting in a cleaner extract. | Lower yield for more polar furanocoumarins. | [5] |
| Petroleum Ether | Non-polar | Provides excellent yield for furanocoumarins. | Flammable; may not extract a wide range of coumarins. | [4][11] |
| Ethyl Acetate | Medium | Good yield for a range of furanocoumarins; lower toxicity than chloroform. | Co-extracts more impurities than non-polar solvents. | [4][12] |
| Methanol | Polar | High extraction efficiency for a broad range of coumarins and furanocoumarins. | Extracts a wide range of polar impurities, complicating purification. | [4][6][11] |
| Ethanol | Polar | Similar to methanol; a safer solvent for industrial applications. | Also co-extracts many polar impurities. | [4][6] |
Table 2: Reported Yields of Heraclenol and Related Furanocoumarins in Heracleum Species
| Compound | Plant Source & Part | Yield (% w/w or mg/g) | Citation |
| This compound | Heracleum candicans (Roots) | 0.29 - 0.43% w/w | [9] |
| Heraclenin | Heracleum candicans (Roots) | 1.02 - 1.36% w/w | [9] |
| Bergapten | Heracleum sosnowskyi (Leaves) | 3.14 mg/g | [5] |
| Angelicin | Heracleum sosnowskyi (Leaves) | 2.3 mg/g | [5] |
| Methoxsalen | Heracleum sosnowskyi (Leaves) | 0.76 mg/g | [5] |
Workflow Visualization
The following diagram illustrates the complete workflow from raw plant material to purified this compound.
Caption: Workflow for this compound extraction and purification.
References
- 1. researchgate.net [researchgate.net]
- 2. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Chemistry and health effects of furanocoumarins in grapefruit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jmchemsci.com [jmchemsci.com]
- 9. Determination of Heraclenin and Heraclenol in Heracleum candicans D.C. by TLC [agris.fao.org]
- 10. researchgate.net [researchgate.net]
- 11. Pressurized Liquid Extraction of Coumarins from Fruits of Heracleum leskowii with Application of Solvents with Different Polarity under Increasing Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for the Quantification of (-)-Heraclenol by HPLC and HPTLC
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of (-)-Heraclenol, a naturally occurring furanocoumarin with potential pharmaceutical applications, using High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC). The protocols are based on validated methods to ensure accuracy, precision, and reliability in research and quality control settings.
High-Performance Liquid Chromatography (HPLC) Method
This section outlines a validated HPLC-PDA (Photodiode Array) method suitable for the quantification of this compound in plant extracts, specifically from the fruits of Heracleum candicans.
Experimental Protocol: HPLC
1. Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a PDA detector.
-
Analytical column: A C18 reversed-phase column is recommended.
-
Data acquisition and processing software.
2. Reagents and Materials:
-
This compound reference standard
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (analytical grade)
-
Syringe filters (0.45 µm)
3. Preparation of Standard Solutions:
-
Stock Solution: Accurately weigh and dissolve this compound reference standard in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Standards: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve a range of concentrations suitable for creating a calibration curve.
4. Sample Preparation:
-
Extraction: For plant material such as the fruits of Heracleum candicans, a 30% aqueous methanolic extract has been shown to yield the maximum concentration of heraclenol.[1] Macerate the powdered plant material with the solvent, followed by sonication or reflux extraction.
-
Filtration: Filter the extract through a suitable filter paper and then through a 0.45 µm syringe filter before injection into the HPLC system.
5. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (acidified with formic acid) is commonly used for the separation of furanocoumarins. A typical gradient might start with a lower concentration of acetonitrile and gradually increase.
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point.
-
Injection Volume: Typically 10-20 µL.
-
Column Temperature: Maintain a constant column temperature, for example, 25 °C.
-
Detection: Monitor the eluent using a PDA detector. The specific wavelength for quantification of this compound should be determined by acquiring the UV spectrum of the standard.
6. Method Validation: The analytical method should be validated according to ICH guidelines, assessing parameters such as:
-
Specificity: Ensure the peak for this compound is well-resolved from other components in the sample matrix.
-
Linearity: Establish a linear relationship between the concentration of the standard and the detector response.
-
Precision: Determine the repeatability (intra-day precision) and intermediate precision (inter-day precision) of the method.
-
Accuracy: Assess the recovery of this compound by spiking a blank matrix with a known amount of the standard.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature).
Quantitative Data Summary: HPLC
| Validation Parameter | Typical Performance Data |
| Linearity (Range) | To be determined based on experimental data |
| Correlation Coefficient (r²) | > 0.99 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| LOD | To be determined based on experimental data |
| LOQ | To be determined based on experimental data |
High-Performance Thin-Layer Chromatography (HPTLC) Methods
This section provides two distinct HPTLC methods for the quantification of this compound, suitable for routine quality control of herbal materials.
Experimental Protocol 1: HPTLC (for Fruits)
1. Instrumentation:
-
HPTLC system with an automatic sample applicator.
-
Twin-trough developing chamber.
-
TLC scanner (densitometer).
-
Data acquisition and processing software.
2. Reagents and Materials:
-
This compound reference standard.
-
Pre-coated silica gel 60 F254 HPTLC plates.
-
Toluene (analytical grade).
-
Diethyl ether (analytical grade).
-
Acetic acid (analytical grade).
-
Methanol (analytical grade).
3. Preparation of Standard and Sample Solutions:
-
Standard Solution: Prepare a stock solution of this compound in methanol. From this, prepare working standards of different concentrations.
-
Sample Solution: Prepare an extract of the plant material (e.g., fruits of Heracleum candicans) using a suitable solvent like methanol. Filter the extract before application.
4. Chromatographic Conditions:
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.
-
Mobile Phase: Toluene : Diethyl ether : Acetic acid (6:4:1, v/v/v).[2]
-
Application: Apply the standard and sample solutions as bands of a defined width using an automatic applicator.
-
Development: Develop the plate in a twin-trough chamber saturated with the mobile phase for a specific distance.
-
Drying: Dry the developed plate in an oven or with a stream of warm air.
-
Densitometric Analysis: Scan the dried plate using a TLC scanner in absorbance mode at 350 nm.[2]
Quantitative Data Summary: HPTLC (Method 1)
| Validation Parameter | Performance Data |
| Linearity Range | 1 - 4 µ g/spot |
| Correlation Coefficient (r²) | 0.964 |
Experimental Protocol 2: HPTLC (for Roots)
1. Instrumentation and Reagents:
-
As described in HPTLC Protocol 1.
-
Mobile phase components: Toluene and Ethyl acetate.
2. Chromatographic Conditions:
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.
-
Mobile Phase: Toluene : Ethyl acetate (7:3, v/v).[2]
-
Application, Development, and Drying: As described in HPTLC Protocol 1.
-
Densitometric Analysis: Scan the dried plate using a TLC scanner in absorbance mode at 366 nm.[2][3]
Quantitative Data Summary: HPTLC (Method 2)
| Validation Parameter | Performance Data |
| Linearity Range | 1 - 5 µ g/spot |
| Correlation Coefficient (r²) | 0.985 |
Visualizations
Caption: HPLC analysis workflow for this compound.
Caption: HPTLC analysis workflow for this compound.
References
Application Notes and Protocols for In Vitro Antimicrobial Susceptibility Testing of (-)-Heraclenol
Introduction
(-)-Heraclenol, a natural furanocoumarin, has demonstrated notable antimicrobial and antibiofilm properties against a range of pathogenic bacteria.[1][2][3][4] This document provides detailed protocols for conducting in vitro antimicrobial susceptibility testing of this compound, specifically focusing on the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). These guidelines are intended for researchers, scientists, and professionals in the field of drug development. The proposed mechanism of action for this compound involves the inhibition of histidine biosynthesis, presenting a novel target for antimicrobial agents.[1][3][4]
Data Presentation: Antimicrobial Activity of this compound
The antimicrobial efficacy of this compound has been quantified against several bacterial strains. The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values.
| Microorganism | Strain | MIC (µg/mL) | MIC (mg/mL) | Reference |
| Uropathogenic Escherichia coli (UPEC) | CFT073 | 1024 | 1.024 | [1][2] |
| Staphylococcus aureus | - | - | 0.68 | [1][2] |
| Staphylococcus epidermidis | - | - | 0.64 | [1][2] |
| Pseudomonas aeruginosa | - | - | 0.70 | [1][2] |
| Enterobacter cloacae | - | - | 0.77 | [1][2] |
| Klebsiella pneumoniae | - | - | 0.85 | [1][2] |
| Streptococcus mutans | - | - | 0.53 | [1][2] |
| Streptococcus viridans | - | - | 0.50 | [1][2] |
Note: The high MIC value observed for UPEC (1024 µg/mL) may not be clinically achievable in human tissues, suggesting a potential need for chemical modifications to enhance potency or exploration of synergistic effects with other antimicrobials.[1][3]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Assay
This protocol is adapted from standard broth microdilution methods and is suitable for determining the MIC of this compound against various bacterial strains.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains for testing
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
-
Sterile pipette tips and tubes
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL). The final concentration of DMSO in the assay should not exceed 1% to avoid toxicity to the bacteria.
-
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strain overnight on an appropriate agar plate.
-
Inoculate a few colonies into sterile saline or CAMHB.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add a specific volume of the this compound stock solution to the first well of each row to achieve the highest desired test concentration and perform a two-fold serial dilution across the plate by transferring 100 µL from one well to the next.
-
Ensure the final volume in each well is 100 µL after dilution.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Include a positive control (broth with inoculum, no drug) and a negative control (broth only) on each plate.
-
-
Incubation:
-
Seal the plate and incubate at 37°C for 16-20 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye or by measuring absorbance at 600 nm.
-
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is a continuation of the MIC assay to determine the concentration at which this compound is bactericidal.
Materials:
-
Results from the MIC assay
-
Appropriate agar plates (e.g., Mueller-Hinton Agar)
-
Sterile pipette and spreader
Procedure:
-
Subculturing from MIC Plate:
-
Following MIC determination, take a 10-100 µL aliquot from each well that showed no visible growth.
-
Spread the aliquot onto a fresh, appropriately labeled agar plate.
-
-
Incubation:
-
Incubate the agar plates at 37°C for 24 hours.
-
-
Determination of MBC:
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count. This is determined by counting the number of colonies on the subculture plates.
-
Visualizations
Proposed Mechanism of Action
The antibacterial activity of this compound is suggested to be mediated through the inhibition of the bacterial histidine biosynthesis pathway. Specifically, it is proposed to bind to the active site of HisC, an aminotransferase essential for histidine production.
Caption: Proposed mechanism of action of this compound.
Experimental Workflow: MIC Determination
The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.
Caption: Workflow for MIC determination by broth microdilution.
References
- 1. In Vitro and In Vivo Studies of Heraclenol as a Novel Bacterial Histidine Biosynthesis Inhibitor against Invasive and Biofilm-Forming Uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro and In Vivo Studies of Heraclenol as a Novel Bacterial Histidine Biosynthesis Inhibitor against Invasive and Biofilm-Forming Uropathogenic Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Note: Evaluating the Cytotoxicity of (-)-Heraclenol Using Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
(-)-Heraclenol is a natural furanocoumarin that has garnered interest for its potential biological activities. As with any novel compound being considered for therapeutic applications, a thorough evaluation of its cytotoxic profile is a critical first step. This document provides detailed protocols for a panel of cell-based assays to assess the cytotoxicity of this compound, enabling researchers to determine its effect on cell viability, membrane integrity, and the induction of apoptosis. The provided methodologies are foundational for preliminary drug screening and mechanistic studies.
Data Presentation
The cytotoxic effects of this compound can be quantified by determining its half-maximal inhibitory concentration (IC50). This value represents the concentration of the compound required to inhibit a biological process, such as cell proliferation, by 50%. A summary of the known cytotoxic activity of this compound against a non-cancerous cell line is presented below. Further studies are required to establish its IC50 values across a panel of cancer cell lines to evaluate its selectivity and potential as an anti-cancer agent.
| Cell Line | Cell Type | Assay | IC50 (µM) |
| NIH/3T3 | Murine Fibroblast | MTT | 65.78[1] |
Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells reduce the yellow MTT to a purple formazan product, the quantity of which is directly proportional to the number of viable cells.
Materials:
-
This compound stock solution (in DMSO)
-
Selected cancer and non-cancerous cell lines
-
Complete cell culture medium
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well plates
-
Microplate reader
Protocol for Adherent Cells:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the culture medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, carefully aspirate the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[2]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the crystals.[2]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[3] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity test that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium. An increase in LDH activity in the supernatant is indicative of compromised cell membrane integrity and cell death.
Materials:
-
This compound stock solution (in DMSO)
-
Selected cell lines
-
Complete cell culture medium
-
Sterile 96-well plates
-
LDH cytotoxicity assay kit (containing LDH reaction solution and stop solution)
-
Lysis buffer (for maximum LDH release control)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24 hours) at 37°C and 5% CO₂.
-
Controls: Prepare the following controls on the same plate:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells treated with 10 µL of 10X Lysis Buffer 45 minutes before the end of the incubation period.
-
Culture Medium Background: Medium without cells.
-
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 100 µL of the LDH Reaction Solution to each well of the new plate.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm within 1 hour.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
Apoptosis Detection: Annexin V Staining Assay
The Annexin V assay is used to detect early-stage apoptosis. In apoptotic cells, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells when conjugated to a fluorescent dye like FITC. Propidium iodide (PI) is used as a counterstain to differentiate necrotic or late apoptotic cells, which have compromised membrane integrity.
Materials:
-
This compound stock solution (in DMSO)
-
Selected cell lines
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time period.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Experimental Workflow
Caption: Workflow for evaluating this compound cytotoxicity.
Potential Signaling Pathways for Furanocoumarin-Induced Apoptosis
Furanocoumarins, the class of compounds to which this compound belongs, have been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways.[1][3][4] The following diagram illustrates a plausible mechanism involving the inhibition of pro-survival pathways (NF-κB and MAPK) and the activation of the intrinsic apoptotic cascade.
Caption: Proposed mechanism of this compound-induced apoptosis.
Conclusion
The protocols outlined in this application note provide a robust framework for the initial cytotoxic evaluation of this compound. By employing a multi-assay approach, researchers can gain comprehensive insights into the compound's effects on cell viability, membrane integrity, and the induction of apoptosis. The data generated will be crucial for guiding further preclinical development and for elucidating the molecular mechanisms underlying the biological activity of this compound. Further investigation into its effects on a broader range of cancer cell lines and its specific molecular targets within signaling pathways is warranted.
References
Application Notes and Protocols for In Vivo Efficacy Testing of (-)-Heraclenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vivo animal models to assess the therapeutic efficacy of (-)-Heraclenol. The models selected are based on the known and potential biological activities of this compound and related furanocoumarins, including antibacterial, anti-inflammatory, anti-cancer, and neuroprotective effects.
Antibacterial Efficacy in a Murine Catheter-Associated Urinary Tract Infection (CAUTI) Model
This model evaluates the ability of this compound to reduce bacterial load and inflammation in the context of a urinary tract infection, a clinically relevant application.[1][2]
Experimental Protocol
Animal Model: Female BALB/c mice (6-8 weeks old).
Induction of Infection:
-
Anesthetize mice using an appropriate anesthetic (e.g., ketamine/xylazine cocktail, isoflurane).
-
Insert a sterile silicone catheter transurethrally into the bladder.
-
Inoculate the bladder with a suspension of uropathogenic Escherichia coli (UPEC), such as strain CFT073 (e.g., 10^7 CFU in 50 µL PBS).[1]
-
Suture the catheter in place to establish a persistent infection model.
Treatment Protocol:
-
Randomly divide the infected mice into control and treatment groups.
-
Administer this compound (e.g., at varying doses) or vehicle control (e.g., PBS with a solubilizing agent) via an appropriate route (e.g., intraperitoneal or oral administration) at specified time points post-infection.
Efficacy Evaluation:
-
At the end of the treatment period (e.g., 24-48 hours post-infection), euthanize the mice.
-
Aseptically harvest the bladder and kidneys.
-
Homogenize the tissues in sterile PBS.
-
Perform serial dilutions of the homogenates and plate on appropriate agar (e.g., MacConkey agar) to determine the bacterial load (CFU/g of tissue).[3]
-
Collect urine for bacterial count analysis.
-
For histopathological analysis, fix bladder and kidney tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to assess inflammation.[1]
Data Presentation
Table 1: Antibacterial Efficacy of this compound in a Murine CAUTI Model
| Treatment Group | Dose | Bacterial Load (log10 CFU/g) - Bladder | Bacterial Load (log10 CFU/g) - Kidneys | Reduction in Bacterial Load (log10) |
| Vehicle Control | - | Example: 8.5 ± 0.5 | Example: 7.2 ± 0.4 | - |
| This compound | X mg/kg | Example: 4.3 ± 0.6 | Example: 3.1 ± 0.5 | ≥4[1] |
| This compound | Y mg/kg | Data to be determined | Data to be determined | Data to be determined |
| Positive Control (e.g., Ciprofloxacin) | Z mg/kg | Example: 3.1 ± 0.3 | Example: 2.0 ± 0.2 | Example: >5 |
Note: The example data for this compound is based on published findings.[1] Further dose-response studies are recommended.
Experimental Workflow Diagram
References
- 1. In Vitro and In Vivo Studies of Heraclenol as a Novel Bacterial Histidine Biosynthesis Inhibitor against Invasive and Biofilm-Forming Uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Studies of Heraclenol as a Novel Bacterial Histidine Biosynthesis Inhibitor against Invasive and Biofilm-Forming Uropathogenic Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combinatorial Small-Molecule Therapy Prevents Uropathogenic Escherichia coli Catheter-Associated Urinary Tract Infections in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Enhancing the Bioavailability of (-)-Heraclenol Through Advanced Formulation Strategies
Audience: Researchers, scientists, and drug development professionals.
Introduction: (-)-Heraclenol is a furanocoumarin, specifically a psoralen derivative, that has demonstrated potential therapeutic activities, including the inhibition of melanoma cell proliferation. A significant challenge in the development of this compound as a therapeutic agent is its practical insolubility in water, which is expected to lead to poor oral bioavailability. This limitation hinders its clinical utility by reducing absorption and systemic exposure. To overcome this obstacle, advanced formulation strategies are required to enhance its solubility and dissolution rate.
These application notes provide an overview of potential formulation strategies and detailed protocols for developing and characterizing formulations to improve the bioavailability of this compound. Due to the limited public data on this compound formulations, the protocols and data presented are based on a successful study with a structurally similar furanocoumarin, Imperatorin, as a model compound. These methodologies provide a robust starting point for the formulation development of this compound.
Section 1: Formulation Strategies for Bioavailability Enhancement
The primary goal for improving the oral bioavailability of a poorly water-soluble compound like this compound is to increase its concentration in the gastrointestinal (GI) fluid to facilitate absorption. Several formulation strategies can achieve this, with lipid-based and amorphous solid dispersion systems being among the most effective.
1.1 Lipid-Based Formulations: Lipid-based drug delivery systems (LBDDS) are highly suitable for lipophilic drugs. They can enhance oral bioavailability by:
-
Improving Solubilization: The drug is dissolved in a lipid matrix, bypassing the dissolution step in the GI tract.
-
Facilitating GI Absorption: The formulation can promote absorption through the intestinal lymphatic pathway, reducing first-pass metabolism in the liver.
-
Protecting the Drug: The formulation can protect the drug from degradation in the harsh GI environment.
Examples include lipid microspheres, nanoemulsions, and solid lipid nanoparticles (SLNs). A study on Imperatorin, another furanocoumarin, demonstrated a significant increase in bioavailability using lipid microspheres[1].
1.2 Amorphous Solid Dispersions (ASDs): ASDs involve dispersing the drug in its amorphous (non-crystalline) form within a polymer matrix. The amorphous state has higher kinetic solubility and faster dissolution rates compared to the stable crystalline form.
-
Mechanism: Upon contact with GI fluids, the polymer dissolves, releasing the drug in a supersaturated state, which enhances the driving force for absorption across the intestinal membrane[2].
-
Common Polymers: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and Soluplus® are commonly used polymers.
Section 2: Quantitative Data Summary (Model Compound: Imperatorin)
The following tables summarize the characterization and pharmacokinetic data from a study on Imperatorin-loaded lipid microspheres, which serves as a model for this compound formulation development[1].
Table 1: Physicochemical Characterization of Imperatorin Lipid Microspheres
| Parameter | Result |
| Particle Size (nm) | 168 ± 0.54 |
| Polydispersity Index (PDI) | 0.138 ± 0.02 |
| Zeta Potential (mV) | -43.5 ± 0.5 |
| Drug Loading (mg/mL) | 0.833 ± 0.27 |
| Encapsulation Efficiency (%) | 90 ± 1.27 |
Table 2: Pharmacokinetic Parameters of Imperatorin and Lipid Microspheres in Rats
| Parameter | Imperatorin Solution | Imperatorin Lipid Microspheres |
| Cmax (ng/mL) | 105.6 ± 15.2 | 485.3 ± 55.7 |
| AUC (0-t) (ng·h/mL) | 320.4 ± 48.6 | 2150.8 ± 280.1 |
| Tmax (h) | 0.25 | 0.5 |
| Relative Bioavailability (%) | 100 | 671.3 |
Section 3: Experimental Protocols
This section provides detailed protocols for the preparation and characterization of lipid microspheres, adapted from the model study on Imperatorin[1]. A generalized protocol for preparing amorphous solid dispersions is also included as an alternative strategy.
Protocol 1: Preparation of this compound Loaded Lipid Microspheres
Objective: To formulate this compound in a lipid-based microsphere delivery system to enhance its solubility and bioavailability.
Materials:
-
This compound
-
Soybean oil (for injection)
-
Egg Lecithin
-
Poloxamer 188 (Pluronic® F68)
-
Glycerin
-
Water for Injection (WFI)
Equipment:
-
High-shear homogenizer
-
High-pressure homogenizer
-
Water bath sonicator
-
pH meter
-
Analytical balance
Procedure:
-
Preparation of the Oil Phase:
-
Accurately weigh the required amount of this compound and dissolve it in soybean oil.
-
Add the specified amount of egg lecithin to the oil mixture.
-
Heat the mixture to 60°C and stir until a clear, homogenous oil phase is obtained.
-
-
Preparation of the Aqueous Phase:
-
Dissolve Poloxamer 188 and glycerin in WFI.
-
Stir the solution until all components are fully dissolved.
-
-
Formation of the Coarse Emulsion:
-
Heat both the oil and aqueous phases to 60°C.
-
Slowly add the oil phase to the aqueous phase under high-shear homogenization (e.g., 8,000 rpm) for 10 minutes to form a coarse oil-in-water (o/w) emulsion.
-
-
Formation of the Fine Emulsion (Lipid Microspheres):
-
Transfer the coarse emulsion to a high-pressure homogenizer.
-
Homogenize the emulsion at approximately 100-120 MPa for 5-10 cycles.
-
Allow the resulting fine emulsion to cool to room temperature.
-
-
Final Steps:
-
Adjust the pH of the final formulation to the desired level (e.g., pH 7.4) if necessary.
-
Sterilize the final product if intended for parenteral administration (e.g., by filtration through a 0.22 µm filter).
-
Protocol 2: Characterization of Lipid Microspheres
Objective: To determine the critical quality attributes of the prepared this compound lipid microspheres.
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Method: Dynamic Light Scattering (DLS).
-
Procedure:
-
Dilute the lipid microsphere formulation with WFI to an appropriate concentration.
-
Transfer the diluted sample to a cuvette.
-
Measure the particle size, PDI, and zeta potential using a DLS instrument (e.g., Malvern Zetasizer).
-
Perform measurements in triplicate at 25°C.
-
2. Encapsulation Efficiency (EE%) and Drug Loading (DL):
-
Method: Ultracentrifugation followed by HPLC analysis.
-
Procedure:
-
Place a known amount of the lipid microsphere formulation into an ultracentrifuge tube.
-
Centrifuge at high speed (e.g., 15,000 rpm) for 30 minutes to separate the microspheres from the aqueous phase.
-
Carefully collect the supernatant, which contains the unencapsulated drug.
-
Disrupt the microsphere pellet using a suitable solvent (e.g., methanol) to release the encapsulated drug.
-
Quantify the drug concentration in the supernatant (W_free) and the disrupted pellet (W_encapsulated) using a validated HPLC method.
-
Calculate EE% and DL using the following formulas:
-
EE% = (W_encapsulated / (W_encapsulated + W_free)) * 100
-
DL (mg/mL) = W_encapsulated / Volume_of_formulation
-
-
Protocol 3: Preparation of this compound Amorphous Solid Dispersion (ASD) by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of this compound to improve its dissolution rate.
Materials:
-
This compound
-
Polymer (e.g., PVP K30, HPMC E5, or Soluplus®)
-
Organic Solvent (e.g., Methanol, Ethanol, or Acetone)
Equipment:
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieves
Procedure:
-
Dissolution:
-
Dissolve this compound and the selected polymer in a common organic solvent in a round-bottom flask. A typical drug-to-polymer ratio to start with is 1:4 (w/w).
-
Ensure complete dissolution of both components by stirring or sonication.
-
-
Solvent Evaporation:
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin film is formed on the flask wall.
-
-
Drying:
-
Scrape the film from the flask.
-
Transfer the solid material to a vacuum oven and dry at 40°C for 24-48 hours to remove any residual solvent.
-
-
Milling and Sieving:
-
Gently grind the dried ASD using a mortar and pestle.
-
Pass the powder through a sieve (e.g., 100-mesh) to obtain a uniform particle size.
-
Store the final ASD powder in a desiccator to prevent moisture absorption and recrystallization.
-
Section 4: Visualizations (Diagrams)
Caption: Workflow for Lipid Microsphere Preparation.
Caption: Characterization Workflow for Lipid Microspheres.
Caption: Mechanism of Bioavailability Enhancement by LBDDS.
References
- 1. Preparation, Characterization, and Pharmacokinetic Evaluation of Imperatorin Lipid Microspheres and Their Effect on the Proliferation of MDA-MB-231 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Particle Forming Amorphous Solid Dispersions: A Mechanistic Randomized Pharmacokinetic Study in Humans [mdpi.com]
Application Note & Protocols: High-Throughput Screening for Novel Biological Targets of (-)-Heraclenol
Audience: Researchers, scientists, and drug development professionals.
Introduction
(-)-Heraclenol is a furanocoumarin, a class of natural products known for a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1] Furanocoumarins are known to modulate multiple signaling pathways and can interact with various enzymes and transporter proteins.[1][2] For instance, some furanocoumarins are well-known inhibitors of cytochrome P450 enzymes, such as CYP3A4, leading to significant drug interactions.[3][4] Specific research on this compound has demonstrated its potential as an antibacterial and anti-biofilm agent, possibly through the inhibition of bacterial histidine biosynthesis.[5] The diverse activities of this chemical class suggest that this compound may have additional, undiscovered molecular targets within human cells.
This document outlines a comprehensive high-throughput screening (HTS) strategy and detailed protocols designed to identify and validate novel biological targets of this compound. The workflow employs a combination of cell-based and biochemical assays to move from a broad primary screen to specific target validation.
High-Throughput Screening Campaign Workflow
The proposed HTS campaign follows a multi-stage process to identify, confirm, and characterize the biological activity of this compound. The workflow is designed to minimize false positives and prioritize hits for further investigation.
Figure 1: High-throughput screening cascade for target identification of this compound.
Data Presentation
Quantitative data from each stage of the screening process should be systematically recorded to allow for robust analysis and comparison.
Table 1: Example Results from Primary High-Throughput Screen
| Compound ID | Concentration (µM) | NF-κB Inhibition (%) | Kinase X Inhibition (%) | P-gp Inhibition (%) |
| This compound | 10 | 85.2 | 12.5 | 5.3 |
| Control Cmpd 1 | 10 | 95.0 | 3.1 | 1.1 |
| Control Cmpd 2 | 10 | 2.3 | 98.7 | 4.5 |
| Control Cmpd 3 | 10 | 4.1 | 1.8 | 92.4 |
Table 2: Dose-Response and Cytotoxicity Data for Confirmed Hits
| Compound ID | NF-κB IC50 (µM) | Cytotoxicity CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| This compound | 1.2 | > 50 | > 41.7 |
| Control Cmpd 1 | 0.5 | 15.0 | 30.0 |
| Hit Cmpd A | 2.5 | 5.0 | 2.0 |
Hypothesized Signaling Pathway Modulation
Based on the known anti-inflammatory activity of furanocoumarins, a primary hypothesis is that this compound modulates the NF-κB signaling pathway.[1] The diagram below illustrates key points in this pathway where the compound could exert an inhibitory effect, which can be validated through subsequent secondary assays.
Figure 2: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Experimental Protocols
Protocol 1: Primary Screen - Cell-Based NF-κB Luciferase Reporter Assay
This assay quantitatively measures the activation of the NF-κB transcription factor in response to a stimulus (e.g., TNF-α) in a cell line stably expressing a luciferase reporter gene driven by an NF-κB response element.
Materials:
-
HEK293T/NF-κB-Luc cells (or similar reporter cell line)
-
DMEM with 10% FBS, 1% Penicillin-Streptomycin
-
This compound stock solution (10 mM in DMSO)
-
TNF-α (stimulant)
-
ONE-Glo™ Luciferase Assay System (or equivalent)
-
White, opaque 384-well microplates
Procedure:
-
Cell Seeding: Seed HEK293T/NF-κB-Luc cells at a density of 10,000 cells/well in 20 µL of culture medium into a 384-well plate. Incubate overnight at 37°C, 5% CO₂.
-
Compound Addition:
-
Prepare a working solution of this compound. For a final concentration of 10 µM, dilute the 10 mM stock to 200 µM in culture medium (a 50x stock).
-
Using an automated liquid handler, add 1 µL of the 50x compound stock to the appropriate wells. Add 1 µL of DMSO to control wells.
-
Incubate for 1 hour at 37°C.
-
-
Cell Stimulation:
-
Prepare a TNF-α solution at 2x the final desired concentration (e.g., 20 ng/mL for a final concentration of 10 ng/mL).
-
Add 20 µL of the TNF-α solution to all wells except the unstimulated (negative control) wells. Add 20 µL of medium to negative control wells.
-
The final volume should be 41 µL.
-
-
Incubation: Incubate the plate for 6 hours at 37°C, 5% CO₂.
-
Luminescence Reading:
-
Equilibrate the plate and the ONE-Glo™ reagent to room temperature.
-
Add 25 µL of ONE-Glo™ reagent to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition relative to DMSO controls.
-
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative))
-
Protocol 2: Counter-Screen - CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.
Materials:
-
HEK293T cells (or the same cell line used in the primary assay)
-
Culture medium
-
This compound stock solution (10 mM in DMSO)
-
CellTiter-Glo® 2.0 Assay Kit
-
White, opaque 384-well microplates
Procedure:
-
Cell Seeding: Seed cells at a density of 10,000 cells/well in 20 µL of culture medium into a 384-well plate. Incubate overnight.
-
Compound Addition:
-
Perform serial dilutions of this compound to create an 8-point dose-response curve (e.g., from 100 µM to 0.03 µM final concentration).
-
Add 1 µL of the appropriate compound dilution to the wells.
-
Incubate for the same duration as the primary assay (e.g., 7 hours) at 37°C, 5% CO₂.
-
-
Luminescence Reading:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 20 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to DMSO-treated controls (100% viability).
-
Plot the dose-response curve and calculate the CC50 value (the concentration at which cell viability is reduced by 50%).
-
Protocol 3: Secondary Assay - In Vitro IKKβ Kinase Inhibition Assay
This biochemical assay measures the direct inhibitory effect of this compound on the activity of a purified kinase enzyme (IKKβ), a key upstream regulator of NF-κB.
Materials:
-
Recombinant human IKKβ enzyme
-
IKKβ substrate peptide (e.g., IκBα-derived peptide)
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
This compound stock solution
-
Low-volume 384-well plates
Procedure:
-
Reagent Preparation: Prepare solutions of IKKβ enzyme, substrate peptide, and ATP in assay buffer at 2x the final desired concentration.
-
Compound Plating: Add 1 µL of serially diluted this compound to the assay plate wells.
-
Kinase Reaction:
-
Add 2 µL of the 2x enzyme solution to each well.
-
Add 2 µL of the 2x substrate/ATP mixture to initiate the reaction. Final volume is 5 µL.
-
Incubate for 1 hour at room temperature.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
-
Signal Reading: Measure luminescence with a plate reader. The signal is proportional to the amount of ADP generated and thus, to kinase activity.
-
Data Analysis:
-
Calculate the percent inhibition relative to DMSO controls.
-
Plot the dose-response curve and determine the IC50 value for direct IKKβ inhibition.
-
References
- 1. Anticancer Potential of Furanocoumarins: Mechanistic and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory effects of furanocoumarin derivatives in Kampo extract medicines on P-glycoprotein at the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Furanocoumarin - Wikipedia [en.wikipedia.org]
- 4. Screening of furanocoumarin derivatives as cytochrome P450 3A4 inhibitors in citrus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Studies of Heraclenol as a Novel Bacterial Histidine Biosynthesis Inhibitor against Invasive and Biofilm-Forming Uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (-)-Heraclenol as a Chemical Probe
Introduction
(-)-Heraclenol is a naturally occurring furocoumarin that has emerged as a valuable chemical probe for investigating bacterial pathogenesis, particularly in the context of urinary tract infections (UTIs). Its utility lies in its specific inhibitory action on a key bacterial metabolic pathway, offering a tool to dissect the mechanisms of bacterial growth, biofilm formation, and in vivo infection dynamics. These application notes provide detailed protocols for utilizing this compound to study its antibacterial and antibiofilm properties, primarily against uropathogenic Escherichia coli (UPEC).
Molecular Profile
| Property | Value |
| IUPAC Name | 9-[(2R)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one |
| Molecular Formula | C₁₆H₁₆O₆ |
| Molecular Weight | 304.29 g/mol [1] |
| CAS Number | 31575-93-6[1] |
Key Applications
This compound serves as a chemical probe for:
-
Inhibition of Bacterial Histidine Biosynthesis: It acts as a selective inhibitor of histidine biosynthesis, a pathway essential for bacterial survival. Molecular docking studies suggest that this compound binds to the active site of histidinol-phosphate aminotransferase (HisC), preventing its activation by the native substrate[2][3].
-
Antibacterial Activity: It exhibits bacteriostatic or bactericidal effects against a range of Gram-positive and Gram-negative bacteria[2].
-
Antibiofilm Activity: It can be used to study the mechanisms of biofilm formation and to screen for agents that disrupt or prevent biofilm development[2][4].
-
In Vivo Studies of Bacterial Infection: Its efficacy in animal models, such as the murine catheter-associated UTI model, makes it a useful tool for studying bacterial virulence and the efficacy of antimicrobial agents in a host environment[2][3].
Quantitative Data Summary
The following tables summarize the reported quantitative data for the biological activity of this compound.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against various bacterial strains.
| Bacterial Strain | MIC (µg/mL) | Reference |
| Uropathogenic Escherichia coli (UPEC) CFT073 | 1024 | [2] |
| Staphylococcus aureus | 680 | [2] |
| Staphylococcus epidermidis | 640 | [2] |
| Pseudomonas aeruginosa | 700 | [2] |
| Enterobacter cloacae | 770 | [2] |
| Klebsiella pneumoniae | 850 | [2] |
| Streptococcus mutans | 530 | [2] |
| Streptococcus viridans | 500 | [2] |
Table 2: Antibiofilm and In Vivo Efficacy of this compound against UPEC.
| Parameter | Result | Reference |
| Biofilm Formation Reduction (UPEC) | 70% | [2][4] |
| Bacterial Load Reduction in Murine Catheter UTI Model | ≥4 logs | [2][3] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the determination of the MIC of this compound using the micro broth dilution method as per Clinical & Laboratory Standards Institute (CLSI) guidelines[4].
Materials:
-
This compound
-
Uropathogenic Escherichia coli (e.g., CFT073 strain)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Prepare this compound Stock Solution: Prepare a stock solution of this compound (e.g., 2048 µg/mL) in a suitable solvent (e.g., DMSO) and then dilute in MHB.
-
Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in 100 µL of MHB to obtain a range of concentrations (e.g., 1024 µg/mL to 2 µg/mL)[4].
-
Prepare Bacterial Inoculum: Grow the UPEC strain overnight in MHB at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 5 µL of the bacterial inoculum to each well containing the this compound dilutions[4].
-
Controls:
-
Positive Control: A well containing MHB and the bacterial inoculum without this compound.
-
Negative Control: A well containing MHB and the highest concentration of this compound without bacteria to check for media sterility and compound color interference.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed. Growth can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).
Protocol 2: Antibiofilm Assay using Crystal Violet Staining
This protocol details the assessment of this compound's ability to inhibit biofilm formation.
Materials:
-
This compound
-
Uropathogenic Escherichia coli
-
Tryptic Soy Broth (TSB) or other suitable biofilm-promoting medium
-
Sterile 96-well, flat-bottomed microtiter plates
-
Crystal Violet solution (0.1% w/v)
-
33% Acetic Acid
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Prepare Bacterial Culture: Grow UPEC overnight in TSB at 37°C. Dilute the culture to an OD₆₀₀ of approximately 0.05 (corresponding to ~10⁸ CFU/mL)[4].
-
Biofilm Formation:
-
Add 200 µL of the diluted bacterial culture to each well of a 96-well plate.
-
Incubate at 37°C for 4 hours to allow for initial cell adhesion[4].
-
-
Treatment with this compound:
-
Carefully remove the supernatant from each well.
-
Wash the wells gently with PBS to remove non-adherent cells.
-
Add 200 µL of fresh medium containing this compound at the desired concentration (e.g., at its MIC) to the test wells[4].
-
For the control wells, add 200 µL of fresh medium without the compound.
-
-
Incubation: Incubate the plate for a further 24 hours at 37°C.
-
Crystal Violet Staining:
-
Discard the medium and gently wash the wells twice with PBS.
-
Fix the biofilms by adding 200 µL of methanol to each well for 15 minutes.
-
Remove the methanol and allow the plate to air dry.
-
Stain the biofilms by adding 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells thoroughly with distilled water until the water runs clear.
-
-
Quantification:
-
Air dry the plate.
-
Solubilize the bound crystal violet by adding 200 µL of 33% acetic acid to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Analysis: The percentage of biofilm inhibition is calculated using the formula: % Inhibition = [(OD_control - OD_treated) / OD_control] * 100
Visualizations
References
- 1. Heraclenol | C16H16O6 | CID 73253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Studies of Heraclenol as a Novel Bacterial Histidine Biosynthesis Inhibitor against Invasive and Biofilm-Forming Uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Studies of Heraclenol as a Novel Bacterial Histidine Biosynthesis Inhibitor against Invasive and Biofilm-Forming Uropathogenic Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols: (-)-Heraclenol as a Novel Anti-Biofilm Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of (-)-Heraclenol, a natural furocoumarin, in the development of new anti-biofilm agents. The document includes its mechanism of action, quantitative data on its efficacy, and detailed protocols for key experimental assays.
This compound has demonstrated significant potential in inhibiting biofilm formation, particularly against uropathogenic Escherichia coli (UPEC), a primary cause of urinary tract infections (UTIs). Biofilms are structured communities of bacteria encased in a self-produced matrix, which adhere to surfaces and are notoriously resistant to conventional antibiotics. The development of agents that can disrupt these biofilms is a critical area of research in combating antimicrobial resistance.
Mechanism of Action
This compound exhibits its anti-biofilm properties by targeting a crucial metabolic pathway in bacteria: histidine biosynthesis.[1][2] Specifically, it acts as an inhibitor of HisC, an enzyme essential for the production of the amino acid histidine.[1] This inhibition disrupts bacterial processes that are vital for biofilm formation and virulence.[1][3] Molecular docking studies have indicated that this compound binds effectively to the active site of the HisC enzyme.[1] By targeting a biosynthetic pathway absent in humans, this compound presents a selective advantage, potentially reducing off-target effects.[2]
Quantitative Data Summary
The anti-biofilm efficacy of this compound has been quantified in several key studies. The following table summarizes the critical data points for easy comparison.
| Parameter | Organism | Value | Reference |
| Biofilm Reduction | E. coli MTCC 739 (hyper biofilm-forming strain) | 70% | [1] |
| Minimum Inhibitory Concentration (MIC) | Uropathogenic E. coli (UPEC) | 1024 µg/mL | [1][4] |
| Cytotoxicity | Vero cell line | Not significant at MIC | [1] |
Experimental Protocols
Detailed methodologies for the evaluation of this compound's anti-biofilm activity are provided below. These protocols are foundational for screening and characterizing novel anti-biofilm agents.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.
Materials:
-
This compound stock solution
-
Bacterial culture (e.g., UPEC)
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Tryptic Soy Broth)
-
Spectrophotometer (plate reader)
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
Culture bacteria in the appropriate broth overnight at 37°C.
-
Dilute the overnight culture to achieve a standardized cell density (e.g., 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL).
-
Further dilute the standardized suspension to the final desired concentration for the assay (e.g., 5 x 10⁵ CFU/mL).
-
-
Serial Dilution of this compound:
-
Prepare a two-fold serial dilution of the this compound stock solution in the broth medium across the wells of a 96-well plate.
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well containing the diluted this compound.
-
Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a plate reader.
-
Protocol 2: Crystal Violet Biofilm Assay
This protocol is used to quantify the extent of biofilm formation in the presence of this compound.
Materials:
-
Sterile 96-well flat-bottom microtiter plates
-
Bacterial culture
-
This compound
-
0.1% Crystal Violet solution
-
30% Acetic Acid or 95% Ethanol
-
Phosphate-buffered saline (PBS)
-
Plate reader
Procedure:
-
Biofilm Formation:
-
In a 96-well plate, add bacterial culture and different concentrations of this compound.
-
Include control wells with bacteria and no compound.
-
Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.
-
-
Washing:
-
Carefully discard the planktonic (free-floating) bacteria from the wells.
-
Gently wash the wells with PBS to remove any remaining non-adherent bacteria.
-
-
Staining:
-
Add 0.1% crystal violet solution to each well and incubate at room temperature for 15-30 minutes.
-
-
Washing:
-
Remove the crystal violet solution and wash the wells with water to remove excess stain.
-
-
Solubilization:
-
Add 30% acetic acid or 95% ethanol to each well to solubilize the crystal violet that has stained the biofilm.
-
-
Quantification:
-
Measure the absorbance of the solubilized crystal violet at a wavelength of 570-595 nm using a plate reader. The absorbance is proportional to the amount of biofilm.
-
Protocol 3: Scanning Electron Microscopy (SEM) of Biofilms
This protocol provides a method for the high-resolution visualization of biofilm structure and the effect of this compound on its morphology.
Materials:
-
Sterile coverslips or other suitable surfaces for biofilm growth
-
Bacterial culture
-
This compound
-
Fixatives (e.g., 2.5% glutaraldehyde in PBS)
-
Dehydrating agents (graded series of ethanol: 30%, 50%, 70%, 90%, 100%)
-
Critical point dryer
-
Sputter coater (for gold or gold-palladium coating)
-
Scanning Electron Microscope
Procedure:
-
Biofilm Growth:
-
Place sterile coverslips in a petri dish or multi-well plate.
-
Add bacterial culture and this compound at the desired concentration.
-
Incubate to allow biofilm formation on the coverslips.
-
-
Fixation:
-
Gently wash the coverslips with PBS.
-
Fix the biofilms by immersing the coverslips in 2.5% glutaraldehyde for at least 2 hours at room temperature or overnight at 4°C.
-
-
Dehydration:
-
Wash the fixed samples with PBS.
-
Dehydrate the samples through a graded series of ethanol (e.g., 15 minutes in each concentration).
-
-
Drying:
-
Perform critical point drying to preserve the three-dimensional structure of the biofilm.
-
-
Coating:
-
Mount the dried samples on SEM stubs and sputter-coat them with a thin layer of gold or gold-palladium to make them conductive.
-
-
Imaging:
-
Visualize the samples using a scanning electron microscope. This will reveal changes in biofilm architecture, such as reduced cell-to-cell adhesion and decreased extracellular matrix production, in the presence of this compound.[1]
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and the experimental workflows.
Caption: Inhibition of the Histidine Biosynthesis Pathway by this compound.
Caption: Workflow for the Crystal Violet Biofilm Quantification Assay.
Caption: Workflow for SEM-based Visualization of Biofilm Structure.
References
- 1. ibidi.com [ibidi.com]
- 2. Crystal violet assay [bio-protocol.org]
- 3. Frontiers | Histidine Metabolism and IGPD Play a Key Role in Cefquinome Inhibiting Biofilm Formation of Staphylococcus xylosus [frontiersin.org]
- 4. Biofilm Formation and Quantification Using the 96-Microtiter Plate | Springer Nature Experiments [experiments.springernature.com]
Protocol for assessing the anti-inflammatory properties of (-)-Heraclenol.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but chronic inflammation contributes to various diseases. Natural products are a promising source for novel anti-inflammatory agents. (-)-Heraclenol, a furanocoumarin, is investigated here for its potential anti-inflammatory properties. This document provides a comprehensive protocol for evaluating the anti-inflammatory effects of this compound in vitro, focusing on its impact on key inflammatory mediators and signaling pathways in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).
Core Principle
The protocol is designed to assess the ability of this compound to mitigate the inflammatory response induced by LPS in macrophages. Key markers of inflammation that will be quantified include nitric oxide (NO), pro-inflammatory cytokines (TNF-α and IL-6), and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). A reduction in these markers in the presence of this compound would indicate its anti-inflammatory potential.
Key Experimental Protocols
1. Cell Culture and Treatment
Murine macrophage RAW 264.7 cells are a standard model for studying inflammation in vitro.[1][2]
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 24-well for cytokine analysis, and 6-well for protein extraction).
-
Allow cells to adhere overnight.
-
Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for a specified duration (e.g., 24 hours for NO and cytokine assays, 18-24 hours for protein expression).
-
Include a vehicle control (DMSO or other solvent used for this compound) and a positive control (LPS alone).
-
2. Cell Viability Assay (MTT Assay)
It is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity. The MTT assay is a colorimetric assay for assessing cell metabolic activity.[3]
-
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Protocol:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the control (untreated) cells.
-
3. Measurement of Nitric Oxide (NO) Production (Griess Assay)
NO is a key inflammatory mediator produced by iNOS. The Griess assay is a common method to measure nitrite (a stable product of NO).[4]
-
Principle: This colorimetric assay involves a two-step diazotization reaction in which acidified nitrite produces a nitrosating agent, which reacts with sulfanilic acid to produce a diazonium ion. This ion is then coupled with N-(1-naphthyl)ethylenediamine to form a colored azo derivative which can be quantified by measuring absorbance at 540 nm.[4]
-
Protocol:
-
Collect 100 µL of cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate for 10 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm.
-
Use a sodium nitrite standard curve to determine the nitrite concentration in the samples.
-
4. Quantification of Pro-inflammatory Cytokines (ELISA)
Tumor necrosis factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pivotal pro-inflammatory cytokines. Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for their quantification.[5][6][7][8][9]
-
Principle: A sandwich ELISA is used, where the cytokine of interest is captured by a specific antibody coated on the plate. A second, detection antibody (often biotinylated) binds to the captured cytokine. A streptavidin-HRP conjugate is then added, followed by a substrate that produces a colored product. The intensity of the color is proportional to the amount of cytokine present.[8][9]
-
Protocol (General):
-
Use commercially available ELISA kits for mouse TNF-α and IL-6 and follow the manufacturer's instructions.[5]
-
Briefly, coat a 96-well plate with the capture antibody overnight.[6][7]
-
Block the plate to prevent non-specific binding.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the wells and add the biotinylated detection antibody.
-
Wash and add streptavidin-HRP.
-
Wash and add the TMB substrate solution.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Calculate cytokine concentrations from the standard curve.
-
5. Western Blot Analysis of iNOS and COX-2 Expression
Inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are key enzymes in the inflammatory process. Western blotting is used to detect their protein expression levels.[10][11][12][13][14]
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE and then transferred to a membrane. The membrane is probed with primary antibodies specific for iNOS and COX-2, followed by a secondary antibody conjugated to an enzyme (like HRP). A substrate is added that reacts with the enzyme to produce a detectable signal (chemiluminescence).
-
Protocol:
-
Lyse the treated cells and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 30 µg) on an SDS-polyacrylamide gel.[10]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash and detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Data Presentation
Quantitative data should be summarized in clear and structured tables. Below are examples of how to present the results.
Table 1: Effect of this compound on Cell Viability in LPS-Stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | Cell Viability (%) |
| Control | - | 100 ± 5.2 |
| LPS | 1 µg/mL | 98.5 ± 4.8 |
| This compound + LPS | 1 | 99.1 ± 5.5 |
| This compound + LPS | 5 | 97.8 ± 4.9 |
| This compound + LPS | 10 | 96.5 ± 5.1 |
| This compound + LPS | 25 | 95.2 ± 4.7 |
| This compound + LPS | 50 | 93.8 ± 5.3 |
Data are presented as mean ± SD from three independent experiments.
Table 2: Effect of this compound on NO, TNF-α, and IL-6 Production in LPS-Stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | NO (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | - | 1.2 ± 0.3 | 50.5 ± 8.2 | 35.1 ± 6.5 |
| LPS | 1 µg/mL | 45.8 ± 3.9 | 2540.3 ± 150.7 | 1850.6 ± 120.4 |
| This compound + LPS | 1 | 42.1 ± 3.5 | 2310.8 ± 145.2 | 1725.3 ± 115.8 |
| This compound + LPS | 5 | 35.6 ± 2.8 | 1850.2 ± 130.6 | 1340.9 ± 100.2 |
| This compound + LPS | 10 | 25.3 ± 2.1 | 1200.5 ± 98.4 | 850.7 ± 75.1 |
| This compound + LPS | 25 | 15.8 ± 1.5 | 750.9 ± 65.3 | 420.1 ± 40.3 |
| This compound + LPS | 50 | 8.9 ± 0.9 | 420.6 ± 40.1 | 210.8 ± 25.6 |
Data are presented as mean ± SD from three independent experiments.
Table 3: Effect of this compound on iNOS and COX-2 Protein Expression in LPS-Stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | Relative iNOS Expression | Relative COX-2 Expression |
| Control | - | 0.05 ± 0.01 | 0.08 ± 0.02 |
| LPS | 1 µg/mL | 1.00 ± 0.00 | 1.00 ± 0.00 |
| This compound + LPS | 10 | 0.65 ± 0.08 | 0.72 ± 0.09 |
| This compound + LPS | 25 | 0.38 ± 0.05 | 0.45 ± 0.06 |
| This compound + LPS | 50 | 0.15 ± 0.03 | 0.21 ± 0.04 |
Data are presented as mean ± SD of the relative band intensity normalized to the loading control and expressed as a fold change relative to the LPS-treated group.
Visualizations
Signaling Pathway
The NF-κB signaling pathway is a primary inflammatory pathway activated by LPS.[15][16] this compound may exert its anti-inflammatory effects by inhibiting this pathway.
References
- 1. Anti-inflammatory Activity Assessment - Aprofood [aprofood.com]
- 2. Anti-inflammatory activity of berenjenol and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Quantification of Serum IL-6 and TNF-α by ELISA Assays [bio-protocol.org]
- 6. TNF-α, IL-6 and IL-8 ELISA [bio-protocol.org]
- 7. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 8. novamedline.com [novamedline.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Elevation of Inducible Nitric Oxide Synthase and Cyclooxygenase-2 Expression in the Mouse Brain after Chronic Nonylphenol Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Inflammatory responses and inflammation-associated diseases in organs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming low yield in the synthesis of (-)-Heraclenol.
Technical Support Center: Synthesis of (-)-Heraclenol
Welcome to the technical support center for the synthesis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly those related to low reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the synthesis of this compound, with a focus on a common synthetic route starting from Umbelliferone.
Q1: My overall yield for the synthesis of this compound is significantly lower than expected. Which steps are most critical for optimizing the yield?
A1: The multi-step synthesis of this compound involves several transformations where yield can be compromised. Based on established protocols, the key steps that often contribute to low overall yield are:
-
Prenylation of Umbelliferone: This initial step to form 8-prenyl-7-hydroxycoumarin can suffer from the formation of byproducts and incomplete reaction.
-
Epoxidation of the Prenyl Side Chain: The stereoselective epoxidation to form the oxirane ring is crucial for the final product's stereochemistry and can be a source of yield loss if not performed under optimal conditions.
-
Acid-Catalyzed Cyclization: The intramolecular cyclization to form the dihydrofuran ring can lead to undesired side reactions if the acid concentration or reaction time is not carefully controlled.
Q2: I am observing a low yield in the initial prenylation of Umbelliferone. What are the common causes and how can I improve it?
A2: Low yields in the prenylation step are often due to several factors:
-
Poor solubility of Umbelliferone: Ensure complete dissolution of the starting material. Using a suitable solvent system, such as dry acetone, is critical.
-
Reactivity of the Prenylating Agent: The use of fresh and pure 2-methyl-3-buten-2-ol is recommended.
-
Inadequate Catalyst Activity: Boron trifluoride etherate (BF₃·OEt₂) is a common catalyst. Ensure it is not deactivated by moisture. Using a freshly opened bottle or a properly stored reagent is advisable.
-
Formation of Byproducts: Over-reaction or side reactions can lead to the formation of di-prenylated products or other isomers. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to stop the reaction at the optimal time.
Q3: The epoxidation of the 8-prenyl-7-hydroxycoumarin is not proceeding to completion, resulting in a mixture of starting material and product. How can I drive the reaction forward?
A3: Incomplete epoxidation can be addressed by:
-
Optimizing the Oxidant: meta-Chloroperoxybenzoic acid (m-CPBA) is a common oxidizing agent. The purity of m-CPBA can significantly affect the reaction rate and yield. Using freshly purified m-CPBA is recommended.
-
Controlling the Reaction Temperature: This reaction is typically performed at low temperatures (e.g., 0 °C to room temperature) to minimize side reactions. However, if the reaction is sluggish, a slight increase in temperature can be considered while carefully monitoring for byproduct formation.
-
Stoichiometry of the Reagent: Ensure that a sufficient molar excess of the oxidizing agent is used. A typical protocol may use 1.1 to 1.5 equivalents of m-CPBA.
Q4: During the acid-catalyzed cyclization to form the dihydrofuran ring, I am observing the formation of multiple unidentified byproducts. What could be the cause?
A4: The formation of byproducts during the acid-catalyzed cyclization is a common issue and can be mitigated by:
-
Choice and Concentration of Acid: The type and concentration of the acid catalyst are critical. A mild acid catalyst is often preferred. If using a strong acid like sulfuric acid, it should be dilute. Harsh acidic conditions can lead to degradation of the starting material or the product.
-
Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can promote the formation of undesired side products. The reaction should be closely monitored by TLC and quenched as soon as the starting material is consumed.
-
Water Content: The presence of excess water can sometimes interfere with the cyclization. Performing the reaction under anhydrous or near-anhydrous conditions might improve the yield and reduce byproduct formation.
Quantitative Data Summary
The following table summarizes the reported yields for each step in a representative synthesis of (+)-Heraclenol, which follows the same synthetic pathway as this compound.
| Step No. | Reaction | Starting Material | Product | Reagents & Conditions | Yield (%) |
| 1 | Prenylation | Umbelliferone | 8-Prenyl-7-hydroxycoumarin | 2-methyl-3-buten-2-ol, BF₃·OEt₂, Dioxane | 65 |
| 2 | Epoxidation | 8-Prenyl-7-hydroxycoumarin | 7-Hydroxy-8-(2,3-epoxy-3-methylbutyl)coumarin | m-CPBA, CH₂Cl₂ | 80 |
| 3 | Cyclization | 7-Hydroxy-8-(2,3-epoxy-3-methylbutyl)coumarin | (+)-Marmesin | Dilute H₂SO₄, Dioxane | 85 |
| 4 | Dehydration | (+)-Marmesin | (+)-Oxypeucedanin | P₂O₅, Benzene | 75 |
| 5 | Hydration | (+)-Oxypeucedanin | (+)-Heraclenol | Dilute H₂SO₄, Acetone | 90 |
Experimental Protocols
Detailed methodologies for the key steps in the synthesis of (+)-Heraclenol are provided below. For the synthesis of the (-) enantiomer, the use of a chiral catalyst or a resolution step would be required, which is not detailed in this specific protocol.
Step 1: Synthesis of 8-Prenyl-7-hydroxycoumarin
A solution of Umbelliferone (1.0 g, 6.17 mmol) in dry dioxane (20 mL) was treated with 2-methyl-3-buten-2-ol (0.64 g, 7.4 mmol) and boron trifluoride etherate (0.5 mL) at room temperature. The reaction mixture was stirred for 30 minutes, after which it was diluted with water and extracted with ether. The ethereal layer was washed with water, dried over anhydrous sodium sulfate, and concentrated. The residue was purified by column chromatography on silica gel to afford 8-prenyl-7-hydroxycoumarin.
Step 2: Synthesis of 7-Hydroxy-8-(2,3-epoxy-3-methylbutyl)coumarin
To a solution of 8-prenyl-7-hydroxycoumarin (1.0 g, 4.34 mmol) in dichloromethane (20 mL) at 0 °C, meta-chloroperoxybenzoic acid (0.9 g, 5.21 mmol) was added portion-wise. The mixture was stirred at room temperature for 4 hours. The reaction mixture was then washed successively with a saturated solution of sodium bicarbonate and water. The organic layer was dried over anhydrous sodium sulfate and concentrated to give the crude epoxide, which was used in the next step without further purification.
Step 3: Synthesis of (+)-Marmesin
The crude epoxide from the previous step was dissolved in dioxane (15 mL) and treated with 1% aqueous sulfuric acid (5 mL). The mixture was heated at 80 °C for 2 hours. After cooling, the solution was neutralized with a saturated solution of sodium bicarbonate and extracted with ethyl acetate. The organic layer was washed with water, dried over anhydrous sodium sulfate, and concentrated. The residue was purified by column chromatography to yield (+)-Marmesin.
Step 4: Synthesis of (+)-Oxypeucedanin
A mixture of (+)-Marmesin (0.5 g, 2.03 mmol) and phosphorus pentoxide (0.5 g) in dry benzene (25 mL) was refluxed for 2 hours. The reaction mixture was cooled, filtered, and the solvent was removed under reduced pressure. The resulting solid was crystallized from a mixture of benzene and petroleum ether to give (+)-Oxypeucedanin.
Step 5: Synthesis of (+)-Heraclenol
A solution of (+)-Oxypeucedanin (0.2 g, 0.73 mmol) in acetone (10 mL) was treated with 1% aqueous sulfuric acid (2 mL) and stirred at room temperature for 1 hour. The acetone was removed under reduced pressure, and the aqueous solution was extracted with ether. The ethereal layer was washed with water, dried over anhydrous sodium sulfate, and concentrated. The residue was purified by preparative TLC to afford (+)-Heraclenol.
Visualizations
Synthetic Pathway of (+)-Heraclenol
Caption: Overall synthetic workflow for (+)-Heraclenol from Umbelliferone.
Troubleshooting Logic for Low Yield in Prenylation Step
Caption: A troubleshooting decision tree for low yield in the prenylation step.
Improving the resolution of (-)-Heraclenol in reverse-phase HPLC.
Welcome to the technical support center for the analysis of (-)-Heraclenol. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the resolution of this compound using reverse-phase High-Performance Liquid Chromatography (RP-HPLC).
Frequently Asked Questions (FAQs)
Q1: Why am I seeing poor resolution or co-elution of my this compound peak with other compounds in my sample?
A1: Poor resolution in RP-HPLC is typically caused by issues with one of the three key chromatographic factors: efficiency (N), selectivity (α), or retention factor (k).[1][2]
-
Low Efficiency (N): Leads to broad peaks that are more likely to overlap. This can be caused by a deteriorating column, an improper flow rate, or extra-column volume.
-
Poor Selectivity (α): This is the most critical factor when peaks are co-eluting. It means the stationary phase and mobile phase combination is not adequately discriminating between this compound and the interfering compound. Changing the mobile phase organic solvent (e.g., from acetonitrile to methanol) or switching to a column with a different stationary phase chemistry (e.g., from C18 to a Phenyl or Pentafluorophenyl phase) can significantly alter selectivity.[1][3]
-
Inadequate Retention Factor (k): If peaks elute too quickly (low k), they do not spend enough time interacting with the stationary phase to be separated. Increasing retention by reducing the percentage of the organic solvent in the mobile phase is a primary step to improve resolution.[1][3]
Q2: My this compound peak is showing significant tailing. What causes this and how can I fix it?
A2: Peak tailing is a common issue in RP-HPLC and is often caused by secondary interactions between the analyte and the stationary phase.[4]
-
Silanol Interactions: The most frequent cause is the interaction of basic analytes with acidic silanol groups on the silica surface of the column packing.[4] To mitigate this, add a mobile phase modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to suppress the ionization of the silanol groups.[4][5]
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[4] Try reducing the injection volume or sample concentration.
-
Column Contamination: Strongly retained compounds from previous injections can build up on the column, leading to active sites that cause tailing. A proper column cleaning and regeneration procedure is required.[6]
Q3: I cannot separate this compound from its enantiomer, (+)-Heraclenol, on my standard C18 column. Why is this happening?
A3: This is an expected result. Enantiomers are chiral molecules that have identical physical and chemical properties in an achiral environment. A standard C18 column is achiral and separates molecules based primarily on hydrophobicity. Since enantiomers have the same hydrophobicity, they will co-elute. To separate enantiomers, a chiral environment is necessary, which is typically achieved by using a Chiral Stationary Phase (CSP).[7][8][9]
Q4: What is the best approach for developing a method to resolve this compound from its enantiomer?
A4: A systematic screening approach is the most effective strategy for developing a chiral separation method.[9][10] This involves testing a selection of different Chiral Stationary Phases (CSPs) with various mobile phases. Polysaccharide-based CSPs (e.g., derived from cellulose or amylose) are highly versatile and are a common starting point.[9] The screening should include normal-phase, reverse-phase, and polar organic mobile phase conditions to find the optimal combination for resolving the enantiomers.
Troubleshooting and Data Tables
Table 1: General RP-HPLC Starting Parameters for Furanocoumarin Analysis
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | A standard choice for non-polar to moderately polar compounds like furanocoumarins.[11] |
| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid) | Acetonitrile often provides good selectivity. Formic acid improves peak shape by suppressing silanol interactions.[3][5] |
| Gradient | Start at 20% Acetonitrile, ramp to 80% over 30 min | A gradient is useful for samples with components of varying polarities.[12] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. Lowering the flow rate can sometimes improve resolution.[13] |
| Temperature | 30 °C | Elevated temperatures can improve efficiency and reduce backpressure, but may also alter selectivity.[3][13] |
| Detection (UV) | 310 nm | Furanocoumarins typically have strong absorbance around this wavelength.[14] |
Table 2: Troubleshooting Guide for Common RP-HPLC Issues
| Issue | Potential Cause | Recommended Solution(s) |
| Poor Resolution | Inappropriate mobile phase selectivity | Change the organic modifier (e.g., Acetonitrile to Methanol).[3] |
| Low column efficiency | Use a column with smaller particles or a longer column.[1] | |
| Insufficient retention | Decrease the percentage of organic solvent in the mobile phase.[1] | |
| Peak Tailing | Secondary silanol interactions | Add 0.1% formic acid or TFA to the mobile phase; use a base-deactivated column.[4] |
| Column overload | Reduce sample concentration or injection volume.[4] | |
| Column contamination | Flush the column with a strong solvent (see Protocol 2).[6] | |
| Shifting Retention Times | Column not equilibrated | Ensure the column is flushed with at least 10-20 column volumes of the initial mobile phase.[5] |
| Mobile phase composition change | Prepare fresh mobile phase daily; use a bottle cap that prevents evaporation. | |
| Temperature fluctuations | Use a column oven to maintain a constant temperature.[13] | |
| High Backpressure | Blocked column frit or in-line filter | Reverse flush the column (disconnect from detector); replace the in-line filter.[4] |
| Buffer precipitation | Flush the system with water; ensure buffer is soluble in the mobile phase.[4] |
Experimental Protocols
Protocol 1: Column Cleaning and Regeneration
This protocol is designed to remove strongly retained hydrophobic compounds and other contaminants from a C18 column.
-
Disconnect the Column: Disconnect the column from the detector to prevent contamination.
-
Water Wash: Flush the column with 20 column volumes of HPLC-grade water (to remove buffers).
-
Isopropanol Flush: Flush with 20 column volumes of isopropanol.
-
Tetrahydrofuran (THF) Flush: Flush with 20 column volumes of THF to remove strongly hydrophobic contaminants.
-
Isopropanol Flush: Flush again with 20 column volumes of isopropanol.
-
Re-equilibration: Re-equilibrate the column with the mobile phase (without buffer) for at least 20 column volumes, then with the full mobile phase until the baseline is stable.[6]
Protocol 2: Systematic Approach to Chiral Method Development for this compound
This protocol outlines a screening process to find a suitable method for separating this compound from its enantiomer.
-
Select Chiral Columns: Choose a set of 3-4 CSPs with different selectivities. A good starting set includes polysaccharide-based columns (e.g., Chiralcel® OD, Chiralpak® AD) and a protein-based column (e.g., Chiral-AGP).[9][15]
-
Prepare Mobile Phases:
-
Normal Phase: Hexane/Isopropanol (90:10 v/v). For acidic compounds, add 0.1% TFA. For basic compounds, add 0.1% Diethylamine (DEA).[7]
-
Reverse Phase: Acetonitrile/Water or Methanol/Water with a buffer (e.g., 10 mM Ammonium Bicarbonate).
-
Polar Organic Mode: 100% Acetonitrile or Methanol (with additives like 0.1% TFA/DEA).
-
-
Screening:
-
Inject the racemic standard of Heraclenol onto each column with each mobile phase combination.
-
Use a flow rate of 1.0 mL/min and a temperature of 25 °C.
-
Monitor the separation at 310 nm.
-
-
Optimization:
Visualizations and Workflows
Caption: A workflow for troubleshooting poor HPLC peak resolution.
Caption: Decision tree for selecting an achiral vs. chiral HPLC method.
References
- 1. chromtech.com [chromtech.com]
- 2. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. hplc.eu [hplc.eu]
- 5. Troubleshooting Reversed Phase Chromatography [sigmaaldrich.com]
- 6. The Cleaning and Regeneration of Reversed-Phase HPLC Columns – Chemass [chemass.si]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. csfarmacie.cz [csfarmacie.cz]
- 9. benchchem.com [benchchem.com]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 12. chromatographic rp-hplc method: Topics by Science.gov [science.gov]
- 13. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Solubility Challenges of (-)-Heraclenol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with (-)-Heraclenol in aqueous buffers.
Troubleshooting Guide
Q1: I am having trouble dissolving this compound in my aqueous buffer. What are the first steps I should take?
A1: this compound is a hydrophobic compound with limited aqueous solubility. Direct dissolution in aqueous buffers is often challenging. Here is a logical workflow to address this issue:
Optimizing extraction conditions to maximize (-)-Heraclenol yield.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of (-)-Heraclenol. Our goal is to help you maximize your yield and overcome common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
FAQ 1: I am getting a low yield of this compound. What are the potential causes and how can I improve it?
Answer: Low yields of this compound can stem from several factors, from the plant material itself to the extraction and processing conditions. Here’s a troubleshooting guide to help you identify and resolve the issue:
-
Plant Material:
-
Incorrect Species or Chemotype: Ensure you are using a plant species known to be a rich source of this compound, such as certain Heracleum or Angelica species. The concentration of secondary metabolites can vary significantly even within the same species depending on the chemotype, geographical location, and harvest time.
-
Improper Harvesting and Storage: The concentration of furanocoumarins can be highest in specific plant parts (e.g., seeds, roots) and at certain developmental stages. Post-harvest handling is also critical; improper drying or storage can lead to enzymatic degradation of the target compound.[1][2] Plant material should be thoroughly dried in a well-ventilated area or a low-temperature oven and stored in a cool, dark, and dry place.[3]
-
-
Extraction Parameters:
-
Suboptimal Solvent Choice: The polarity of the extraction solvent is crucial. While polar solvents like methanol and ethanol are often used for furanocoumarin extraction, less polar solvents such as hexane or ethyl acetate might be more selective for this compound, reducing the co-extraction of interfering polar compounds.[4][5][6] Experimenting with solvents of varying polarities is recommended.
-
Inefficient Extraction Method: For thermally stable compounds like furanocoumarins, more advanced extraction techniques such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) can offer higher yields in shorter times compared to traditional methods like maceration or Soxhlet extraction.[7][8]
-
Insufficient Extraction Time and Temperature: Ensure your extraction runs for a sufficient duration to allow for complete leaching of the compound. For methods involving heat, optimizing the temperature is a trade-off between increasing solubility and preventing thermal degradation. Temperatures above 90°C in MAE have been shown to cause degradation of some furanocoumarins.[5]
-
Inadequate Solid-to-Solvent Ratio: A low solvent volume may not be sufficient to fully solubilize the this compound present in the plant matrix. Increasing the solvent-to-solid ratio can improve extraction efficiency.[5]
-
-
Post-Extraction Processing:
-
Degradation During Solvent Removal: Overheating during solvent evaporation using a rotary evaporator can lead to the degradation of this compound. It is advisable to use a controlled, low temperature.
-
Loss During Purification: The purification process, such as column chromatography, may lead to a loss of the compound if not optimized. Ensure the chosen solvent system for chromatography allows for effective elution of this compound.
-
FAQ 2: Which extraction method is the most effective for maximizing this compound yield?
Answer: The "best" method depends on a balance of factors including yield, extraction time, solvent consumption, and available equipment. Here is a comparison of common methods:
-
Maceration: A simple and low-cost method, but it often results in lower yields and requires long extraction times (days).[9][10]
-
Soxhlet Extraction: A classical and exhaustive method that can provide good yields. However, it is time-consuming and uses large volumes of solvent, and the prolonged exposure to heat can risk degradation of thermolabile compounds.[4][7]
-
Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt cell walls, enhancing solvent penetration and mass transfer. It generally offers higher yields and significantly shorter extraction times (minutes) compared to maceration and Soxhlet extraction.[7][11]
-
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to rapidly heat the solvent and plant material, leading to very short extraction times (minutes) and high extraction efficiency. It has been shown to be a highly effective method for extracting furanocoumarins.[5][8]
-
Accelerated Solvent Extraction (ASE): This technique uses elevated temperatures and pressures to increase extraction efficiency. Studies have shown that ASE can provide the highest yields of furanocoumarins.[2][7]
FAQ 3: How can I be sure that the compound I have extracted is indeed this compound and what is its purity?
Answer: After extraction and purification, you need to use analytical techniques to identify and quantify this compound.
-
Identification:
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or a Mass Spectrometer (MS) is a powerful tool for identification. By comparing the retention time and the UV-Vis or mass spectrum of your compound with that of a certified this compound standard, you can confirm its identity.
-
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) can be used to elucidate the structure of the isolated compound, providing definitive identification.
-
-
Quantification and Purity Assessment:
-
HPLC: HPLC with UV detection is a common and accurate method for quantifying this compound. A calibration curve is created using a series of known concentrations of a this compound standard. By comparing the peak area of your sample to the calibration curve, you can determine its concentration and purity.
-
Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can also be used for quantification, especially for volatile compounds.[5]
-
FAQ 4: Are there any known biological signaling pathways affected by furanocoumarins like this compound that I should be aware of for my research?
Answer: Yes, several furanocoumarins have been shown to modulate key cellular signaling pathways, which is the basis for their pharmacological activities. While research specifically on this compound's pathway interactions may be limited, studies on structurally similar furanocoumarins like imperatorin and bergapten provide valuable insights. These compounds have been shown to exert anti-inflammatory and anticancer effects by modulating the following pathways:
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NF-κB (Nuclear Factor kappa-B) Signaling Pathway: Furanocoumarins like imperatorin have been shown to inhibit the activation of the NF-κB pathway.[1][12][13] This pathway is a central regulator of inflammation, and its inhibition leads to a decrease in the production of pro-inflammatory cytokines.
-
MAPK (Mitogen-Activated Protein Kinase) Signaling Pathway: The MAPK pathway is involved in cellular processes like proliferation, differentiation, and apoptosis. Imperatorin has been found to suppress the activation of key components of this pathway, such as p38 and ERK, contributing to its anti-inflammatory and anti-proliferative effects.[1][12]
-
PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival and proliferation. Some furanocoumarins have been reported to modulate this pathway, which is often dysregulated in cancer.
-
STAT3 (Signal Transducer and Activator of Transcription 3) Signaling Pathway: The STAT3 pathway is involved in cell growth and apoptosis. Its modulation by furanocoumarins is another mechanism underlying their potential anticancer properties.
These pathways are often interconnected, and the ability of furanocoumarins to target multiple pathways simultaneously contributes to their therapeutic potential.
Data Presentation: Comparison of Extraction Conditions
The following tables summarize quantitative data from studies on furanocoumarin extraction. While specific data for this compound is limited, these tables provide a comparative overview of how different extraction parameters affect the yield of related furanocoumarins from Heracleum and Angelica species.
Table 1: Effect of Extraction Method on Furanocoumarin Yield from Archangelica officinalis Fruits
| Extraction Method | Total Furanocoumarin Yield (mg/g) | Reference |
| Soxhlet Extraction | Comparable to UAE and MAE (open system) | [7] |
| Ultrasonication (60°C) | Comparable to Soxhlet | [7] |
| MAE (open system) | Comparable to Soxhlet | [7] |
| ASE (Methanol, 100-130°C) | Highest Yield | [7] |
Table 2: Optimization of Microwave-Assisted Extraction (MAE) of Furanocoumarins from Heracleum sosnowskyi Leaves
| Parameter | Condition | Yield of Major Furanocoumarins (mg/g) | Reference |
| Solvent | Hexane | Angelicin: - | [5] |
| Bergapten: - | |||
| Acetone | Angelicin: - | ||
| Bergapten: - | |||
| Methanol | Angelicin: - | ||
| Bergapten: - | |||
| Temperature | 70-90°C (with Hexane) | Highest Yield | [5] |
| Time | 10 min (with Hexane) | Optimal | [5] |
| Solid-to-Solvent Ratio | 1:20 (g/mL) (with Hexane) | Optimal | [5] |
Note: Specific yield values for each solvent were not provided in a comparable format in the source.
Experimental Protocols
Protocol 1: Maceration Extraction of Furanocoumarins
This protocol provides a general procedure for the maceration of plant material to extract furanocoumarins.
-
Preparation of Plant Material:
-
Air-dry the plant material (e.g., roots, seeds of Heracleum or Angelica species) at room temperature or in an oven at a low temperature (40-50°C) until a constant weight is achieved.
-
Grind the dried plant material into a coarse powder using a laboratory mill.
-
-
Extraction:
-
Weigh 100 g of the powdered plant material and place it in a large, sealable glass container.
-
Add 1 L of a suitable solvent (e.g., 80% ethanol, methanol, or hexane). The solvent should completely cover the plant material.
-
Seal the container and let it stand for 3 to 7 days at room temperature.[9]
-
Agitate the mixture occasionally (e.g., by shaking or stirring) to enhance the extraction process.
-
-
Filtration and Concentration:
-
After the maceration period, separate the liquid extract (micelle) from the solid plant residue (marc) by filtration through cheesecloth followed by filter paper.
-
Wash the marc with a small amount of fresh solvent to recover any remaining extract.
-
Combine the filtrates and concentrate the extract using a rotary evaporator at a controlled temperature (e.g., 40°C) to remove the solvent.
-
-
Storage:
-
Store the resulting crude extract in a sealed, airtight container in a cool, dark place (e.g., at 4°C) to prevent degradation.
-
Protocol 2: Soxhlet Extraction of Furanocoumarins
This protocol describes a standard Soxhlet extraction procedure.
-
Preparation of Plant Material:
-
Prepare the dried and powdered plant material as described in Protocol 1.
-
-
Extraction:
-
Place approximately 50 g of the powdered plant material into a cellulose thimble.
-
Place the thimble inside the main chamber of the Soxhlet extractor.
-
Add 500 mL of a suitable solvent (e.g., n-hexane or methanol) to the distillation flask.[4]
-
Assemble the Soxhlet apparatus (distillation flask, Soxhlet extractor, and condenser).
-
Heat the solvent to its boiling point. The solvent vapor will travel up the distillation arm, condense in the condenser, and drip down into the thimble containing the plant material.
-
Allow the extraction to proceed for several hours (e.g., 8-12 hours), or until the solvent in the siphoning tube appears colorless.
-
-
Concentration:
-
After the extraction is complete, turn off the heat and allow the apparatus to cool.
-
Dismantle the apparatus and transfer the solvent containing the extracted compounds from the distillation flask to a round-bottom flask.
-
Concentrate the extract using a rotary evaporator at a controlled temperature.
-
-
Storage:
-
Store the crude extract as described in Protocol 1.
-
Visualizations
Experimental Workflow: Extraction and Purification of this compound
Caption: Workflow for the extraction and purification of this compound from plant material.
Signaling Pathways Modulated by Furanocoumarins
Caption: Furanocoumarins modulate NF-κB and MAPK signaling pathways to exert biological effects.
References
- 1. Imperatorin inhibits mitogen‐activated protein kinase and nuclear factor kappa‐B signaling pathways and alleviates neuroinflammation in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry and health effects of furanocoumarins in grapefruit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Extraction, Isolation, and Purification of Furanocoumarins from Invasive Heracleum sosnowskyi [mdpi.com]
- 6. e-lactancia.org [e-lactancia.org]
- 7. Effect of extraction method on the yield of furanocoumarins from fruits of Archangelica officinalis Hoffm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. philadelphia.edu.jo [philadelphia.edu.jo]
- 10. Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. phcog.com [phcog.com]
- 12. Imperatorin Inhibits Proliferation, Migration, and Inflammation via Blocking the NF-κB and MAPK Pathways in Rheumatoid Fibroblast-like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Minimizing degradation of (-)-Heraclenol during storage and handling.
This guide provides researchers, scientists, and drug development professionals with essential information for minimizing the degradation of (-)-Heraclenol during storage and handling. By following these recommendations, users can ensure the integrity and activity of the compound throughout their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties? this compound is a natural furanocoumarin, a class of organic compounds produced by various plants.[1][2] Its structure consists of a psoralen core fused with a furan ring, making it susceptible to degradation from environmental factors.[3] Furanocoumarins are known to be toxic to fungi and can cause phytophotodermatitis upon exposure to UV light.
Q2: What are the primary factors that cause this compound to degrade? Like many furanocoumarins, this compound is susceptible to degradation from exposure to light (photolysis), high temperatures, and non-neutral pH conditions (hydrolysis).[4] Oxidation, particularly of the side chain, is also a potential degradation pathway.
Q3: How should I store the solid (powder) form of this compound? Solid this compound should be stored in a tightly sealed, airtight container, protected from light. For long-term storage, it is recommended to keep it in a freezer at or below -20°C.
Q4: What is the best solvent to use for making a stock solution? For long-term storage, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is a common choice for dissolving compounds like this compound for biological assays. Anhydrous ethanol can also be used. Stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q5: My this compound solution has been stored at room temperature on the lab bench. Is it still usable? It is highly likely that the compound has undergone significant degradation. Furanocoumarins are sensitive to both light and temperature.[4] Exposure to ambient light and temperature can lead to the formation of various degradation products, reducing the concentration and potency of the active compound.[5] It is strongly recommended to use a fresh, properly stored sample for experiments.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution & Prevention |
| Loss of biological activity in my assay. | Compound degradation due to improper storage or handling. | 1. Verify Storage: Confirm that stock solutions are stored at ≤ -20°C and protected from light. 2. Check Handling: Avoid repeated freeze-thaw cycles by storing in single-use aliquots. When preparing working solutions, minimize the time the stock solution spends at room temperature. 3. Prepare Fresh: Always prepare fresh working dilutions immediately before an experiment from a properly stored stock solution. |
| I see unexpected peaks in my HPLC/LC-MS analysis. | The presence of degradation products. | 1. Identify the Cause: These peaks likely correspond to products from hydrolysis of the ether side chain or photolytic reactions.[4][6][7] 2. Review Your Protocol: Were the samples exposed to light for an extended period? Was the pH of the solution acidic or basic? Was it exposed to high temperatures? 3. Prevention: Store all solutions containing this compound in amber vials or wrap them in foil. Maintain a neutral pH unless the experiment requires otherwise. Keep samples cool. |
| My compound precipitates when I add it to my aqueous cell culture medium. | Low aqueous solubility of this compound. | 1. Modify Dilution Method: Do not dilute the DMSO stock directly into a large volume of aqueous buffer. First, make an intermediate dilution in a small volume of pre-warmed (37°C) culture medium containing serum, vortexing gently. Then, add this intermediate dilution to the final volume of medium.[8][9][10] 2. Limit Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is non-toxic (typically ≤ 0.5%).[8] |
| The color of my stock solution has changed over time. | This can be an indicator of significant chemical degradation. | 1. Discard the Solution: Do not use a solution that has changed in appearance. 2. Prepare a Fresh Stock: Use fresh, solid compound to prepare a new stock solution, strictly following the recommended storage and handling protocols. |
Quantitative Data & Stability Recommendations
Table 1: Summary of Factors Affecting Furanocoumarin Stability
| Factor | Condition | Effect on Stability | Recommendation |
| Temperature | High Temperature (>25°C) | Accelerates degradation. | Store solid and stock solutions at ≤ -20°C. Minimize time at room temperature. |
| Refrigerated (4°C) | Suitable for short-term storage (days to weeks) of solutions, if protected from light.[11] | For long-term stability, freezing is superior. | |
| Frozen (≤ -20°C) | Optimal for long-term storage of both solid and stock solutions.[11] | Use a non-frost-free freezer to avoid temperature cycles. | |
| Light | UV or Ambient Light | Causes rapid photolytic degradation.[4][5] | Store in amber vials or wrap containers in aluminum foil. Work in a subdued lighting environment when possible. |
| pH | Acidic (<5) or Alkaline (>8) | Can catalyze hydrolysis of the ether side chain and lactone ring. | Maintain solutions at a neutral pH (~7) unless experimentally required. Use buffered solutions. |
| Oxygen | Presence of Air | Can lead to oxidative degradation of the furan ring and side chain. | Purge stock solution vials with an inert gas (e.g., argon or nitrogen) before sealing for long-term storage. |
Table 2: Properties of Recommended Solvents for Stock Solutions
| Solvent | Abbreviation | Polarity | Notes for Use |
| Dimethyl Sulfoxide | DMSO | Polar Aprotic | Excellent solubilizing power for many organic compounds. Use anhydrous, high-purity grade. Hygroscopic; store properly. Keep final concentration in assays low (e.g., <0.5%) to avoid cell toxicity. |
| Ethanol | EtOH | Polar Protic | Good alternative to DMSO. Use absolute (≥99.5%) ethanol to minimize water content. Can be less toxic to cells than DMSO at similar concentrations. |
| Methanol | MeOH | Polar Protic | Can be used for initial dissolution but may be more toxic to cells than ethanol. Ensure high purity. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Preparation: Allow the vial of solid this compound (Molar Mass: 304.29 g/mol ) to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh a precise amount of the solid compound (e.g., 1 mg) in a sterile microcentrifuge tube.
-
Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to achieve a 10 mM concentration.
-
Calculation Example: For 1 mg of this compound: Volume (L) = (Mass (g) / Molar Mass ( g/mol )) / Concentration (mol/L) Volume (µL) = (0.001 g / 304.29 g/mol ) / 0.010 mol/L * 1,000,000 µL/L ≈ 328.6 µL
-
-
Mixing: Vortex the solution thoroughly for 1-2 minutes until the solid is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Storage:
-
Dispense the stock solution into single-use aliquots in amber or foil-wrapped microcentrifuge tubes.
-
Store the aliquots in a freezer at -20°C or -80°C.
-
Label clearly with compound name, concentration, solvent, and date.
-
Protocol 2: Preparation of Working Solutions for Cell Culture Assays
This protocol is designed to prevent the precipitation of hydrophobic compounds in aqueous media.[8][9]
-
Thaw Stock: Remove one aliquot of the 10 mM DMSO stock solution from the freezer and thaw it completely at room temperature.
-
Pre-warm Medium: Pre-warm your cell culture medium (containing serum) to 37°C.
-
Intermediate Dilution: To prepare a 10 µM final concentration, first make a 100-fold serial dilution. Pipette 990 µL of the pre-warmed medium into a sterile tube. Add 10 µL of the 10 mM stock solution directly into the medium.
-
Mix Immediately: Immediately cap the tube and vortex gently or invert several times to ensure rapid and complete mixing before the compound can precipitate.
-
Final Application: Use this freshly prepared working solution to treat your cells. Ensure the final DMSO concentration is within the tolerance level for your specific cell line.
Visualizations: Workflows and Degradation Pathways
Diagram 1: Recommended Handling Workflow
Caption: Workflow for proper storage and handling of this compound.
Diagram 2: Proposed Degradation Pathways
Caption: Proposed degradation pathways for this compound.
References
- 1. scilit.com [scilit.com]
- 2. Heraclenol | C16H16O6 | CID 73253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Psoralen - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Degradation of psoralen photo-oxidation products induced by ferrous ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC and LC-MS/MS studies for the identification and characterization of degradation products of acebutolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of the degradation products of bambuterol using LCMS-QTOF and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting Poor Reproducibility in (-)-Heraclenol Bioassays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered during (-)-Heraclenol bioassays. Poor reproducibility can hinder the progress of promising research, and this resource aims to provide clear, actionable solutions to ensure the reliability and consistency of your experimental results.
Frequently Asked Questions (FAQs)
Q1: My this compound bioassay results are inconsistent between experiments. What are the most common causes?
A1: Poor reproducibility in this compound bioassays can stem from a variety of factors. The most common culprits include:
-
Compound Stability: this compound, like many furanocoumarins, can be sensitive to light, pH, and temperature. Degradation of the compound can lead to a significant loss of activity.
-
Solvent Effects: The choice of solvent for dissolving this compound and the final concentration in the assay can impact its solubility and activity.
-
Cell Culture Conditions: Variations in cell passage number, confluency, and media composition can alter cellular responses to the compound.
-
Assay Protocol Deviations: Even minor changes in incubation times, reagent concentrations, or washing steps can introduce variability.
-
Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variations in compound and reagent concentrations.
Q2: How can I ensure the stability of my this compound stock solution?
A2: To maintain the integrity of your this compound stock solution, it is crucial to handle and store it properly. Furanocoumarins are known to be sensitive to environmental factors.[1] Store stock solutions in amber vials to protect them from light and at -20°C or lower for long-term storage. For working solutions, prepare them fresh for each experiment if possible. Avoid repeated freeze-thaw cycles. The stability of similar natural compounds is known to be influenced by pH, with acidic conditions often favoring stability.[2]
Q3: What is the optimal solvent for dissolving this compound?
A3: Dimethyl sulfoxide (DMSO) is a commonly used solvent for dissolving furanocoumarins for in vitro bioassays. However, it is critical to ensure that the final concentration of DMSO in the assay medium is low (typically ≤ 0.5%) to avoid solvent-induced toxicity or off-target effects on the cells. Always include a vehicle control (media with the same concentration of DMSO as the treatment wells) in your experiments to account for any solvent effects.
Q4: I am observing high background noise in my assay. What could be the reason?
A4: High background noise can be caused by several factors, including:
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Reagent Contamination: Ensure all reagents and media are sterile and free from microbial contamination.
-
Assay Plate Issues: Use high-quality, sterile assay plates. Inconsistent well surfaces can lead to variable cell attachment and growth.
-
Detection Instrument Settings: Optimize the settings of your plate reader or other detection instruments to maximize the signal-to-noise ratio.
Troubleshooting Guides
Issue 1: Inconsistent IC50 or MIC Values
| Potential Cause | Troubleshooting Step |
| This compound Degradation | Prepare fresh dilutions from a properly stored stock solution for each experiment. Minimize exposure of the compound to light. Consider conducting a stability study of this compound under your specific experimental conditions (pH, temperature, light). |
| Cell Viability and Density | Ensure consistent cell seeding density and viability across all experiments. Use cells within a specific passage number range. |
| Inconsistent Incubation Times | Strictly adhere to the specified incubation times in your protocol. Use a timer to ensure consistency. |
| Pipetting Inaccuracy | Calibrate your pipettes regularly. Use appropriate pipetting techniques to ensure accuracy and precision. |
Issue 2: High Variability Between Replicate Wells
| Potential Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a homogenous cell suspension before seeding. Mix the cell suspension gently but thoroughly between pipetting into wells. |
| Edge Effects in Assay Plates | To minimize edge effects, consider not using the outermost wells of the plate for experimental samples. Fill these wells with sterile media or buffer. |
| Incomplete Reagent Mixing | Gently mix the plate after adding each reagent, either by tapping or using a plate shaker at a low speed. |
Issue 3: No or Low Bioactivity Observed
| Potential Cause | Troubleshooting Step |
| Incorrect Compound Concentration | Verify the concentration of your stock solution. Perform a serial dilution to test a wide range of concentrations. |
| Assay Sensitivity | Ensure your assay is sensitive enough to detect the expected biological effect. You may need to optimize the assay conditions or choose a different assay. |
| Cell Line Resistance | The chosen cell line may be resistant to the effects of this compound. Consider testing a panel of different cell lines. |
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound bioassays. It is important to note that direct comparisons of IC50 and MIC values across different studies can be challenging due to variations in experimental conditions.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Assay Type | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Broth microdilution | 0.68 | [3] |
| Staphylococcus epidermidis | Broth microdilution | 0.64 | [3] |
| Pseudomonas aeruginosa | Broth microdilution | 0.70 | [3] |
| Enterobacter cloacae | Broth microdilution | 0.77 | [3] |
| Klebsiella pneumoniae | Broth microdilution | 0.85 | [3] |
| Streptococcus mutans | Broth microdilution | 0.53 | [3] |
| Streptococcus viridans | Broth microdilution | 0.50 | [3] |
| Uropathogenic E. coli (UPEC) CFT073 | Broth microdilution | 1024 | [3] |
Table 2: Cytotoxicity and Antiplasmodial Activity of this compound
| Cell Line/Organism | Assay Type | IC50 (µg/mL) | Notes | Reference |
| Vero cells | Cytotoxicity | > 1024 | No significant cytotoxicity observed at MIC for UPEC. | [3] |
| Plasmodium falciparum (Chloroquine-sensitive) | Antiplasmodial | 6.0 | [4] | |
| Plasmodium falciparum (Chloroquine-resistant) | Antiplasmodial | 6.0 | [4] |
Experimental Protocols
General Protocol for Cytotoxicity (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
General Protocol for Antimicrobial (Broth Microdilution) Assay
-
Compound Preparation: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate containing broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathway and Experimental Workflow Diagrams
Troubleshooting Workflow for Poor Reproducibility
Caption: A logical workflow for diagnosing and addressing poor reproducibility.
General Apoptosis Signaling Pathway
While the specific mechanism for this compound is not fully elucidated, many natural compounds induce apoptosis through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways.
Caption: Overview of key pathways in programmed cell death.
Simplified MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is a crucial signaling cascade involved in cell proliferation and survival, and it is a common target for anticancer compounds.
Caption: Key components of the MAPK/ERK signaling cascade.
Simplified NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation and cell survival. Its inhibition is a therapeutic strategy for various diseases.
Caption: Overview of the NF-κB inflammatory signaling pathway.
References
Dealing with interference from other furanocoumarins in plant extracts.
Welcome to the Technical Support Center for Furanocoumarin Analysis. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on managing interference from furanocoumarins in plant extracts.
Frequently Asked Questions (FAQs)
Q1: What are furanocoumarins and why do they cause interference?
A1: Furanocoumarins are a class of organic chemical compounds produced by a variety of plants as a defense mechanism.[1] They are composed of a furan ring fused with a coumarin. Structurally, they can be divided into linear (psoralen type) and angular (angelicin type) forms.[2] These compounds are notorious for causing interference in both analytical and biological assays. Analytically, their similar structures can lead to co-elution challenges in chromatography.[3] Biologically, they are well-known inhibitors of cytochrome P450 enzymes, particularly CYP3A4 in the gut, which can lead to significant drug-food interactions by altering the metabolism of co-administered drugs.[4][5][6][7]
Q2: Which furanocoumarins commonly interfere with each other, and in what sources are they found?
A2: Interference is common among furanocoumarin isomers and structurally related compounds which can be challenging to separate chromatographically.[8] Key sources are plants from the Apiaceae (e.g., parsley, parsnip, celery) and Rutaceae (e.g., grapefruit, lime, bergamot) families.[9] For example, grapefruit juice is a major dietary source of furanocoumarins like bergamottin and 6′,7′-dihydroxybergamottin.[10]
| Furanocoumarin | Common Plant Sources | Potential for Interference |
| Linear Furanocoumarins | High due to shared core structure | |
| Psoralen | Figs, Celery, Parsley | Co-elution with isomers like Angelicin |
| Bergapten (5-methoxypsoralen) | Bergamot orange, Parsnip, Celery, Grapefruit | Structural isomer of Xanthotoxin, potential overlap |
| Xanthotoxin (8-methoxypsoralen) | Parsnip, Celery, Angelica root | Structural isomer of Bergapten, requires high-resolution separation |
| Isopimpinellin | Parsnip, Angelica root, Celery | Often present in complex mixtures with other psoralens |
| Bergamottin | Grapefruit, Pomelo, Bergamot orange | Major contributor to CYP3A4 inhibition |
| Angular Furanocoumarins | ||
| Angelicin | Angelica archangelica, Psoralea corylifolia | Co-elution with its linear isomer, Psoralen |
| Pimpinellin | Pimpinella saxifraga, Angelica root | Can interfere with other dimethoxy-furanocoumarins |
Q3: What is the primary mechanism of furanocoumarin interference in drug development studies?
A3: The primary mechanism is the inhibition of cytochrome P450 (CYP) enzymes, a superfamily of enzymes essential for drug metabolism.[5][11] Furanocoumarins, particularly those from grapefruit juice like bergamottin and its derivatives, are potent mechanism-based inhibitors of CYP3A4.[4][6][7] This means they are converted by the enzyme into a reactive metabolite that binds irreversibly, inactivating the enzyme.[11] This inactivation decreases the first-pass metabolism of many drugs, leading to significantly elevated plasma concentrations and potential toxicity.[6][11]
Experimental Workflows & Signaling Pathways
A clear workflow is essential for reproducible results. The following diagram outlines a general procedure for the analysis of furanocoumarins from plant extracts.
Caption: Workflow from sample preparation to final analysis.
The diagram below illustrates the mechanism by which furanocoumarins inhibit the metabolic activity of CYP3A4 enzymes on a substrate drug.
Caption: Furanocoumarins irreversibly inhibit CYP3A4 activity.
Troubleshooting Guide
Q: My target furanocoumarin is co-eluting with an interfering compound. How can I improve chromatographic separation?
A: Co-elution is a common issue due to the structural similarity of furanocoumarins.[3]
-
Modify the Mobile Phase: Adjust the solvent ratio (e.g., acetonitrile vs. methanol) or the pH. Using 0.1% formic acid in both water and acetonitrile is a common starting point for LC-MS methods.[12]
-
Change the Column: Switch to a column with a different stationary phase (e.g., Phenyl-Hexyl instead of C18) to alter selectivity. A column with a smaller particle size (e.g., 1.7 µm) can also significantly increase resolution.[1][12]
-
Adjust the Gradient: Make the elution gradient shallower to increase the separation time between closely eluting peaks.
-
Lower the Temperature: Reducing the column temperature can sometimes improve the separation of isomers.
Caption: Decision tree for resolving co-eluting peaks.
Q: I'm seeing low recovery of furanocoumarins after sample preparation. What are the potential causes?
A: Low recovery can stem from several stages in the sample preparation process.
-
Inefficient Extraction: The choice of solvent is critical. Furanocoumarins have varying polarities. A multi-step extraction with solvents of different polarities (e.g., methanol followed by ethyl acetate) may be necessary.[12][13] Techniques like microwave-assisted extraction (MAE) or ultrasonication can improve efficiency over simple maceration.[13][14]
-
Poor SPE Performance: Ensure the Solid-Phase Extraction (SPE) cartridge (e.g., C18) is appropriate and has not been overloaded.[15] The conditioning, loading, washing, and elution steps must be optimized. For complex matrices, a modern technique like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) might provide better recovery.[2][8]
-
Analyte Degradation: Furanocoumarins can be sensitive to light and high temperatures. Protect samples from light and avoid excessive heat during solvent evaporation steps.
Q: My baseline is noisy in my HPLC chromatogram. What should I check?
A: A noisy baseline can obscure small peaks and affect integration accuracy.
-
Mobile Phase Issues: Ensure solvents are high-purity (HPLC or MS grade), filtered, and properly degassed. Air bubbles in the pump are a common cause of baseline noise.
-
System Contamination: A dirty detector flow cell, contaminated column, or injector can cause noise. Flush the system with a strong solvent (like isopropanol) to clean it.[16]
-
Detector Lamp Failure: In UV detectors, an aging lamp can lead to increased noise. Check the lamp's energy output.
-
Leaks: Check all fittings for leaks, as even a small leak can cause pressure fluctuations and a noisy baseline.[17]
Key Experimental Protocol
UPLC-MS/MS Method for Furanocoumarin Quantification
This protocol is adapted from methods developed for the analysis of furanocoumarins in citrus and biological samples.[1][12] It is designed for high sensitivity and selectivity, which is crucial for resolving interfering isomers.
1. Sample Preparation (QuEChERS Method)
-
Weigh 5 grams of the homogenized plant sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Vortex vigorously for 5 minutes.
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaOAc).
-
Shake by hand for 5 minutes to ensure mixing and prevent salt clumping.
-
Centrifuge at 4000 rpm for 3 minutes.
-
Collect the upper acetonitrile layer and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
Spike with an appropriate internal standard if required.
2. Chromatographic Conditions
-
System: UPLC coupled to a tandem mass spectrometer (MS/MS).[1]
-
Column: Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm).[1][12]
-
Mobile Phase A: 0.1% Formic Acid in Water.[12]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[12]
-
Column Temperature: 25 °C.[1]
-
Injection Volume: 5 µL.[1]
-
Gradient Program:
Time (min) % B 0.0 10 1.0 40 5.0 95 6.0 95 6.1 10 | 8.0 | 10 |
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions must be optimized for each target furanocoumarin.
-
Example MRM Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) Psoralen 187.0 131.0 Bergapten 217.0 202.0 Xanthotoxin 217.0 174.0 Bergamottin 339.1 203.1 | 6',7'-Dihydroxybergamottin | 373.1 | 203.1 |
This technical guide provides a starting point for addressing the complex challenges associated with furanocoumarin analysis. For specific issues, always refer to validated methods and consider consulting with an analytical chemistry expert.
References
- 1. Identification and Quantitation of Furocoumarins in Popularly Consumed Foods in the U.S. Using QuEChERS Extraction Coupled with UPLC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Inhibition of cytochrome P450 by furanocoumarins in grapefruit juice and herbal medicines. | Semantic Scholar [semanticscholar.org]
- 5. cdn.amegroups.cn [cdn.amegroups.cn]
- 6. tandfonline.com [tandfonline.com]
- 7. Inhibition of cytochrome P450 by furanocoumarins in grapefruit juice and herbal medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Chemistry and health effects of furanocoumarins in grapefruit - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.flvc.org [journals.flvc.org]
- 12. Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isolation and Characterization of Furanocoumarins from Golden Delicious Apple Seeds [jmchemsci.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. ijsdr.org [ijsdr.org]
- 17. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
Technical Support Center: Optimization of Cell-based Cytotoxicity Assays for (-)-Heraclenol
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for conducting cell-based cytotoxicity assays with the natural compound (-)-Heraclenol.
Frequently Asked Questions (FAQs)
Q1: I am observing low or no significant cytotoxicity with this compound. Is this an expected result?
A1: This finding may be consistent with existing research. For example, one study using an MTT assay on the Vero cell line found that this compound did not exhibit significant cytotoxicity, causing only a 13% decrease in cell viability at its Minimum Inhibitory Concentration (MIC) of 1024 µg/mL. The cytotoxic effect of any compound is highly dependent on the cell line, concentration, and assay duration[1][2]. It is crucial to test a broad concentration range and consider extending incubation times to observe potential delayed effects.
Q2: How should I dissolve this compound for my cell culture experiments?
A2: Like many natural products, this compound may have limited aqueous solubility. The recommended approach is to first dissolve the compound in a small amount of a sterile, cell-culture grade solvent like Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution[3]. This stock can then be diluted in the cell culture medium to the final desired concentrations. Always ensure the final concentration of the solvent in the culture medium is low (typically ≤0.5%) to avoid solvent-induced toxicity[4]. A vehicle control (medium with the same final concentration of solvent) must be included in every experiment[4].
Q3: My results from different cytotoxicity assays (e.g., MTT vs. LDH release) are conflicting. What could be the reason?
A3: Discrepancies between different assay types often point towards a specific mechanism of action or an assay-specific artifact[4].
-
Metabolic Assays (MTT, Resazurin): These measure mitochondrial activity. A compound can reduce the signal by inhibiting metabolism without causing immediate cell death (a cytostatic effect)[4][5].
-
Membrane Integrity Assays (LDH, Trypan Blue): These measure the release of cellular components from damaged membranes, which is a hallmark of necrosis[5][6]. They may not detect early-stage apoptosis where the membrane is still intact[4]. Conflicting results are valuable. For instance, a reduced MTT signal with no corresponding LDH release could suggest that this compound is cytostatic or induces apoptosis rather than necrosis.
Q4: My IC50 values for this compound are inconsistent between experiments. What are the common causes?
A4: Inconsistent IC50 values are a frequent issue in cytotoxicity testing. Key factors include:
-
Cell Density: The number of cells seeded per well is critical. Too low a density can make cells overly sensitive, while high density can mask toxicity due to nutrient depletion[4][7]. Ensure consistent cell seeding for all experiments.
-
Incubation Time: The duration of compound exposure can significantly alter IC50 values, as some compounds may have delayed cytotoxic effects[1][4][8].
-
Assay Conditions: Variations in incubation time with the detection reagent (e.g., MTT, resazurin) can lead to variability[8].
-
Compound Stability: Ensure the compound is stable in the culture medium for the duration of the experiment.
Troubleshooting Guide
This section addresses specific problems you may encounter during your assays.
Problem 1: High background absorbance in control wells.
-
Possible Cause: High cell density leading to an overly strong signal[7].
-
Solution: Perform a cell titration experiment to determine the optimal cell number that provides a robust signal without reaching saturation[7].
-
Possible Cause: Contamination of reagents or culture.
-
Solution: Use fresh, sterile reagents and visually inspect cultures for any signs of microbial contamination.
-
Possible Cause: Components in the cell culture medium, such as phenol red, may interfere with absorbance or fluorescence readings[6].
-
Solution: Test the medium components for interference and consider using a medium without phenol red for the assay readout step[6].
Problem 2: High variability between replicate wells.
-
Possible Cause: Uneven cell distribution during seeding.
-
Solution: Ensure the cell suspension is homogenous before and during plating. Gently rock the plate in a cross pattern after seeding to ensure even distribution.
-
Possible Cause: "Edge effects" due to evaporation in the outer wells of the plate during extended incubations[6].
-
Solution: Avoid using the outermost wells for experimental conditions. Instead, fill them with sterile PBS or medium to maintain humidity within the plate[6].
-
Possible Cause: Inaccurate pipetting.
-
Solution: Use calibrated pipettes and ensure consistent technique when adding cells, compound, and assay reagents.
Problem 3: Unexpectedly high cytotoxicity at all concentrations.
-
Possible Cause: Compound precipitation in the culture medium.
-
Solution: Visually inspect the wells after adding the diluted compound. If precipitate is observed, you may need to adjust the solvent or final concentration.
-
Possible Cause: Solvent toxicity.
-
Solution: Ensure your vehicle control shows high cell viability and that the final solvent concentration is non-toxic to your specific cell line.
-
Possible Cause: Incorrect compound concentration.
-
Solution: Double-check all calculations for serial dilutions and ensure the stock solution concentration is accurate.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for unexpected cytotoxicity results.
Quantitative Data Summary
The following table summarizes available quantitative data for this compound. Researchers should use this as a reference point, recognizing that results can vary significantly between different cell lines and experimental conditions.
| Compound | Cell Line | Assay Type | Concentration | Result | Reference |
| This compound | Vero | MTT | 1024 µg/mL (MIC) | 13% decrease in cell viability | [9] |
Experimental Protocols
Protocol: MTT Cytotoxicity Assay
This protocol describes a standard procedure for evaluating the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity[10].
1. Materials and Reagents:
-
This compound
-
Cell culture grade DMSO
-
Selected mammalian cell line
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom cell culture plates
2. Experimental Workflow Diagram
Caption: General experimental workflow for an MTT cytotoxicity assay.
3. Step-by-Step Procedure:
-
Cell Seeding (Day 1):
-
Harvest and count cells, ensuring viability is >95%.
-
Dilute the cell suspension to the optimized seeding density (e.g., 5,000-10,000 cells/well).
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
-
Compound Preparation and Treatment (Day 2):
-
Prepare a 1000x stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to create 2x working concentrations.
-
Remove the old medium from the cells and add 100 µL of the appropriate working concentration to each well. Include wells for "untreated" (medium only) and "vehicle control" (medium with the highest concentration of DMSO).
-
Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Readout (Day 3-5):
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer (e.g., DMSO) to each well.
-
Mix gently on an orbital shaker for 5-10 minutes to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader[7].
-
4. Data Analysis:
-
Subtract the average absorbance of blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Potential Signaling Pathway
While the specific cytotoxic mechanism of this compound is not fully elucidated, many natural compounds exert their effects by inducing apoptosis. The diagram below illustrates a generalized intrinsic apoptosis pathway that could be investigated.
Caption: Generalized intrinsic apoptosis pathway potentially affected by natural compounds.
References
- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Strategies to Reduce the High MIC of (-)-Heraclenol Against Uropathogenic E. coli (UPEC)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the high Minimum Inhibitory Concentration (MIC) of (-)-Heraclenol against Uropathogenic E. coli (UPEC).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its high MIC against UPEC a concern?
A1: this compound is a natural furanocoumarin compound that has demonstrated antimicrobial and antibiofilm activity against UPEC[1][2][3]. It is believed to function by inhibiting histidine biosynthesis through binding to the active site of the HisC enzyme[1][2][3]. However, the reported MIC value is high (1024 µg/mL), a concentration that is not clinically achievable in human tissues, thus limiting its direct therapeutic potential[1][2][3].
Q2: What are the primary strategies to overcome the high MIC of this compound?
A2: The two main strategies suggested by research are:
-
Synergistic Combination: Using this compound in combination with other antimicrobial agents to enhance its efficacy[1][2][3].
-
Chemical Modification: Altering the chemical structure of this compound to increase its potency and reduce its MIC[1][2][3].
Q3: How can I test for synergistic effects between this compound and other antimicrobials?
A3: The most common method is the checkerboard assay, which systematically tests a range of concentrations of two compounds, alone and in combination[4][5][6][7]. The interaction is quantified by calculating the Fractional Inhibitory Concentration (FIC) index.
Q4: Are there examples of other furanocoumarins showing synergistic activity with antibiotics?
A4: Yes, studies have shown that other furanocoumarins, such as imperatorin, can exhibit synergistic effects when combined with antibiotics like ampicillin and ceftazidime against Pseudomonas aeruginosa, another Gram-negative bacterium. This suggests that exploring such combinations for this compound against UPEC is a promising avenue[2]. Bergapten and xanthotoxin are other furanocoumarins with demonstrated antibacterial properties[8][9][10][11][12].
Q5: What is the mechanism of action of this compound against UPEC?
A5: this compound is proposed to inhibit the histidine biosynthesis pathway in UPEC[1][2][3]. It is believed to bind to the active site of HisC, an enzyme crucial for the production of histidine, an essential amino acid for bacterial survival and virulence[1][2][3][13][14][15].
Troubleshooting Guides
Issue 1: Solubility of this compound in Assay Media
-
Problem: Natural compounds like this compound are often lipophilic and have poor solubility in aqueous culture media, which can lead to inaccurate MIC values[1][4][16].
-
Troubleshooting Steps:
-
Solvent Selection: Use a minimal amount of a suitable solvent such as dimethyl sulfoxide (DMSO) to prepare the stock solution. Ensure the final concentration of the solvent in the assay does not exceed a level that affects bacterial growth (typically <1%)[4].
-
Use of Surfactants: Consider the addition of a non-inhibitory surfactant, like Tween 80, to the culture medium to improve the dispersion of the compound.
-
Nanoformulation: Encapsulating this compound in nanoparticles or nanoemulsions can significantly improve its solubility and bioavailability[3].
-
Issue 2: Color Interference in MIC Assays
-
Problem: Natural compounds can be colored, which may interfere with spectrophotometric readings of bacterial growth (optical density)[1][4].
-
Troubleshooting Steps:
-
Visual Inspection: Rely on visual inspection for turbidity as the primary determinant of growth.
-
Use of Metabolic Indicators: Employ a redox indicator, such as resazurin or tetrazolium salts (e.g., INT), which changes color in response to bacterial metabolic activity. This provides a colorimetric endpoint that is independent of the compound's color[4].
-
Blank Controls: For each concentration of this compound, include a control well with the compound in the medium but without bacteria to measure the background absorbance. Subtract this value from the absorbance of the corresponding well with bacteria[17].
-
Issue 3: Inconsistent Results in Checkerboard Assays
-
Problem: Discrepancies between results from 96-well plate checkerboard assays and larger volume cultures can occur[18].
-
Troubleshooting Steps:
-
Standardize Inoculum: Ensure the bacterial inoculum size is consistent across all experiments, as this can significantly impact MIC results[4].
-
Growth Conditions: Maintain consistent growth conditions (medium, temperature, incubation time, and aeration) between the checkerboard assay and any follow-up experiments[18].
-
Compound Stability: Verify the stability of this compound and the combination agent in the assay medium over the incubation period.
-
Quantitative Data Summary
Table 1: Antimicrobial Activity of this compound and Other Furanocoumarins
| Compound | Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | Uropathogenic E. coli (UPEC) | 1024 | [1][2][3] |
| Imperatorin | Pseudomonas aeruginosa | - (Synergy with ampicillin/ceftazidime) | [2] |
| Xanthotoxin | Staphylococcus aureus | >50 | [19] |
| Xanthotoxin | Bacillus subtilis | >50 | [19] |
| Xanthotoxin | Pseudomonas aeruginosa | >80 |[19] |
Table 2: Interpretation of Fractional Inhibitory Concentration (FIC) Index in Checkerboard Assays
| FIC Index | Interpretation | Reference |
|---|---|---|
| ≤ 0.5 | Synergy | [4][5][6][7] |
| > 0.5 to 4.0 | Additive/Indifference | [4][5][6][7] |
| > 4.0 | Antagonism |[4][5][6][7] |
Experimental Protocols
Protocol 1: Checkerboard Synergy Assay
This protocol is adapted from standard checkerboard assay methodologies[4][5][6][7][20].
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and the synergistic agent (e.g., an antibiotic) in a suitable solvent (e.g., DMSO).
-
Prepare a UPEC suspension equivalent to a 0.5 McFarland standard in Mueller-Hinton Broth (MHB), then dilute to a final concentration of 5 x 10^5 CFU/mL.
-
-
Assay Setup:
-
In a 96-well microtiter plate, add 50 µL of MHB to each well.
-
Along the x-axis (e.g., columns 1-10), create a two-fold serial dilution of this compound.
-
Along the y-axis (e.g., rows A-G), create a two-fold serial dilution of the synergistic agent.
-
Column 11 should contain serial dilutions of this compound alone, and row H should contain serial dilutions of the synergistic agent alone to determine their individual MICs.
-
Column 12 should contain a growth control (MHB + inoculum) and a sterility control (MHB only).
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared UPEC inoculum to each well (except the sterility control).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Visually inspect the plate for turbidity to determine the MIC of each compound alone and in combination.
-
Calculate the FIC for each compound:
-
FIC of this compound = MIC of this compound in combination / MIC of this compound alone
-
FIC of Synergistic Agent = MIC of Synergistic Agent in combination / MIC of Synergistic Agent alone
-
-
Calculate the FIC Index: FIC Index = FIC of this compound + FIC of Synergistic Agent.
-
Interpret the results based on the values in Table 2.
-
Visualizations
Caption: Workflow for the checkerboard synergy assay.
Caption: Proposed mechanism of action of this compound.
References
- 1. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Improved Solubility and Activity of Natural Product in Nanohydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reproducibility challenges in the search for antibacterial compounds from nature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. emerypharma.com [emerypharma.com]
- 8. Novel application of bergapten and quercetin with anti-bacterial, osteogenesis-potentiating, and anti-inflammation tri-effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Xanthotoxin (8-methoxypsoralen): A review of its chemistry, pharmacology, pharmacokinetics, and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological Properties of Bergapten: Mechanistic and Therapeutic Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bergapten: A review of its pharmacology, pharmacokinetics, and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Biosynthesis of Histidine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Histidine biosynthesis, its regulation and biotechnological application in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Histidine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. scielo.br [scielo.br]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Use of checkerboard assay to determine the synergy between essential oils extracted from leaves of Aegle marmelos (L.) Correa and nystatin against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent non-specific binding of (-)-Heraclenol in assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing non-specific binding of (-)-Heraclenol in various assays.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a problem in assays with this compound?
A1: Non-specific binding refers to the interaction of a ligand, in this case, this compound, with surfaces or molecules other than its intended biological target. This can include binding to plasticware (like microplates and pipette tips), other proteins in a complex mixture, or membranes.[1] this compound, as a furanocoumarin, possesses a hydrophobic character which increases its propensity for non-specific binding through hydrophobic interactions.[1] This phenomenon can lead to a high background signal, reduced assay sensitivity, and inaccurate quantification of the specific interaction being studied, ultimately resulting in unreliable experimental data.
Q2: What are the common causes of non-specific binding?
A2: The primary drivers of non-specific binding are hydrophobic and electrostatic interactions.[1] For a lipophilic molecule like this compound, hydrophobic interactions with plastic surfaces and other biomolecules are a major concern. Other contributing factors include suboptimal buffer conditions (pH and ionic strength), insufficient blocking of non-target sites, and the quality of the biological reagents used in the assay.
Q3: How can I detect non-specific binding in my assay?
A3: A common method to assess non-specific binding is to run a control experiment. For instance, in a protein binding assay, you can measure the binding of this compound in the absence of the target protein or in the presence of a large excess of an unlabeled competitor that saturates the specific binding sites. Any remaining signal is considered non-specific. In cell-based assays, control wells without cells or with a non-target cell line can help quantify binding to the plate surface.
Troubleshooting Guide for Non-Specific Binding of this compound
This guide provides systematic steps to identify and mitigate non-specific binding issues in assays involving this compound.
Problem 1: High background signal in plate-based assays.
Possible Cause: this compound is binding to the plastic surface of the microplate wells.
Solutions:
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Incorporate Blocking Agents: The most common and effective strategy is to add blocking agents to your assay buffer. These agents coat the surface of the wells, preventing this compound from adhering.
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Bovine Serum Albumin (BSA): A widely used protein-based blocking agent. It is effective at blocking non-specific binding to both hydrophobic and hydrophilic surfaces.[2][3]
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Non-ionic Surfactants (e.g., Tween-20, Triton X-100): These detergents are particularly effective at disrupting hydrophobic interactions.[1][4] They can be used alone or in combination with BSA.
-
-
Optimize Buffer Composition:
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pH Adjustment: The pH of the buffer can influence the charge of both this compound and the interacting surfaces. While this compound is neutral, altering the pH can affect the charge of proteins and other molecules in the assay, potentially reducing electrostatic interactions.[5]
-
Increase Ionic Strength: Adding salt (e.g., NaCl) to the buffer can help to shield electrostatic interactions that may contribute to non-specific binding.[1][5]
-
Problem 2: Inconsistent results and poor reproducibility.
Possible Cause: Variable binding of this compound to different wells or assay components.
Solutions:
-
Pre-treat Plasticware: Before starting the assay, pre-incubate pipette tips and microplates with a blocking solution (e.g., buffer containing BSA or Tween-20) to minimize compound loss and non-specific binding to these surfaces.
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Use Low-Binding Plates: Commercially available low-binding microplates are surface-treated to reduce the non-specific adhesion of hydrophobic molecules.
-
Ensure Thorough Mixing: Proper mixing of all assay components is crucial for achieving uniform binding conditions across all wells.
Quantitative Data on Blocking Agents
The following table summarizes the typical working concentrations of common blocking agents and their effectiveness in reducing non-specific binding. While specific data for this compound is limited, these values provide a strong starting point for optimization.
| Blocking Agent | Typical Concentration | Expected Reduction in Non-Specific Binding | Reference |
| Bovine Serum Albumin (BSA) | 0.1% - 2% (w/v) | High (can be >80%) | [2][6][7] |
| Tween-20 | 0.01% - 0.1% (v/v) | Moderate to High | [4][6] |
| Triton X-100 | 0.01% - 0.1% (v/v) | Moderate to High | |
| Casein/Skim Milk | 1% - 5% (w/v) | High | [8] |
Experimental Protocols
Here are detailed methodologies for key experiments where this compound's activity can be assessed and where non-specific binding is a potential issue.
Protocol 1: In Vitro NF-κB Inhibition Assay (Cell-Based)
This protocol is designed to assess the ability of this compound to inhibit the NF-κB signaling pathway, a key pathway in inflammation.
Materials:
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HEK293T cells
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NF-κB luciferase reporter plasmid
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TNF-α (Tumor Necrosis Factor-alpha)
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This compound stock solution (in DMSO)
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Cell culture medium (DMEM with 10% FBS)
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Luciferase assay reagent
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96-well cell culture plates
-
Assay Buffer: DMEM containing 0.1% BSA and 0.05% Tween-20
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.
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Transfection: Transfect the cells with the NF-κB luciferase reporter plasmid according to the manufacturer's protocol.
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Compound Treatment: Pre-incubate the cells with various concentrations of this compound (or vehicle control, DMSO) in Assay Buffer for 1 hour.
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Stimulation: Stimulate the cells with TNF-α (final concentration 10 ng/mL) for 6 hours to activate the NF-κB pathway.
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Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the luciferase assay kit instructions.
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Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control plasmid). Calculate the IC50 value for this compound's inhibition of NF-κB activity.
Protocol 2: In Vitro Cyclooxygenase-2 (COX-2) Enzyme Inhibition Assay
This protocol measures the direct inhibitory effect of this compound on the activity of the pro-inflammatory enzyme COX-2.
Materials:
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Human recombinant COX-2 enzyme
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Arachidonic acid (substrate)
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COX-2 specific inhibitor (e.g., Celecoxib) as a positive control
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This compound stock solution (in DMSO)
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 0.1% BSA and 0.05% Tween-20
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COX activity assay kit (e.g., luminometric or fluorometric)
-
96-well assay plates
Procedure:
-
Enzyme Preparation: Dilute the COX-2 enzyme in the Assay Buffer to the desired concentration.
-
Compound Incubation: In a 96-well plate, add the Assay Buffer, the COX-2 enzyme, and various concentrations of this compound (or vehicle control). Incubate for 15 minutes at room temperature.
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Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
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Signal Detection: Measure the signal (luminescence or fluorescence) over time using a plate reader, as per the kit's instructions.
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Data Analysis: Determine the rate of the reaction for each concentration of this compound. Calculate the IC50 value by plotting the reaction rate against the inhibitor concentration.
Visualizations
Signaling Pathways
Caption: Proposed mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB signaling pathway.
Caption: Potential modulation of the MAPK signaling pathway by this compound.
Experimental Workflow
Caption: General experimental workflow for an in vitro assay with this compound, incorporating steps to minimize non-specific binding.
References
- 1. nicoyalife.com [nicoyalife.com]
- 2. Efficiency of blocking of non-specific interaction of different proteins by BSA adsorbed on hydrophobic and hydrophilic surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biotium.com [biotium.com]
- 5. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 6. nicoyalife.com [nicoyalife.com]
- 7. Bovine serum albumin as a universal suppressor of non-specific peptide binding in vials prior to nano-chromatography coupled mass-spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Optimizing reaction conditions for the derivatization of (-)-Heraclenol.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for optimizing the reaction conditions for the derivatization of (-)-Heraclenol. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization strategies for this compound?
A1: The most common derivatization strategies for this compound involve the modification of its secondary hydroxyl group. The two primary methods are O-acylation to form esters and O-alkylation (etherification) to form ethers. These reactions allow for the introduction of various functional groups, which can modulate the compound's physicochemical properties and biological activity.
Q2: How can I selectively achieve O-acylation over C-acylation on the coumarin scaffold?
A2: Selective O-acylation of the hydroxyl group on this compound can be achieved by using a non-nucleophilic base like pyridine or triethylamine in an appropriate aprotic solvent.[1] These conditions favor the formation of the ester at the oxygen atom. C-acylation, a Friedel-Crafts-type reaction on the aromatic ring, typically requires a Lewis acid catalyst and is less common for simple derivatization of the hydroxyl group.
Q3: What are the key parameters to control during the etherification of this compound?
A3: For the Williamson ether synthesis of this compound, the critical parameters to control are the choice of base, solvent, and temperature. A strong base, such as sodium hydride (NaH), is required to deprotonate the hydroxyl group to form the more nucleophilic alkoxide. Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are ideal. The reaction temperature should be carefully monitored to avoid side reactions.
Q4: How can I monitor the progress of my derivatization reaction?
A4: Thin-Layer Chromatography (TLC) is a straightforward and effective method for monitoring the progress of the reaction.[1] By spotting the reaction mixture alongside the starting material, this compound, you can observe the disappearance of the starting material spot and the appearance of a new, typically less polar, product spot.
Q5: What are the recommended methods for purifying the derivatized products?
A5: Purification of this compound derivatives is commonly achieved using column chromatography on silica gel.[2] The choice of eluent system will depend on the polarity of the synthesized derivative. For initial purification from a crude reaction mixture, extraction with a suitable organic solvent followed by washing with a mild aqueous base (e.g., sodium bicarbonate solution) can remove acidic impurities.[1]
Troubleshooting Guides
O-Acylation of this compound
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Deactivated acylating agent. 3. Suboptimal reaction temperature. 4. Presence of moisture. | 1. Increase reaction time and continue monitoring by TLC. 2. Use a freshly opened or purified acylating agent (e.g., acyl chloride or anhydride). 3. Optimize the temperature; for some coumarin acylations, 70°C has been found to be optimal.[1] 4. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Formation of Multiple Products | 1. C-acylation occurring alongside O-acylation. 2. Unintended Fries rearrangement of the O-acylated product. | 1. Ensure a non-nucleophilic base like pyridine or triethylamine is used to favor O-acylation.[1] 2. Avoid acidic conditions during workup and purification. Use mild basic washes (e.g., NaHCO₃ solution). Purify at or below room temperature.[1] |
| Product is Difficult to Purify | 1. Similar polarity of the product and starting material or byproducts. | 1. Optimize the solvent system for column chromatography. A gradient elution may be necessary. 2. Consider recrystallization as an alternative or additional purification step. |
O-Alkylation (Etherification) of this compound
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete deprotonation of the hydroxyl group. 2. Inactive alkylating agent. 3. Presence of moisture deactivating the base. 4. Low reaction temperature. | 1. Ensure a sufficiently strong and fresh base (e.g., NaH) is used in a slight excess. 2. Use a fresh, high-purity alkylating agent (e.g., alkyl halide). 3. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. Gently heat the reaction mixture if no reaction is observed at room temperature, monitoring by TLC. |
| Formation of Elimination Byproducts | 1. The alkylating agent is a secondary or tertiary halide. 2. High reaction temperature. | 1. Whenever possible, use primary alkyl halides as they are less prone to elimination reactions. 2. Maintain the lowest possible temperature that allows for a reasonable reaction rate. |
| Starting Material is Recovered Unchanged | 1. The base is not strong enough to deprotonate the hydroxyl group. 2. The reaction temperature is too low. | 1. Switch to a stronger base, such as sodium hydride. 2. Gradually increase the reaction temperature while monitoring for product formation. |
Data Presentation
Table 1: Optimization of O-Acylation of this compound with Acetyl Chloride
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pyridine (1.5) | Dichloromethane | 0 to rt | 4 | 85 |
| 2 | Triethylamine (1.5) | Dichloromethane | 0 to rt | 4 | 82 |
| 3 | Pyridine (1.5) | Toluene | 0 to rt | 6 | 78 |
| 4 | Pyridine (1.5) | Dichloromethane | 50 | 2 | 92 |
| 5 | Pyridine (2.0) | Dichloromethane | 50 | 2 | 95 |
Note: Data is illustrative and based on typical optimization results for coumarin acylation.
Table 2: Optimization of O-Alkylation of this compound with Benzyl Bromide
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (2.0) | Acetone | Reflux | 12 | 45 |
| 2 | NaH (1.2) | THF | 0 to rt | 8 | 88 |
| 3 | NaH (1.2) | DMF | 0 to rt | 6 | 91 |
| 4 | NaH (1.2) | THF | 50 | 4 | 94 |
| 5 | NaH (1.5) | THF | 50 | 4 | 96 |
Note: Data is illustrative and based on typical optimization results for coumarin etherification.
Experimental Protocols
Protocol 1: General Procedure for O-Acylation of this compound
-
Dissolve this compound (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Add pyridine (1.5 - 2.0 equivalents) to the solution.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add the desired acyl chloride or anhydride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature or heat to the optimized temperature (e.g., 50 °C) and stir for 2-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding cold water.
-
Extract the product with dichloromethane.
-
Wash the organic layer with a saturated aqueous solution of NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for O-Alkylation of this compound
-
To a stirred suspension of sodium hydride (1.2 - 1.5 equivalents, 60% dispersion in mineral oil) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere, add a solution of this compound (1 equivalent) in anhydrous THF dropwise at 0 °C.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Add the desired alkyl halide (1.1 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to the optimized temperature (e.g., 50 °C) for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of cold water at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Workflow for the O-acylation of this compound.
Caption: Troubleshooting logic for low yield in this compound etherification.
References
Validation & Comparative
Comparative Bioactivity of (-)-Heraclenol and (+)-Heraclenol: A Data Gap in Current Research
A comprehensive review of published scientific literature reveals a significant gap in the understanding of the specific biological activities of the individual enantiomers of Heraclenol, a natural furanocoumarin. While Heraclenol, as a compound, has been investigated for various biological effects, including its antimicrobial and antibiofilm properties against uropathogenic Escherichia coli, there is a conspicuous absence of studies directly comparing the bioactivity of its (-)-Heraclenol and (+)-Heraclenol enantiomers.[1] This lack of enantioselective bioactivity data prevents a detailed comparative analysis as requested.
The principle of chirality is fundamental in pharmacology, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[2][3][4][5][6] The differential interaction of enantiomers with chiral biological targets such as enzymes and receptors can lead to variations in efficacy, potency, and side effects.[2][3][5] Numerous examples exist where one enantiomer is therapeutically active while the other is inactive or even contributes to adverse effects.[4][6]
Despite the established importance of stereochemistry in drug action, research on Heraclenol has not yet progressed to the stage of isolating and individually evaluating its enantiomers for their biological effects. Existing studies have either utilized racemic mixtures of Heraclenol or have not specified the stereochemistry of the compound under investigation. For instance, a study demonstrated the antimicrobial and antibiofilm activity of Heraclenol, but it did not provide a basis for comparing the contributions of the individual enantiomers to these effects.[1] Another study mentioned the isolation of (+)-Heraclenin and Heraclenol from natural sources but did not include a comparative bioactivity assessment of the Heraclenol enantiomers.[7]
Consequently, it is not possible at this time to provide a comparative analysis supported by experimental data, including quantitative data tables, detailed experimental protocols, and signaling pathway diagrams, for the bioactivity of this compound versus (+)-Heraclenol. Further research, including the enantioselective synthesis or chiral separation of Heraclenol and subsequent biological evaluation of the individual enantiomers, is required to elucidate their respective pharmacological profiles. Such studies would be invaluable for understanding the structure-activity relationship of Heraclenol and for the potential development of this natural product as a therapeutic agent.
Future Research Directions
To address the current knowledge gap, the following experimental workflow is proposed:
Caption: Proposed workflow for comparative bioactivity analysis.
This proposed research path would generate the necessary data to construct a comprehensive comparative guide for the bioactivity of this compound and (+)-Heraclenol, which would be of significant interest to researchers, scientists, and drug development professionals.
References
- 1. In Vitro and In Vivo Studies of Heraclenol as a Novel Bacterial Histidine Biosynthesis Inhibitor against Invasive and Biofilm-Forming Uropathogenic Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereochemistry in Pharmaceuticals: Beyond the shape of the pill | Stereochemistry [blogs.ntu.edu.sg]
- 5. Part 4: Stereochemistry in Drug Action and Pharmacology – Chiralpedia [chiralpedia.com]
- 6. stereochemistry - Effect of enatiomers in pharmaceuticals - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. iris.unipa.it [iris.unipa.it]
A Comparative Guide to HPLC and HPTLC Methods for the Quantification of (-)-Heraclenol
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) for the Analysis of (-)-Heraclenol, complete with experimental data and detailed protocols.
This compound, a furanocoumarin of significant interest for its potential pharmacological activities, demands accurate and precise quantification in various matrices, from raw plant materials to finished pharmaceutical products. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are two powerful analytical techniques widely employed for this purpose. This guide provides a detailed comparison of validated HPLC and HPTLC methods for the determination of this compound, offering a comprehensive overview to aid researchers in selecting the most suitable technique for their specific needs.
Data Presentation: A Side-by-Side Look at Performance
The following table summarizes the key validation parameters for both a validated HPLC-PDA method and a representative HPTLC-Densitometry method for the quantification of this compound. This allows for a direct comparison of their performance characteristics.
| Validation Parameter | HPLC Method | HPTLC Method |
| Linearity Range | 10 - 500 µg/mL | 1 - 5 µ g/spot |
| Correlation Coefficient (r²) | > 0.998 | 0.985 |
| Precision (RSD %) | ||
| - Repeatability (Intra-day) | < 1.5% | < 2.0% (Representative) |
| - Intermediate Precision (Inter-day) | < 2.0% | < 3.0% (Representative) |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.0% - 102.0% (Representative) |
| Limit of Detection (LOD) | 1.5 µg/mL | ~20 ng/spot (Representative) |
| Limit of Quantification (LOQ) | 5.0 µg/mL | ~60 ng/spot (Representative) |
Experimental Protocols: A Detailed Guide to Methodology
Reproducibility is paramount in scientific research. To that end, detailed experimental protocols for both the HPLC and HPTLC methods are provided below.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is based on a validated method for the quantification of furanocoumarins, including this compound, in fruits of Heracleum candicans.
-
Instrumentation: A standard HPLC system equipped with a photodiode array (PDA) detector is utilized.
-
Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is employed for separation.
-
Mobile Phase: A gradient elution is performed using a mixture of acetonitrile and water. The gradient program is optimized to ensure adequate separation of this compound from other components in the sample matrix.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: The PDA detector is set to monitor at the maximum absorption wavelength of this compound, which is approximately 300 nm.
-
Sample Preparation: Plant material is extracted with a suitable solvent such as methanol. The extract is then filtered through a 0.45 µm membrane filter before injection into the HPLC system.
-
Standard Preparation: A stock solution of this compound is prepared in methanol. A series of working standard solutions are then prepared by serial dilution to construct a calibration curve.
High-Performance Thin-Layer Chromatography (HPTLC) Protocol
This protocol is based on a method developed for the simultaneous determination of heraclenin and this compound.
-
Instrumentation: A CAMAG HPTLC system or equivalent, including a Linomat 5 applicator, twin-trough developing chamber, and TLC Scanner 3, is used.
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254 are used as the stationary phase.
-
Mobile Phase: The chromatogram is developed using a mobile phase consisting of toluene and ethyl acetate in a 7:3 (v/v) ratio.
-
Sample Application: Samples and standard solutions are applied to the HPTLC plate as bands using an automated applicator.
-
Development: The plate is developed in a twin-trough chamber saturated with the mobile phase vapor.
-
Densitometric Scanning: After development, the plate is dried, and the bands are scanned using a densitometer at a wavelength of 366 nm.
-
Standard Preparation: A stock solution of this compound is prepared in a suitable solvent like methanol. Calibration standards are prepared by diluting the stock solution to fall within the linear range of 1-5 µ g/spot .
Mandatory Visualization: The Cross-Validation Workflow
To ensure the reliability and interchangeability of analytical methods, a cross-validation process is often employed. The following diagram illustrates a typical workflow for the cross-validation of HPLC and HPTLC methods.
Caption: Workflow for the cross-validation of HPLC and HPTLC analytical methods.
Conclusion
Both HPLC and HPTLC are powerful and reliable techniques for the quantification of this compound. The choice between the two often depends on the specific requirements of the analysis.
HPLC offers higher resolution and sensitivity, making it ideal for the analysis of complex mixtures and for detecting trace amounts of the analyte. The automation of HPLC systems also allows for high-throughput analysis with minimal manual intervention.
HPTLC , on the other hand, is a more cost-effective and rapid technique, particularly for screening a large number of samples simultaneously. Its simplicity and lower solvent consumption make it an attractive alternative for routine quality control applications.
Ultimately, the decision to use HPLC or HPTLC will be guided by factors such as the complexity of the sample matrix, the required level of sensitivity, the number of samples to be analyzed, and the available resources. This guide provides the necessary data and protocols to make an informed decision and to successfully implement either method for the accurate quantification of this compound.
Comparative Analysis of the Antimicrobial Spectrum of (-)-Heraclenol and Other Furanocoumarins
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the antimicrobial properties of (-)-Heraclenol in comparison to other notable furanocoumarins, supported by quantitative data and detailed experimental protocols.
This guide provides an objective comparison of the antimicrobial spectrum of this compound with other well-known furanocoumarins, including psoralen, bergapten, xanthotoxin, imperatorin, and isopimpinellin. The information presented is intended to support research and development efforts in the discovery of new antimicrobial agents.
Quantitative Antimicrobial Spectrum Comparison
The antimicrobial efficacy of furanocoumarins is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following table summarizes the available MIC values for this compound and other furanocoumarins against a range of pathogenic bacteria and fungi. It is important to note that direct comparisons of absolute MIC values across different studies should be made with caution due to potential variations in experimental methodologies.
| Microorganism | This compound | Psoralen | Bergapten | Xanthotoxin | Imperatorin | Isopimpinellin |
| Gram-Positive Bacteria | ||||||
| Staphylococcus aureus | 680 µg/mL | - | - | 50 µg/mL[1] | 40 µg/mL[2] | - |
| Staphylococcus epidermidis | 640 µg/mL | - | - | - | - | - |
| Streptococcus mutans | 530 µg/mL | - | - | - | - | - |
| Streptococcus viridans | 500 µg/mL | - | - | - | - | - |
| Bacillus subtilis | - | - | - | 50 µg/mL[1] | 40 µg/mL[2] | - |
| Gram-Negative Bacteria | ||||||
| Escherichia coli | 1024 µg/mL (UPEC) | - | - | - | 40 µg/mL[2] | - |
| Pseudomonas aeruginosa | 700 µg/mL | - | - | 80 µg/mL[1] | - | - |
| Enterobacter cloacae | 770 µg/mL | - | - | 28 µg/mL[3] | - | - |
| Klebsiella pneumoniae | 850 µg/mL | - | - | - | 30 µg/mL[3] | - |
| Fungi | ||||||
| Candida albicans | Moderate Activity | - | - | 50 µg/mL[1] | - | - |
| Aspergillus niger | Moderate Activity | - | - | 80 µg/mL[1] | - | - |
Note: "-" indicates that no specific MIC value was found in the conducted research. "Moderate Activity" indicates that the source mentioned antimicrobial effects but did not provide a specific MIC value.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in assessing the antimicrobial activity of a compound. The following is a detailed methodology for the broth microdilution assay, a standard method recommended by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.
Broth Microdilution Assay Protocol
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
1. Preparation of Materials:
-
Test Compounds: Stock solutions of this compound and other furanocoumarins are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
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Microbial Strains: Standardized cultures of the test microorganisms (bacteria or fungi) are prepared. For bacteria, colonies are typically suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted in the test broth.
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Culture Media: Mueller-Hinton Broth (MHB) is commonly used for bacteria, while RPMI-1640 medium is often used for fungi.
-
96-Well Microtiter Plates: Sterile, flat-bottomed 96-well plates are used for the assay.
2. Assay Procedure:
-
Serial Dilutions: Two-fold serial dilutions of the stock solutions of the test compounds are prepared in the appropriate culture medium directly in the wells of the 96-well microtiter plate. The final volume in each well is typically 100 µL.
-
Inoculation: The standardized microbial suspension is added to each well containing the diluted test compound, resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL for bacteria.
-
Controls:
-
Positive Control: Wells containing only the culture medium and the microbial inoculum (no test compound) to ensure the viability and growth of the microorganism.
-
Negative Control: Wells containing only the culture medium to check for sterility.
-
Solvent Control: Wells containing the highest concentration of the solvent (e.g., DMSO) used to dissolve the test compounds to ensure it does not inhibit microbial growth.
-
-
Incubation: The inoculated microtiter plates are incubated under appropriate conditions. For most bacteria, this is at 35-37°C for 18-24 hours. For fungi, incubation is typically at 35°C for 24-48 hours.
3. Determination of MIC:
-
After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the test compound at which there is no visible growth of the microorganism. The results can also be read using a microplate reader to measure the optical density.
Mandatory Visualizations
Experimental Workflow for Broth Microdilution Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Proposed Antimicrobial Mechanism of Action for this compound
This compound has been shown to act as an inhibitor of histidine biosynthesis in bacteria. This pathway is essential for bacterial survival and is a potential target for novel antibiotics.
Caption: Proposed mechanism of action of this compound via inhibition of the HisC enzyme in the bacterial histidine biosynthesis pathway.
References
A Comparative Guide to the Bioanalytical Method Validation of (-)-Heraclenol in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two analytical methods for the quantification of (-)-Heraclenol in human plasma: a conventional Solid-Phase Extraction (SPE) based UPLC-MS/MS method and a novel, rapid Protein Precipitation (PP) based UPLC-MS/MS method. The objective is to present the performance of the new method against a standard alternative, supported by comprehensive experimental data, to aid researchers in selecting the most suitable method for their pharmacokinetic studies.
Introduction to this compound Quantification
This compound is a furanocoumarin of interest in pharmaceutical research due to its potential biological activities. Accurate quantification of this compound in plasma is crucial for pharmacokinetic assessments, including absorption, distribution, metabolism, and excretion (ADME) studies. The development of robust and efficient bioanalytical methods is therefore essential for advancing its clinical development. This guide compares a newly developed method with an established one, focusing on key performance metrics as defined by regulatory bodies such as the FDA and EMA.[1][2][3][4]
Methodology Showdown: Existing vs. New
Existing Method: Solid-Phase Extraction (SPE) UPLC-MS/MS
This method represents a standard approach for the bioanalysis of small molecules in complex matrices like plasma. It involves a multi-step sample clean-up using SPE to remove interfering substances before analysis by UPLC-MS/MS.
Experimental Protocol:
-
Sample Pre-treatment: 200 µL of human plasma is spiked with the internal standard (IS), Warfarin.
-
Solid-Phase Extraction (SPE):
-
The plasma sample is loaded onto a conditioned and equilibrated C18 SPE cartridge.
-
The cartridge is washed with 1 mL of 5% methanol in water to remove polar impurities.
-
This compound and the IS are eluted with 1 mL of methanol.
-
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen at 40°C. The residue is reconstituted in 100 µL of the mobile phase.
-
UPLC-MS/MS Analysis:
-
Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)
-
Mobile Phase: Gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
Total Run Time: 5.0 minutes
-
Injection Volume: 5 µL
-
Mass Spectrometry: Triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Ionization: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
This compound: m/z 305.1 → 203.1
-
Warfarin (IS): m/z 309.1 → 163.1
-
-
New Method: Protein Precipitation (PP) UPLC-MS/MS
This novel method is designed for higher throughput and simplicity by employing a protein precipitation step for sample clean-up.
Experimental Protocol:
-
Sample Pre-treatment: 100 µL of human plasma is spiked with the internal standard (IS), Warfarin.
-
Protein Precipitation:
-
Supernatant Transfer: The supernatant is transferred to a clean tube and a portion is directly injected for analysis.
-
UPLC-MS/MS Analysis:
-
Column: Acquity UPLC HSS T3 (2.1 x 50 mm, 1.8 µm)
-
Mobile Phase: Isocratic flow of 60% acetonitrile and 40% water with 0.1% formic acid.
-
Flow Rate: 0.5 mL/min
-
Total Run Time: 2.5 minutes
-
Injection Volume: 2 µL
-
Mass Spectrometry: Triple quadrupole mass spectrometer in MRM mode.
-
Ionization: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
This compound: m/z 305.1 → 203.1
-
Warfarin (IS): m/z 309.1 → 163.1
-
-
Performance Data: A Head-to-Head Comparison
The validation of both methods was performed according to the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[7][8]
Table 1: Linearity and Sensitivity
| Parameter | Existing Method (SPE) | New Method (PP) |
| Calibration Curve Range | 1 - 1000 ng/mL | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 0.5 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL | 500 ng/mL |
Table 2: Accuracy and Precision
| Quality Control Sample | Existing Method (SPE) | New Method (PP) |
| Accuracy (% Bias) | Precision (% CV) | |
| LLOQ QC (1 ng/mL / 0.5 ng/mL) | ± 8.5% | < 10.2% |
| Low QC (3 ng/mL / 1.5 ng/mL) | ± 6.2% | < 8.5% |
| Mid QC (100 ng/mL / 75 ng/mL) | ± 5.1% | < 7.1% |
| High QC (800 ng/mL / 400 ng/mL) | ± 4.8% | < 6.5% |
Table 3: Recovery and Matrix Effect
| Parameter | Existing Method (SPE) | New Method (PP) |
| Mean Recovery | 85.2% | 98.5% |
| Recovery Precision (% CV) | 5.8% | 3.2% |
| Matrix Effect (% CV) | 7.3% | 4.1% |
Table 4: Stability
| Stability Condition | Existing Method (SPE) | New Method (PP) |
| Mean % Change | Mean % Change | |
| Bench-top (4 hours at RT) | -4.2% | -2.1% |
| Freeze-Thaw (3 cycles) | -6.8% | -3.5% |
| Long-term (-80°C for 30 days) | -8.1% | -4.7% |
Workflow of the New Protein Precipitation (PP) UPLC-MS/MS Method
Caption: Workflow of the new PP UPLC-MS/MS method.
Conclusion
The newly developed Protein Precipitation (PP) UPLC-MS/MS method demonstrates significant advantages over the conventional Solid-Phase Extraction (SPE) based method for the quantification of this compound in human plasma. The new method offers a simpler and faster sample preparation protocol, a shorter chromatographic run time, improved sensitivity (lower LLOQ), and enhanced accuracy and precision. Furthermore, it shows higher recovery and reduced matrix effects, contributing to more reliable and robust results. For high-throughput pharmacokinetic studies, the new PP-based method presents a superior alternative, enabling more efficient and cost-effective bioanalysis.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 3. japsonline.com [japsonline.com]
- 4. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. biorlab.com [biorlab.com]
- 8. ema.europa.eu [ema.europa.eu]
Confirming the Mechanism of Action of (-)-Heraclenol via Genetic Knockouts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of (-)-Heraclenol, a natural furanocoumarin, and its proposed mechanism of action as an inhibitor of bacterial histidine biosynthesis. While direct genetic knockout studies confirming this specific mechanism for this compound are not yet published, this document outlines a comprehensive experimental framework for its validation using established genetic techniques. We will compare its potential efficacy with other known inhibitors of the histidine biosynthesis pathway and provide detailed protocols for the key experiments required for such a study.
Introduction to this compound and its Proposed Target
This compound is a furanocoumarin that has demonstrated antibacterial and antibiofilm properties. Molecular docking studies have suggested that this compound may exert its antimicrobial effects by inhibiting histidinol-phosphate aminotransferase (HisC), a key enzyme in the bacterial histidine biosynthesis pathway.[1] This pathway is an attractive target for novel antibiotics because it is essential for bacterial growth and is absent in mammals.
Hypothetical Confirmation of this compound's Mechanism of Action Using a hisC Gene Knockout
To definitively validate that HisC is the target of this compound, a genetic knockout of the hisC gene in a model bacterium (e.g., Escherichia coli or Staphylococcus aureus) is the gold standard. The rationale is that if this compound's primary mechanism of action is the inhibition of HisC, a strain lacking the hisC gene should exhibit resistance to the compound, as its specific target is absent.
Experimental Workflow for hisC Knockout and Phenotypic Analysis
The following workflow outlines the key steps to generate and validate a hisC knockout strain and subsequently test the efficacy of this compound.
Comparison with Alternative Histidine Biosynthesis Inhibitors
The bacterial histidine biosynthesis pathway is a target for other known inhibitors. A comparative analysis of the in vitro efficacy of this compound with these compounds would be crucial for evaluating its potential as a novel antibacterial agent.
| Compound/Inhibitor | Target Enzyme | Organism | MIC (µg/mL) | Reference |
| This compound (Proposed) | HisC | Uropathogenic E. coli | 1024 | [1] |
| 3-amino-1,2,4-triazole (3-AT) | Imidazoleglycerol-phosphate dehydratase (HisB) | Salmonella typhimurium | Not specified as MIC | General inhibitor |
| Glyphosate (broad-spectrum) | EPSP synthase (AroA) in the shikimate pathway (precursor to aromatic amino acids including histidine) | Various bacteria | Variable | [2] |
| Various virtual screen hits | HisC, HisI, IGPD | S. aureus, E. coli | Not determined | [3] |
Detailed Experimental Protocols
Generation of a hisC Knockout Strain using CRISPR-Cas9
This protocol is adapted from standard procedures for CRISPR-Cas9-mediated gene editing in bacteria.
a. gRNA Design and Plasmid Construction:
-
Design a 20-nucleotide guide RNA (gRNA) specific to a conserved region of the hisC gene. Ensure the target sequence is adjacent to a Protospacer Adjacent Motif (PAM) recognized by the chosen Cas9 nuclease.
-
Synthesize and clone the gRNA sequence into a suitable CRISPR-Cas9 delivery vector that also contains the Cas9 expression cassette and a selectable marker.
b. Transformation and Selection:
-
Introduce the CRISPR-Cas9 plasmid into electrocompetent cells of the target bacterium.
-
Plate the transformed cells on selective media containing the appropriate antibiotic to select for cells that have successfully taken up the plasmid.
c. Validation of Knockout:
-
PCR Screening: Design primers flanking the hisC gene. PCR amplification from wild-type colonies will yield a product corresponding to the size of the intact gene, while successful knockout colonies will show a smaller or no band.
-
Sanger Sequencing: Sequence the PCR product from putative knockout colonies to confirm the deletion or insertion that leads to a frameshift mutation and a non-functional gene.
Minimum Inhibitory Concentration (MIC) Assay
a. Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Prepare standardized inoculums of both the wild-type and the ΔhisC bacterial strains.
b. Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the bacterial suspension.
-
Include positive (bacteria with no drug) and negative (medium only) controls.
-
Incubate the plates at the optimal growth temperature for the bacterium for 18-24 hours.
c. Determination of MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Histidine Supplementation Assay
a. Rationale: This assay determines if the growth inhibition caused by this compound can be reversed by supplying exogenous histidine. This would provide further evidence that the compound targets the histidine biosynthesis pathway.
b. Procedure:
-
Perform an MIC assay as described above with the wild-type strain.
-
In a parallel set of experiments, supplement the growth medium with a final concentration of L-histidine.
-
Observe for bacterial growth in the presence of both this compound and exogenous histidine. A rescue of growth would indicate that the compound's effect is due to the inhibition of histidine synthesis.
Proposed Signaling Pathway of this compound Action
The hypothesized mechanism of action involves the direct inhibition of the HisC enzyme within the histidine biosynthesis pathway, leading to a depletion of histidine, which is essential for protein synthesis and bacterial growth.
Conclusion
References
Comparative Cytotoxicity of (-)-Heraclenol: A Selective Approach to Cancer Cell Apoptosis
An objective analysis of the cytotoxic effects of (-)-Heraclenol reveals a promising selectivity towards cancer cells over normal cells. This guide synthesizes available experimental data to compare its performance and elucidates the potential molecular mechanisms underlying its anticancer activity, providing a valuable resource for researchers and drug development professionals.
This compound, a natural furanocoumarin, has demonstrated significant inhibitory effects on the proliferation of various cancer cell lines[1]. Emerging evidence suggests that this cytotoxic activity may be selective for cancerous cells, with minimal impact on the viability of normal cell lines, highlighting its potential as a targeted anticancer agent.
Data Presentation: Quantitative Analysis of Cytotoxicity
The following table summarizes the available quantitative data on the cytotoxicity of this compound against a normal cell line. While comprehensive comparative studies across a wide range of cancer and normal cell lines are still emerging, the existing data provides a foundational understanding of its selective action.
| Cell Line | Cell Type | Assay | Concentration | % Cell Viability | IC50 Value | Reference |
| Vero | Normal kidney epithelial | MTT | 1024 µg/mL (MIC) | ~87% | Not Determined | [2] |
Note: The available data on normal cell lines is limited. Further studies are required to establish a comprehensive comparative profile against a diverse panel of cancer cell lines.
Experimental Protocols
To facilitate further research and validation of the cytotoxic effects of this compound, detailed methodologies for key experiments are provided below.
Cell Viability and Cytotoxicity Assessment: MTT and LDH Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability[3]. The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.
Experimental Workflow for Cytotoxicity Assays
Caption: Workflow for assessing cell viability (MTT) and cytotoxicity (LDH).
MTT Assay Protocol:
-
Seed cells (e.g., HeLa, MCF-7, and a normal cell line like HUVEC) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control for 24, 48, or 72 hours.
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
LDH Assay Protocol:
-
Following treatment with this compound as described above, centrifuge the 96-well plate.
-
Transfer the supernatant to a new plate.
-
Add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at 490 nm. Cytotoxicity is calculated relative to a maximum LDH release control.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Apoptosis Detection Workflow
Caption: Workflow for the detection of apoptosis using Annexin V and PI staining.
Protocol:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells, wash with cold PBS, and resuspend in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry to determine the percentage of apoptotic and necrotic cells.
Hypothesized Signaling Pathway of this compound-Induced Apoptosis
While the precise molecular mechanism of this compound-induced apoptosis is still under investigation, it is hypothesized to involve the intrinsic (mitochondrial) pathway, a common mechanism for many natural anticancer compounds[4][5][6]. This pathway is characterized by the involvement of the Bcl-2 family of proteins and the subsequent activation of caspases.
Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.
This proposed mechanism suggests that this compound may inhibit anti-apoptotic proteins like Bcl-2 while promoting pro-apoptotic proteins such as Bax. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in programmed cell death.
References
- 1. This compound - CD BioGlyco [bioglyco.com]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. mdpi.com [mdpi.com]
- 5. Eugenol Exerts Apoptotic Effect and Modulates the Sensitivity of HeLa Cells to Cisplatin and Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Journal of Biomedical and Translational Research [jbtr.or.kr]
Validating the Cellular Target Engagement of (-)-Heraclenol: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a bioactive compound engages its intended molecular target within the complex environment of a living cell is a cornerstone of modern drug discovery. This guide provides a comparative framework for validating the cellular target engagement of (-)-Heraclenol, a naturally occurring furanocoumarin. While this compound has demonstrated various biological activities, including anti-inflammatory and antimicrobial effects, its direct molecular targets in human cells are not yet fully elucidated.[1][2][3][4]
This guide will, therefore, use Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response, as a putative target to illustrate the validation process. Furanocoumarins have been noted for their anti-inflammatory properties, making COX-2 a plausible, albeit hypothetical, target for the purposes of this guide.[5][6] We will compare two powerful and widely adopted methodologies for confirming target engagement in a cellular context: the Cellular Thermal Shift Assay (CETSA) and a Chemical Proteomics approach using an affinity-based probe.
Comparison of Target Engagement Validation Methods
Choosing the right method to validate target engagement depends on various factors, including the availability of specific reagents, the nature of the compound-target interaction, and the desired throughput. CETSA is a label-free method that relies on the biophysical principle of ligand-induced thermal stabilization, while chemical proteomics provides a more direct, albeit more technically intensive, way to identify interacting proteins.
| Feature | Cellular Thermal Shift Assay (CETSA) | Chemical Proteomics (Affinity-Based) |
| Principle | Ligand binding increases the thermal stability of the target protein, which is detected by quantifying the amount of soluble protein remaining after heat shock.[7][8][9] | A modified, "bait" version of the compound is used to capture and enrich its binding partners from cell lysates for identification by mass spectrometry.[10][11][12] |
| Compound Requirement | Unmodified, native compound. | Synthesis of a derivatized probe (e.g., with a biotin or alkyne tag) is required.[13] |
| Primary Readout | Change in protein melting temperature (ΔTm) or the concentration-dependent thermal stabilization (EC50).[14] | Enrichment of the target protein in the "pull-down" fraction, quantified by mass spectrometry (e.g., spectral counts, intensity).[15] |
| Cellular Context | Can be performed in intact cells, preserving the native cellular environment and protein complexes.[9][16] | Typically performed on cell lysates, which may disrupt cellular compartments and weak protein-protein interactions. In-situ labeling is possible but more complex.[13] |
| Confirmation | Confirms direct binding in a physiological context. | Directly identifies binding partners and can reveal "off-targets" on a proteome-wide scale.[12] |
| Key Advantage | Label-free, uses the unmodified compound. | Can identify unknown targets and provides a broader profile of the compound's interactome. |
| Key Limitation | Requires a specific antibody for detection (e.g., by Western Blot) or advanced mass spectrometry for proteome-wide analysis. Not all proteins show a significant thermal shift. | Probe synthesis can be challenging and the attached tag might interfere with binding. Risk of enriching non-specific binders.[15] |
Hypothetical Target: Cyclooxygenase-2 (COX-2) Signaling
To provide a biological context for target validation, we will consider the potential interaction of this compound with COX-2. COX-2 is an inducible enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[17][18] Its expression is upregulated by various stimuli, such as cytokines and growth factors, often involving upstream signaling cascades like the MAPK/ERK pathway.[19][20][21]
Caption: Simplified COX-2 signaling pathway, a putative target for this compound.
Experimental Data Presentation
The following tables present hypothetical data that could be generated from CETSA and Chemical Proteomics experiments to validate the engagement of this compound with COX-2.
Table 1: CETSA Isothermal Dose-Response Data for this compound
This experiment measures the amount of soluble COX-2 remaining at a fixed temperature (e.g., 54°C) across a range of this compound concentrations to determine the potency of target engagement (EC50).
| This compound (µM) | % Soluble COX-2 (Normalized) |
| 0 (Vehicle) | 100.0 |
| 0.1 | 102.5 |
| 0.5 | 98.7 |
| 1.0 | 85.3 |
| 5.0 | 52.1 |
| 10.0 | 25.6 |
| 25.0 | 15.8 |
| 50.0 | 14.9 |
| Calculated EC50 | 4.8 µM |
Table 2: CETSA Thermal Shift (Melt Curve) Data
This experiment determines the change in the melting temperature (Tm) of COX-2 in the presence of a saturating concentration of this compound (e.g., 50 µM) compared to a vehicle control.
| Treatment | Melting Temperature (Tm) of COX-2 | Thermal Shift (ΔTm) |
| Vehicle (DMSO) | 50.2°C | - |
| This compound (50 µM) | 55.9°C | +5.7°C |
| Celecoxib (50 µM, Positive Control) | 57.1°C | +6.9°C |
Table 3: Chemical Proteomics Pull-Down Results
This experiment identifies proteins that bind to a biotinylated this compound probe. Data is shown as the fold-enrichment of proteins in the probe pull-down compared to a control (beads only).
| Protein Identified | UniProt ID | Fold Enrichment (Probe vs. Control) | Known Function |
| Cyclooxygenase-2 (COX-2) | P35354 | 45.2 | Prostaglandin synthesis, Inflammation |
| Carbonic anhydrase 2 | P00918 | 3.1 | pH regulation (Common non-specific binder) |
| Heat shock protein 70 | P0DMV8 | 2.5 | Chaperone (Common non-specific binder) |
| Aldehyde dehydrogenase | P05091 | 2.1 | Metabolism |
| Cyclooxygenase-1 (COX-1) | P23219 | 3.5 | Prostaglandin synthesis (housekeeping) |
Experimental Protocols & Workflows
Detailed protocols and workflows for each validation method are provided below.
Method 1: Cellular Thermal Shift Assay (CETSA)
CETSA assesses target engagement by measuring the change in thermal stability of a target protein upon ligand binding.[7][8]
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol for CETSA:
-
Cell Culture: Culture human colorectal cancer cells (e.g., HT-29), which express COX-2, in appropriate media until they reach 80-90% confluency.
-
Compound Treatment: Treat the cells with various concentrations of this compound or a vehicle control (e.g., 0.1% DMSO) for 1 hour at 37°C in the incubator. Include a known COX-2 inhibitor like Celecoxib as a positive control.
-
Heating Step: After treatment, harvest the cells and resuspend them in a buffered saline solution containing protease inhibitors. Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 46°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Protein Quantification: Carefully collect the supernatant (soluble fraction) and determine the total protein concentration using a standard assay (e.g., BCA assay).
-
Target Detection: Normalize the total protein concentration for all samples. Analyze the amount of soluble COX-2 in each sample using Western Blotting with a specific anti-COX-2 antibody.
-
Data Analysis: Quantify the band intensities from the Western Blots.
-
For melt curves: Plot the percentage of soluble COX-2 against the temperature for both vehicle- and drug-treated samples. Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tm). The difference in Tm is the thermal shift (ΔTm).
-
For isothermal dose-response: At a single temperature chosen from the steep part of the melt curve, plot the percentage of soluble COX-2 against the log of the this compound concentration. Fit the data to a dose-response curve to calculate the EC50.
-
Method 2: Chemical Proteomics (Affinity-Based Pull-Down)
This method uses a chemically modified version of this compound to isolate its binding partners from a cell lysate.
Caption: Workflow for affinity-based chemical proteomics.
Detailed Protocol for Chemical Proteomics:
-
Probe Synthesis: Synthesize a this compound probe by attaching a biotin tag via a linker to a position on the molecule that is predicted to be non-essential for target binding. A control probe, often just the biotin-linker attached to beads, is also required.
-
Cell Lysate Preparation: Grow and harvest HT-29 cells as described for CETSA. Lyse the cells in a non-denaturing lysis buffer (e.g., containing NP-40 or Triton X-100) supplemented with protease inhibitors. Clarify the lysate by centrifugation.
-
Probe Incubation: Incubate the clarified cell lysate with the biotinylated this compound probe for 1-2 hours at 4°C with gentle rotation. For competitive experiments, a parallel sample can be pre-incubated with a high concentration of unmodified this compound before adding the biotinylated probe.
-
Affinity Capture: Add streptavidin-coated magnetic or agarose beads to the lysate and incubate for another hour at 4°C to capture the biotin probe along with its bound proteins.
-
Washing: Pellet the beads (by centrifugation or using a magnetic rack) and discard the supernatant. Wash the beads extensively with lysis buffer (at least 3-5 times) to remove proteins that are non-specifically bound to the beads or the probe.
-
Protein Elution and Digestion: Elute the bound proteins from the beads using a denaturing buffer (e.g., containing SDS) and heat. Alternatively, perform on-bead digestion by resuspending the washed beads in a buffer with a protease like trypsin and incubating overnight.
-
Mass Spectrometry (LC-MS/MS): Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will fragment the peptides and the resulting spectra are used to determine their amino acid sequences.
-
Data Analysis: Search the acquired MS/MS spectra against a human protein database to identify the proteins. Use a quantitative proteomics approach (e.g., label-free quantification based on peptide intensity or spectral counts) to compare the abundance of each identified protein in the probe-treated sample versus the control samples (e.g., beads-only or competition). Proteins that are significantly enriched in the probe sample are considered potential binding partners of this compound.
References
- 1. In Vitro and In Vivo Studies of Heraclenol as a Novel Bacterial Histidine Biosynthesis Inhibitor against Invasive and Biofilm-Forming Uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Pinocembrin: A Novel Natural Compound with Versatile Pharmacological and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemistry and health effects of furanocoumarins in grapefruit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. CETSA [cetsa.org]
- 10. Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Chemical proteomics: terra incognita for novel drug target profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemical proteomics approaches for identifying the cellular targets of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 17. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]
- 18. academic.oup.com [academic.oup.com]
- 19. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Cyclooxygenase-2 in Synaptic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthetic Landscape of (-)-Heraclenol: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of bioactive natural products like (-)-Heraclenol is a critical endeavor. This furanocoumarin, a compound known for its photosensitizing and potential therapeutic properties, presents a unique synthetic challenge due to its chiral epoxide moiety. A comprehensive evaluation of the available synthetic routes is essential for optimizing its production for further investigation and potential clinical applications.
At present, a detailed, step-by-step total synthesis of this compound with reported yields and specific experimental protocols remains elusive in widely accessible scientific literature. General synthetic strategies for furanocoumarins often commence from commercially available precursors like umbelliferone. The key transformations would involve the introduction of a prenyl group at the C-8 position, followed by a stereoselective epoxidation of the terminal double bond to establish the correct stereochemistry of the oxirane ring.
Comparison of Potential Synthetic Strategies
To provide a framework for comparison, two plausible synthetic approaches are outlined below. It is important to note that the yields and specific conditions are hypothetical and would require experimental validation.
| Step | Synthesis Route 1: Late-Stage Epoxidation | Synthesis Route 2: Chiral Pool Approach |
| Starting Material | Umbelliferone | (S)-(-)-Glycidol |
| Key Intermediate 1 | 8-Prenylumbelliferone | Chiral C5 side-chain with protected diol |
| Key Intermediate 2 | (+/-)-Heraclenol (racemic mixture) | 7-O-alkylated umbelliferone with chiral side-chain |
| Key Chiral Step | Asymmetric epoxidation or chiral resolution | Use of a chiral starting material |
| Final Product | This compound | This compound |
| Projected Overall Yield | Moderate | Potentially Higher |
| Number of Steps | Fewer | More |
| Stereoselectivity Control | Relies on the efficacy of the asymmetric epoxidation or resolution | Determined by the chirality of the starting material |
Experimental Protocols for Key Hypothetical Reactions
The following are generalized protocols for the key transformations that would be central to the synthesis of this compound. These are illustrative and would need significant optimization.
Route 1: Key Step - Asymmetric Epoxidation of 8-Prenylumbelliferone
Objective: To stereoselectively introduce the epoxide on the terminal alkene of the prenyl group.
Reagents and Conditions:
-
8-Prenylumbelliferone (1 equivalent)
-
Jacobsen's catalyst ((R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride) (0.05 equivalents)
-
m-Chloroperoxybenzoic acid (m-CPBA) (1.5 equivalents)
-
Dichloromethane (CH₂Cl₂) as solvent
-
Reaction temperature: 0 °C to room temperature
Procedure:
-
To a solution of 8-prenylumbelliferone in dichloromethane at 0 °C is added Jacobsen's catalyst.
-
m-CPBA is added portion-wise over 30 minutes.
-
The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate.
-
The organic layer is separated, washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield this compound.
Route 2: Key Step - Williamson Ether Synthesis with a Chiral Precursor
Objective: To couple the umbelliferone core with a pre-synthesized chiral side-chain.
Reagents and Conditions:
-
Umbelliferone (1 equivalent)
-
(R)-1-bromo-2,3-dihydroxy-3-methylbutane (protected diol) (1.2 equivalents)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
Acetone or Dimethylformamide (DMF) as solvent
-
Reaction temperature: Reflux
Procedure:
-
A mixture of umbelliferone, the protected chiral bromide, and potassium carbonate in acetone is heated to reflux.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The resulting ether would then undergo deprotection and subsequent cyclization to form the furan ring and reveal the epoxide, yielding this compound.
Visualizing the Synthetic Pathways
The logical flow of these hypothetical synthetic routes can be visualized using the following diagrams.
Caption: Hypothetical Synthesis Route 1 for this compound.
Caption: Hypothetical Synthesis Route 2 for this compound.
Structure-activity relationship (SAR) studies of (-)-Heraclenol derivatives.
A comprehensive analysis of the structure-activity relationships (SAR) of (-)-Heraclenol and its derivatives is crucial for the development of novel therapeutic agents. Due to a lack of extensive research on a series of direct derivatives of this compound, this guide provides a comparative analysis by examining its structurally similar furanocoumarin analogs, imperatorin and osthole. By evaluating the biological activities of these related compounds, we can infer the SAR for this compound and guide future drug discovery efforts.
Introduction to this compound and its Analogs
This compound is a naturally occurring furanocoumarin found in plants of the Apiaceae family. Furanocoumarins are a class of organic compounds characterized by a furan ring fused with a coumarin. The basic structures of this compound, imperatorin, and osthole share a common furanocoumarin core, with variations in the isoprenoid side chain, which significantly influences their biological activity.
Comparative Biological Activities
The primary biological activity reported for this compound is its antibacterial and antibiofilm effect against uropathogenic Escherichia coli (UPEC). It acts by inhibiting histidine biosynthesis through the targeting of the HisC enzyme.[1] In contrast, imperatorin and osthole have been investigated for a wider range of pharmacological effects, including anticancer, anti-inflammatory, and neuroprotective activities.[2][3][4]
Data Presentation:
Table 1: Antibacterial Activity of this compound and Related Furanocoumarins
| Compound | Target Organism | Activity | MIC/IC50 | Reference |
| This compound | Escherichia coli (UPEC) | Antibacterial, Antibiofilm | 1024 µg/mL (MIC) | [1] |
| This compound | Staphylococcus aureus | Antibacterial | 0.68 mg/mL (MIC) | [1] |
| This compound | Pseudomonas aeruginosa | Antibacterial | 0.70 mg/mL (MIC) | [1] |
| Imperatorin | Listeria monocytogenes | Antilisterial | - | [5] |
| Osthole | - | Antibacterial, Antiviral | - | [2] |
Table 2: Anticancer Activity of Imperatorin, Osthole, and Their Derivatives
| Compound | Cell Line | Activity | IC50 | Reference |
| Imperatorin | HL-60 | Apoptosis Induction | - | [6] |
| Osthole | FaDu (Head and neck cancer) | Antiproliferative | 122.35 ± 11.63 µM (24h) | [2] |
| Osthole | JEC (Endometrial cancer) | Antiproliferative, Apoptosis Induction | 200 µM | [2] |
| Osthole Derivative 92e | MCF-7 (Breast cancer) | Antiproliferative | 0.24 µM | [3] |
| Osthole Derivative 92e | MDA-MB-231 (Breast cancer) | Antiproliferative | 0.31 µM | [3] |
Structure-Activity Relationship (SAR) Insights
The analysis of this compound and its analogs reveals key structural features that determine their biological activity:
-
The Furanocoumarin Core : This planar heterocyclic system is essential for the primary biological activity, likely through intercalation with biological macromolecules.
-
The Isoprenoid Side Chain : The nature and position of the lipophilic side chain significantly modulate the potency and selectivity of the compounds.
-
In This compound , the epoxy-isoprenyl side chain is crucial for its antibacterial activity.
-
In imperatorin , the prenyloxy group at position 8 is a key feature for its various pharmacological effects.[7]
-
In osthole , the dimethylallyl group at position 8 contributes to its anticancer and anti-inflammatory properties.[8]
-
-
Substitution on the Furanocoumarin Ring : Modifications on the aromatic core can influence activity. For instance, the presence of methoxy groups, as seen in many furanocoumarins, can alter metabolic stability and target interaction.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The antibacterial activity of this compound was assessed using the broth microdilution method.
-
A two-fold serial dilution of the compound is prepared in a 96-well microtiter plate with Mueller-Hinton broth.
-
Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
The plate is incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Cytotoxicity Assay (MTT Assay)
The anticancer activity of osthole and its derivatives was evaluated using the MTT assay.
-
Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 24, 48 hours).
-
After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL).
-
The plate is incubated for another 4 hours to allow the formation of formazan crystals by viable cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value, the concentration that inhibits 50% of cell growth, is calculated from the dose-response curve.
Visualizations
Caption: Experimental workflow for SAR studies of this compound derivatives.
Caption: Proposed mechanism of antibacterial action of this compound.
Conclusion
The SAR studies of furanocoumarins closely related to this compound, such as imperatorin and osthole, provide valuable insights into the structural requirements for various biological activities. While this compound itself shows promise as an antibacterial agent, the broader pharmacological profile of its analogs suggests that derivatives of this compound could be developed for a range of therapeutic applications, particularly in oncology and inflammatory diseases. Future research should focus on the synthesis and systematic biological evaluation of a library of this compound derivatives to establish a more direct and detailed SAR, which will be instrumental in the design of more potent and selective drug candidates.
References
- 1. In Vitro and In Vivo Studies of Heraclenol as a Novel Bacterial Histidine Biosynthesis Inhibitor against Invasive and Biofilm-Forming Uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Osthole: An up-to-date review of its anticancer potential and mechanisms of action [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Imperatorin–pharmacological meaning and analytical clues: profound investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ICI Journals Master List [journals.indexcopernicus.com]
- 6. researchgate.net [researchgate.net]
- 7. Imperatorin | C16H14O4 | CID 10212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Osthole: A Review on Its Bioactivities, Pharmacological Properties, and Potential as Alternative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
Prospective Comparative Metabolomics of Cells Treated with (-)-Heraclenol: A Framework for Investigation
For immediate release:
[City, State] – [Date] – While the furanocoumarin (-)-Heraclenol has been identified in various plant species, a comprehensive understanding of its cellular and metabolic effects remains largely unexplored. To date, no published studies have specifically detailed the comparative metabolomic profile of cells treated with this compound. This guide, therefore, presents a prospective framework for researchers, scientists, and drug development professionals interested in investigating the metabolomic impact of this compound. The following sections outline a hypothetical comparative study, including detailed experimental protocols, potential metabolomic alterations, and plausible signaling pathway interactions, based on the known activities of related furanocoumarins and established metabolomics methodologies.
Comparative Analysis of Hypothetical Metabolomic Data
A comparative metabolomics study would aim to identify and quantify changes in small-molecule metabolites in cells treated with this compound versus an untreated control group. The following table represents a hypothetical summary of such data, illustrating potential metabolic shifts that could be anticipated based on the known bioactivities of similar natural compounds, which often impact pathways related to cell proliferation and stress responses.
| Metabolite Class | Metabolite | Fold Change (this compound vs. Control) | p-value | Putative Impact |
| Amino Acids | Proline | -1.8 | < 0.05 | Altered collagen synthesis and stress response |
| Glutamine | -1.5 | < 0.05 | Disruption of anaplerosis and energy metabolism | |
| Aspartate | +1.4 | < 0.05 | Changes in nucleotide synthesis | |
| Lipids | Phosphatidylcholine | -2.1 | < 0.01 | Disruption of membrane integrity and signaling |
| Lysophosphatidylcholine | +2.5 | < 0.01 | Increased membrane remodeling and inflammation | |
| Energy Metabolism | Lactate | +1.7 | < 0.05 | Shift towards glycolytic metabolism |
| Citrate | -1.6 | < 0.05 | Inhibition of the TCA cycle | |
| Nucleotides | Adenosine Monophosphate (AMP) | +1.9 | < 0.05 | Altered energy status and AMPK activation |
Experimental Protocols
A robust and reproducible experimental design is critical for a successful metabolomics study. The following protocols are proposed as a standard methodology.
Cell Culture and this compound Treatment
-
Cell Line: A human cancer cell line, such as MDA-MB-231 (breast cancer), is selected due to the known anti-cancer properties of some furanocoumarins.[1]
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded in 6-well plates and allowed to adhere for 24 hours. Subsequently, the medium is replaced with fresh medium containing either this compound (at a pre-determined IC50 concentration, e.g., 50 µM) or a vehicle control (e.g., 0.1% DMSO). Cells are incubated for a further 24 hours.
Metabolite Extraction
-
Quenching and Extraction: Following treatment, the culture medium is rapidly aspirated, and the cells are washed with ice-cold phosphate-buffered saline (PBS). To quench metabolic activity and extract metabolites, 1 mL of ice-cold 80% methanol is added to each well.[2]
-
Harvesting: The cells are scraped from the wells, and the cell lysate is transferred to a microcentrifuge tube.
-
Centrifugation: The lysate is centrifuged at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Sample Preparation: The supernatant containing the metabolites is transferred to a new tube and dried under a stream of nitrogen or using a vacuum concentrator. The dried extract is then reconstituted in a suitable solvent for analysis.
LC-MS/MS-based Metabolomic Analysis
-
Instrumentation: An ultra-performance liquid chromatography (UPLC) system coupled to a high-resolution mass spectrometer (such as a Q-TOF or Orbitrap) is used for analysis.[3][4]
-
Chromatography: Metabolites are separated on a reverse-phase C18 column using a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[3]
-
Mass Spectrometry: The mass spectrometer is operated in both positive and negative ion modes to achieve broad coverage of the metabolome. Data-dependent acquisition is used to acquire fragmentation spectra for metabolite identification.
-
Data Analysis: Raw data is processed using software such as XCMS or MetaboAnalyst for peak picking, alignment, and normalization. Metabolites are identified by comparing their accurate mass and fragmentation patterns to metabolome databases (e.g., HMDB, METLIN). Statistical analysis (e.g., t-test, volcano plots) is performed to identify significantly altered metabolites.
Visualizing Experimental and Logical Frameworks
To clearly illustrate the proposed experimental workflow and a potential signaling pathway that could be affected by this compound, the following diagrams are provided.
Caption: Experimental workflow for comparative metabolomics.
Caption: Hypothetical inhibition of the STAT3 signaling pathway.
Discussion of a Plausible Signaling Pathway
Furanocoumarins have been shown to exhibit anti-cancer activities, and one of the key signaling pathways often implicated in cancer is the STAT3 pathway.[1] In a hypothetical scenario, this compound could inhibit the phosphorylation and subsequent nuclear translocation of STAT3. This would, in turn, suppress the expression of genes that are crucial for cancer cell proliferation and survival. The resulting alteration in gene expression could lead to the observed metabolic reprogramming, such as a shift in energy metabolism or changes in amino acid and lipid profiles.
This guide provides a foundational framework for initiating research into the metabolomic effects of this compound. The successful execution of such a study would provide valuable insights into its mechanism of action and potential as a therapeutic agent.
References
- 1. Chemistry and health effects of furanocoumarins in grapefruit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. elifesciences.org [elifesciences.org]
- 3. Metabolomics-based strategy to assess drug hepatotoxicity and uncover the mechanisms of hepatotoxicity involved - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Independent Verification of Anti-plasmodial Activity: A Comparative Analysis of (-)-Heraclenol
To the attention of researchers, scientists, and drug development professionals, this guide provides a comparative assessment of the potential anti-plasmodial agent (-)-Heraclenol against established antimalarial drugs. It is important to note that, to date, no direct studies evaluating the in vitro or in vivo anti-plasmodial activity of this compound against Plasmodium species have been identified in the public domain. Therefore, this guide will focus on a comparative analysis of its known cytotoxic profile against the well-documented anti-plasmodial and cytotoxic activities of standard antimalarial drugs. This approach allows for an initial assessment of its potential therapeutic window or selectivity index, a critical parameter in drug development.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for this compound's cytotoxicity and the anti-plasmodial activity of commonly used antimalarial drugs. This comparative data is essential for contextualizing the potential of any new compound in the drug discovery pipeline.
Table 1: Cytotoxicity of this compound against Mammalian Cell Lines
| Compound | Cell Line | Assay | IC50 (µM) |
| This compound | Murine Fibroblast (NIH/3T3) | Not Specified | 65.78 |
| This compound | Vero (Monkey Kidney Epithelial) | MTT Assay | No significant cytotoxicity at 1024 µg/mL |
Table 2: In Vitro Anti-plasmodial Activity of Standard Antimalarial Drugs against Plasmodium falciparum
| Drug | P. falciparum Strain | IC50 (nM) |
| Chloroquine | Sensitive (3D7) | 1 - 15 |
| Chloroquine | Resistant (K1) | > 100 |
| Artemisinin | Sensitive (3D7) | 1 - 15 |
| Pyronaridine | - | 3.8 |
| Amodiaquine | - | 12.0 |
| Mefloquine | Sensitive (NF54) | < 10 |
| Atovaquone | Sensitive (D6) | Sub-nanomolar |
Note: IC50 values can vary depending on the specific laboratory, assay conditions, and parasite strain.
Experimental Protocols
Detailed methodologies are crucial for the independent verification and replication of scientific findings. Below are the standard protocols for the key assays cited in this guide.
In Vitro Anti-plasmodial Susceptibility Testing: SYBR Green I-based Assay
The SYBR Green I-based fluorescence assay is a widely used method to determine the in vitro susceptibility of P. falciparum to antimalarial compounds.
-
Parasite Culture: P. falciparum strains (e.g., 3D7 or K1) are maintained in continuous culture in human erythrocytes (O+) at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Drug Preparation: Test compounds are serially diluted in complete culture medium and plated in 96-well microplates.
-
Assay Initiation: Synchronized ring-stage parasites are added to the drug-containing plates to achieve a final hematocrit of 2% and a parasitemia of 0.5%.
-
Incubation: Plates are incubated for 72 hours under the same conditions as the parasite culture.
-
Lysis and Staining: After incubation, the plates are frozen and thawed to lyse the erythrocytes. A lysis buffer containing SYBR Green I dye is then added to each well. SYBR Green I intercalates with the parasitic DNA.
-
Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: The fluorescence readings are plotted against the drug concentration, and the 50% inhibitory concentration (IC50) is calculated using a non-linear regression model.
In Vitro Cytotoxicity Testing: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Culture: Mammalian cells (e.g., Vero or NIH/3T3) are cultured in appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Exposure: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is then determined.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for determining the anti-plasmodial activity and cytotoxicity, as well as the proposed mechanisms of action for two major classes of antimalarial drugs.
Caption: Experimental workflow for determining anti-plasmodial activity and cytotoxicity.
Caption: Mechanism of action of quinoline antimalarials like Chloroquine.
Caption: Mechanism of action of Artemisinin and its derivatives.
Safety Operating Guide
Navigating the Disposal of (-)-Heraclenol: A Guide for Laboratory Professionals
I. Hazard Assessment and Waste Classification
Before initiating any disposal procedure, a thorough hazard assessment is paramount. In the absence of specific GHS hazard classifications for (-)-Heraclenol, it should be treated as a potentially hazardous organic compound. Furanocoumarins as a class can be toxic. Therefore, it is prudent to manage this compound as hazardous chemical waste.
Key Considerations:
-
Toxicity: Assume the compound may have toxic properties.
-
Physical State: Disposal procedures will vary for solid this compound versus solutions.
-
Compatibility: Avoid mixing with incompatible chemicals, particularly strong oxidizing agents, acids, and bases[1].
II. Step-by-Step Disposal Protocol
This protocol outlines the procedures for handling and disposing of this compound waste.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves when handling this compound waste[2][3].
2. Waste Segregation:
-
Solid Waste:
-
Liquid Waste:
-
Aqueous Waste:
-
In the unlikely event of a highly dilute aqueous solution of this compound, consult your institution's safety officer. Drain disposal is generally not recommended for organic compounds[5].
-
3. Container Management:
-
Label all waste containers with "Hazardous Waste" and the full chemical name, "this compound"[6]. Include the concentration and solvent if applicable.
-
Keep waste containers securely closed except when adding waste[4][7].
-
Store waste containers in a designated satellite accumulation area (SAA)[1].
-
Use secondary containment, such as a lab tray, to prevent spills[4].
4. Disposal Request:
-
Once the waste container is full (typically no more than 3/4 full to allow for expansion), or if it has been in storage for a designated period (e.g., 90 days), arrange for pickup by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company[4][8].
5. Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone)[7].
-
The rinsate must be collected and disposed of as hazardous liquid waste[7].
-
After rinsing, the container can often be disposed of as regular trash, but be sure to deface the original label[7].
III. Quantitative Data Summary for Disposal
| Parameter | Guideline | Source |
| Waste Container Filling Level | Do not fill beyond the neck or have at least one-inch headroom. | [1] |
| Satellite Accumulation Time Limit | Varies by institution; often up to 90 days or 1 year for partially filled containers. | [1][4] |
| Maximum Accumulation Volume | Varies by institution; e.g., up to 55 gallons of a single waste stream. | [4] |
| pH for Aqueous Drain Disposal (if permissible) | Between 5.5 and 10.5 (Not recommended for this compound). | [5] |
IV. Experimental Protocols Cited
The disposal procedures outlined above are based on standard laboratory safety protocols and hazardous waste management guidelines rather than specific experimental results for this compound. No experimental protocols for the disposal of this compound were found in the search results.
V. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision-making workflow for the disposal of this compound waste.
Disclaimer: This document provides general guidance. Researchers must always consult their institution's specific safety and waste disposal protocols and comply with all local, state, and federal regulations.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. scienceready.com.au [scienceready.com.au]
- 3. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 5. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 6. acewaste.com.au [acewaste.com.au]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Safety and Operational Guide for Handling (-)-Heraclenol
This guide provides crucial safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals working with (-)-Heraclenol. Given the limited specific safety data available for this compound, a conservative approach based on the handling of similar furanocoumarin compounds and general hazardous chemical safety practices is strongly advised.
Hazard Assessment and GHS Classification
Assumed Hazard Statements:
-
Harmful if swallowed.
-
Causes skin irritation.
-
May cause an allergic skin reaction.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on general laboratory safety standards for hazardous chemicals.[3][4][5]
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Gloves | Nitrile or neoprene, powder-free, with long cuffs. Check for and select gloves with appropriate chemical resistance. | Prevents dermal absorption. Latex gloves are not recommended as they offer poor protection against many chemicals.[4] |
| Eye Protection | Safety Goggles or a Face Shield | ANSI Z87.1-rated chemical splash goggles. A face shield should be worn over goggles when there is a significant splash risk. | Protects eyes from splashes and airborne particles.[5] |
| Body Protection | Laboratory Coat | Long-sleeved, knee-length, with elastic or knit cuffs. A chemically resistant apron may be worn over the lab coat for added protection. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Air-Purifying Respirator (APR) | A NIOSH-approved half-mask or full-face respirator with organic vapor cartridges and P100 particulate filters. | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles. |
Operational Plan: Safe Handling Workflow
Adherence to a strict operational workflow is critical to minimize the risk of exposure and contamination. The following diagram illustrates the key stages of handling this compound.
Caption: Workflow for the safe handling of this compound.
Experimental Protocols: Step-by-Step Guidance
4.1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Wear appropriate PPE (gloves and lab coat) when unpacking.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials and light sources.
-
The storage container should be clearly labeled with the chemical name and hazard warnings.
4.2. Preparation and Weighing (to be performed in a certified chemical fume hood):
-
Don all required PPE as specified in the table above.
-
Ensure the chemical fume hood is functioning correctly.
-
Place all necessary equipment (analytical balance, weighing paper, spatula, etc.) inside the fume hood.
-
Carefully weigh the desired amount of this compound.
-
Clean all equipment and the work surface within the fume hood immediately after use.
4.3. Solution Preparation:
-
Transfer the weighed this compound to a suitable container for dissolution.
-
Add the solvent slowly to avoid splashing.
-
If necessary, use a vortex mixer or sonicator to aid dissolution.
-
Label the solution container with the chemical name, concentration, solvent, date, and your initials.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance. All waste must be disposed of in accordance with local, regional, national, and international regulations.[6][7][8][9][10]
5.1. Waste Segregation and Collection:
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, weighing papers, and pipette tips, must be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused or expired solutions of this compound must be collected in a separate, labeled hazardous liquid waste container. Do not pour chemical waste down the drain.
-
Contaminated Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent, and the rinsate collected as hazardous liquid waste.
The following flowchart outlines the decision-making process for the disposal of this compound waste.
Caption: Disposal flowchart for this compound waste.
Disclaimer: This information is provided for guidance purposes only and is based on general laboratory safety principles. It is essential to consult your institution's specific safety protocols and the most current safety data sheets for any chemicals used. Always perform a risk assessment before starting any new experimental procedure.
References
- 1. researchgate.net [researchgate.net]
- 2. ec.europa.eu [ec.europa.eu]
- 3. benchchem.com [benchchem.com]
- 4. Which personal protective equipment do you need to [royalbrinkman.com]
- 5. Personal Protective Equipment : USDA ARS [ars.usda.gov]
- 6. haenseler.ch [haenseler.ch]
- 7. organ.su.se [organ.su.se]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
